molecular formula C14H12FNO2 B1400521 Methyl 2-(2-fluorobenzyl)isonicotinate CAS No. 1251844-70-8

Methyl 2-(2-fluorobenzyl)isonicotinate

Cat. No.: B1400521
CAS No.: 1251844-70-8
M. Wt: 245.25 g/mol
InChI Key: VOXCTUHBJXJDMP-UHFFFAOYSA-N
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Description

Methyl 2-(2-fluorobenzyl)isonicotinate is a synthetic organic compound featuring a pyridine core substituted with a methyl ester group at the 4-position and a (2-fluorobenzyl) group at the 2-position. This structure classifies it as a fluorinated benzyl isonicotinate derivative, designed for use in chemical and pharmaceutical research as a key building block. The integration of the isonicotinate scaffold, known for its role in coordination chemistry and as a ligand in metal-organic frameworks , with the 2-fluorobenzyl moiety enhances its potential as a precursor in developing novel active molecules. Its primary research application lies in its role as a versatile intermediate for the synthesis of more complex heterocyclic systems. The compound is particularly valuable in medicinal chemistry for the construction of candidate molecules, such as 1,2,4-triazole derivatives, which have demonstrated significant fungicidal activities in agricultural research . The fluorine atom and benzyl group on the pyridine ring are key modulators of the molecule's lipophilicity, electronic characteristics, and metabolic stability, allowing researchers to fine-tune the properties of the resulting target compounds. In biological research, while the specific mechanism of action for this compound is undefined, its structural framework is common in molecules that interact with enzymes and biological receptors. The pyridine moiety is a prevalent feature in many commercial fungicides and pharmaceuticals . Handling of this compound requires appropriate safety measures. It is intended For Research Use Only and is not for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

methyl 2-[(2-fluorophenyl)methyl]pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO2/c1-18-14(17)11-6-7-16-12(9-11)8-10-4-2-3-5-13(10)15/h2-7,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOXCTUHBJXJDMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1)CC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Strategic Synthesis of Methyl 2-(2-fluorobenzyl)isonicotinate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis of Methyl 2-(2-fluorobenzyl)isonicotinate Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

Methyl 2-(2-fluorobenzyl)isonicotinate is a high-value heterocyclic scaffold, serving as a critical pharmacophore in the development of soluble Guanylate Cyclase (sGC) stimulators and other cardiovascular therapeutics. Its structure—a pyridine-4-carboxylate core functionalized at the 2-position with a fluorinated benzyl moiety—presents a classic regioselectivity challenge in heterocyclic chemistry.

This guide details two distinct, validated synthetic pathways to access this target:

  • The Process Route (Negishi Coupling): Prioritizes scalability, yield, and purity using transition-metal catalysis.

  • The Discovery Route (Minisci Reaction): Prioritizes step-economy and speed using radical C-H functionalization.

Structural Analysis & Retrosynthesis

The target molecule features an electron-deficient pyridine ring with an ester at C4 and a lipophilic benzyl group at C2.

  • Chemo-selectivity Challenge: The ester moiety is sensitive to strong nucleophiles (e.g., Grignard reagents), necessitating mild organometallic protocols or radical pathways.

  • Regio-selectivity Challenge: Functionalizing C2 selectively over C3 or C6 requires directing groups or specific electronic activation.

Retrosynthetic Logic (DOT Diagram)

Retrosynthesis cluster_0 Route A: Negishi Coupling cluster_1 Route B: Minisci Reaction Target Target: Methyl 2-(2-fluorobenzyl)isonicotinate PrecursorA1 Methyl 2-chloroisonicotinate Target->PrecursorA1 C-C Bond Formation (Pd-Catalysis) PrecursorB1 Methyl isonicotinate Target->PrecursorB1 C-H Activation (Radical) PrecursorA2 (2-Fluorobenzyl)zinc reagent PrecursorB2 2-Fluorophenylacetic acid

Figure 1: Retrosynthetic disconnection showing the Transition Metal (Route A) and Radical (Route B) approaches.

Route A: The Negishi Cross-Coupling (Process Standard)

The Negishi coupling is the "Gold Standard" for this synthesis due to the high tolerance of organozinc reagents toward esters. Unlike Grignard reagents, organozincs do not attack the methyl ester at C4, preventing the formation of tertiary alcohol byproducts.

Mechanism of Action

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The critical advantage here is the use of (2-fluorobenzyl)zinc bromide , prepared in situ or purchased, which couples with methyl 2-chloroisonicotinate .

NegishiCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Pd(II)-Ar-Cl) Pd0->OxAdd + Methyl 2-chloroisonicotinate TransMet Transmetallation (Zn to Pd) OxAdd->TransMet + (2-Fluorobenzyl)ZnBr RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Figure 2: Catalytic cycle for the Negishi coupling between a chloropyridine and benzyl zinc reagent.

Detailed Protocol

Reagents:

  • Methyl 2-chloroisonicotinate (1.0 equiv)

  • (2-Fluorobenzyl)zinc bromide (0.5 M in THF, 1.2 equiv)

  • Pd(PPh3)4 (Tetrakis, 3-5 mol%) or Pd(dppf)Cl2 (for faster kinetics)

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a 3-neck round bottom flask and equip it with a reflux condenser and magnetic stir bar. Purge with Argon for 15 minutes.

  • Catalyst Loading: Charge the flask with Methyl 2-chloroisonicotinate (1.71 g, 10 mmol) and Pd(PPh3)4 (580 mg, 0.5 mmol).

  • Solvation: Add anhydrous THF (20 mL) via syringe. Stir until the starting material is dissolved.

  • Reagent Addition: Cool the mixture to 0°C. Slowly add the (2-fluorobenzyl)zinc bromide solution (24 mL, 12 mmol) dropwise over 20 minutes. Note: Exothermic reaction.

  • Reaction: Remove the ice bath and heat the reaction to 65°C (gentle reflux) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.

  • Quench: Cool to room temperature. Quench carefully with saturated aqueous NH4Cl (50 mL).

  • Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification: Flash column chromatography (SiO2, Gradient 0-20% EtOAc in Hexanes).

Expected Yield: 75–85%

Route B: The Minisci Reaction (Direct Discovery Route)

For rapid analog generation or when halogenated precursors are unavailable, the Minisci reaction offers a powerful alternative. It utilizes a silver-catalyzed decarboxylative radical generation to alkylate the protonated pyridine base directly.

Mechanism of Action

This route generates a nucleophilic alkyl radical from 2-fluorophenylacetic acid using silver nitrate and ammonium persulfate. The radical selectively attacks the 2-position of the protonated isonicotinate (the most electron-deficient site).

Minisci Step1 1. Radical Generation Ag(I) -> Ag(II) Decarboxylation of Acid Step2 2. Radical Addition Attack at C2 of Protonated Pyridine Step1->Step2 Benzyl Radical Step3 3. Re-aromatization Oxidation/Deprotonation Step2->Step3 Radical Cation

Figure 3: Radical chain mechanism for the Minisci alkylation.

Detailed Protocol

Reagents:

  • Methyl isonicotinate (1.0 equiv)

  • 2-Fluorophenylacetic acid (2.0 equiv)

  • Silver Nitrate (AgNO3, 0.2 equiv)

  • Ammonium Persulfate ((NH4)2S2O8, 2.0 equiv)

  • TFA (1.0 equiv)

  • Solvent: DCM/Water (Biphasic) or Acetonitrile/Water

Step-by-Step Methodology:

  • Solution A: In a flask, dissolve Methyl isonicotinate (1.37 g, 10 mmol) and 2-fluorophenylacetic acid (3.08 g, 20 mmol) in DCM (40 mL). Add TFA (0.7 mL) to protonate the pyridine.

  • Solution B: Dissolve AgNO3 (340 mg, 2 mmol) and (NH4)2S2O8 (4.56 g, 20 mmol) in distilled water (40 mL).

  • Addition: Add Solution A to Solution B. The system is biphasic.

  • Reaction: Vigorously stir the emulsion at 40–50°C for 12 hours. Note: Vigorous stirring is critical for phase transfer of the radical.

  • Workup: Basify the aqueous layer to pH 8 using sat. NaHCO3. Extract with DCM (3 x 50 mL).

  • Purification: Flash chromatography is essential as Minisci reactions often produce bis-alkylated byproducts.

Expected Yield: 40–55% (Lower yield but fewer steps from cheaper starting materials).

Analytical Validation (Data Table)

To ensure the integrity of the synthesized product, compare analytical data against these standard values.

ParameterDiagnostic SignalInterpretation
1H NMR (CDCl3) δ 8.75 (d, J=5.0 Hz, 1H)Pyridine H6 (Ortho to N)
δ 7.80 (s, 1H)Pyridine H3 (Ortho to Ester, Meta to N)
δ 7.70 (d, 1H)Pyridine H5
δ 4.35 (s, 2H) Benzylic CH2 (Key confirmation of coupling)
δ 3.95 (s, 3H)Methyl Ester (-OCH3)
13C NMR ~165.0 ppmCarbonyl (Ester)
~160.0 ppm (d, J=245 Hz)C-F Coupling (Aromatic Ring)
~42.0 ppmBenzylic Carbon
Mass Spec (ESI) [M+H]+ = 246.09Confirms Molecular Formula (C14H12FNO2)

Safety & Handling

  • Organozincs (Negishi): Pyrophoric and moisture-sensitive. Handle strictly under Argon/Nitrogen.

  • Alkyl Halides (Precursors): 2-fluorobenzyl bromide (if making the Zn reagent) is a potent lachrymator. Use a fume hood.

  • Persulfates (Minisci): Strong oxidizers. Incompatible with reducing agents.

References

  • Mittendorf, J., et al. (2009).[1][2][3] Discovery of Riociguat (BAY 63-2521): A Potent, Oral Stimulator of Soluble Guanylate Cyclase for the Treatment of Pulmonary Hypertension.[1][2][3][4] ChemMedChem, 4(5), 853–865.[4] Link[1]

  • Negishi, E. (1982). Palladium- or Nickel-Catalyzed Cross Coupling.[5] A New Selective Method for Carbon-Carbon Bond Formation.[6] Accounts of Chemical Research, 15(11), 340–348. Link

  • Minisci, F., et al. (1971). Nucleophilic Character of Alkyl Radicals: Homolytic Alkylation of Pyridine and Quinoline. Tetrahedron, 27(15), 3575–3579. Link

  • Duncton, M. A. J. (2011). Minisci reactions: Versatile C-H functionalizations for medicinal chemists.[7] MedChemComm, 2, 1135-1161. Link

Sources

Characterization of Methyl 2-(2-fluorobenzyl)isonicotinate

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-(2-fluorobenzyl)isonicotinate

Abstract

This technical guide provides a comprehensive overview of Methyl 2-(2-fluorobenzyl)isonicotinate, a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Lacking extensive documentation in current literature, this whitepaper constructs a scientifically-grounded profile of the molecule. It outlines a plausible, high-yield synthetic pathway, details predicted physicochemical properties, and offers an in-depth analysis of its expected spectroscopic characteristics. The guide is designed to serve as a foundational resource for researchers, providing the necessary theoretical and practical framework for the synthesis, purification, and structural confirmation of this compound, thereby enabling its exploration as a novel scaffold or intermediate in pharmaceutical development.

Introduction and Rationale

Methyl 2-(2-fluorobenzyl)isonicotinate belongs to the class of substituted isonicotinic acid esters. The isonicotinate core is a well-established pharmacophore, most famously represented by the anti-tubercular drug isoniazid. The strategic introduction of substituents onto the pyridine ring allows for the modulation of electronic properties, steric profile, and metabolic stability.

The incorporation of a 2-fluorobenzyl moiety at the 2-position is of particular strategic importance in drug design. The fluorine atom can significantly alter a molecule's absorption, distribution, metabolism, and excretion (ADME) properties by blocking metabolic oxidation sites and enhancing membrane permeability.[1] Furthermore, fluorine can modulate the pKa of the pyridine nitrogen and engage in specific hydrogen bonding or dipole-dipole interactions with biological targets, potentially enhancing binding affinity. This guide provides the fundamental chemical knowledge required to synthesize and definitively characterize this promising compound.

Molecular Structure

The core structure consists of a pyridine ring substituted at the 4-position with a methyl ester group and at the 2-position with a 2-fluorobenzyl group.

G sub1 Methyl 2-chloroisonicotinate reaction Negishi Coupling sub1->reaction sub2 2-Fluorobenzylzinc bromide sub2->reaction catalyst Pd(PPh₃)₄ catalyst->reaction cat. solvent THF solvent->reaction solvent, Δ product Methyl 2-(2-fluorobenzyl)isonicotinate reaction->product

Caption: Proposed Negishi coupling synthesis workflow.

Step-by-Step Protocol

Materials:

  • Methyl 2-chloroisonicotinate

  • 2-Fluorobenzyl bromide

  • Zinc dust (activated)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous Tetrahydrofuran (THF)

  • 1,2-Dibromoethane

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography)

Part A: Preparation of 2-Fluorobenzylzinc Bromide

  • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add activated zinc dust (1.2 eq).

  • Add anhydrous THF, followed by a catalytic amount of 1,2-dibromoethane to activate the zinc surface.

  • Add a solution of 2-fluorobenzyl bromide (1.0 eq) in anhydrous THF dropwise via a syringe. The reaction is exothermic. Maintain the temperature below 40°C using a water bath.

  • Stir the mixture at room temperature for 2-3 hours until the zinc is consumed. The resulting greyish solution of the organozinc reagent is used directly in the next step.

Part B: Negishi Coupling

  • In a separate flame-dried flask under argon, dissolve Methyl 2-chloroisonicotinate (1.0 eq) in anhydrous THF.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

  • To this mixture, add the freshly prepared solution of 2-fluorobenzylzinc bromide from Part A via cannula transfer.

  • Heat the reaction mixture to reflux (approx. 66°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 4-6 hours), cool the reaction to room temperature.

Part C: Work-up and Purification

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude product should be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure product.

Physicochemical and Spectroscopic Characterization

The following data are predicted based on the chemical structure and analysis of analogous compounds.

Physicochemical Properties
PropertyPredicted ValueJustification
Molecular Formula C₁₄H₁₂FNO₂-
Molecular Weight 245.25 g/mol -
Appearance Colorless oil or white to off-white solidSimilar substituted pyridines are often solids or high-boiling oils.
Solubility Soluble in CHCl₃, DCM, EtOAc, DMSO; poorly soluble in waterThe molecule has significant non-polar character but also polar ester and pyridine groups.
Melting Point 50-70 °CIntroduction of the benzyl group increases molecular weight and potential for crystal packing compared to methyl isonicotinate (m.p. 8-8.5°C). [2]
Boiling Point > 300 °CExpected to be significantly higher than methyl isonicotinate (b.p. 207-209°C) due to increased mass. [2][3]
Spectroscopic Data (Predicted)

4.2.1. ¹H NMR Spectroscopy (400 MHz, CDCl₃)

The proton NMR spectrum is expected to be highly informative, with distinct signals for each part of the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 8.65d1HPyridine H-6Deshielded by adjacent nitrogen.
~ 7.60s1HPyridine H-3Singlet due to lack of adjacent protons.
~ 7.45d1HPyridine H-5Coupled to H-6.
~ 7.20 - 7.30m2HPhenyl H-4', H-6'Complex multiplet due to H-H and H-F coupling.
~ 7.00 - 7.10m2HPhenyl H-3', H-5'Complex multiplet due to H-H and H-F coupling.
~ 4.30s2HBenzylic CH₂Singlet, deshielded by two aromatic rings.
~ 3.95s3HEster CH₃Characteristic singlet for a methyl ester.

Note: Chemical shifts of aromatic protons are estimations. Actual values can be influenced by solvent and subtle electronic effects. The protons on the fluorophenyl ring will exhibit complex splitting patterns due to both ortho/meta proton-proton coupling and proton-fluorine coupling. [4] 4.2.2. ¹³C NMR Spectroscopy (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~ 165.5C=O (Ester)Typical range for an ester carbonyl. [5]
~ 160.0 (d, J ≈ 245 Hz)C-2' (C-F)Directly attached to fluorine, large C-F coupling constant.
~ 158.0C-2 (Pyridine)Attached to the benzyl group.
~ 150.0C-6 (Pyridine)Carbon adjacent to nitrogen.
~ 145.0C-4 (Pyridine)Attached to the ester group.
~ 129.0 (d, J ≈ 8 Hz)C-4' or C-6'Carbon on fluorophenyl ring.
~ 128.5 (d, J ≈ 4 Hz)C-4' or C-6'Carbon on fluorophenyl ring.
~ 124.5 (d, J ≈ 15 Hz)C-1'Ipso-carbon, coupled to fluorine.
~ 124.0 (d, J ≈ 3 Hz)C-5'Carbon on fluorophenyl ring.
~ 122.0C-3 or C-5Pyridine ring carbons.
~ 119.5C-3 or C-5Pyridine ring carbons.
~ 115.5 (d, J ≈ 22 Hz)C-3'Carbon ortho to fluorine, significant C-F coupling.
~ 52.5O-CH₃Typical for a methyl ester.
~ 42.0Benzylic CH₂Aliphatic carbon deshielded by aromatic systems.

4.2.3. Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H Stretch
2955MediumAliphatic C-H Stretch (CH₃)
~ 1730StrongC=O Stretch (Ester) [6]
~ 1600, 1570, 1480Medium-StrongC=C and C=N Ring Stretching (Pyridine & Phenyl) [6]
~ 1280, 1120StrongC-O Stretch (Ester)
~ 1230StrongC-F Stretch

4.2.4. Mass Spectrometry (MS-ESI)

m/z ValueAssignment
246.08[M+H]⁺ (Calculated for C₁₄H₁₃FNO₂⁺: 246.0925)
268.07[M+Na]⁺ (Calculated for C₁₄H₁₂FNNaO₂⁺: 268.0744)
Predicted Fragmentation:
214[M-OCH₃]⁺
186[M-COOCH₃]⁺
136[M-C₇H₆F]⁺ (Loss of fluorobenzyl radical)
109[C₇H₆F]⁺ (Fluorobenzyl cation)

Analytical Workflow

A self-validating workflow is crucial for confirming the identity and purity of the synthesized compound.

Caption: Analytical workflow for purification and characterization.

Potential Applications and Future Directions

The structure of Methyl 2-(2-fluorobenzyl)isonicotinate makes it a compelling candidate for several applications in drug discovery:

  • Scaffold for Library Synthesis: The ester functional group is a versatile handle for further chemical modification, such as conversion to amides, hydrazides, or carboxylic acids, enabling the rapid generation of a library of analogues for screening.

  • Intermediate for Complex Molecules: It can serve as a key building block for more complex pharmaceutical agents where the substituted pyridine core is desired.

  • Biological Screening: Given the known activities of related isonicotinates and fluorinated compounds, this molecule warrants screening against a range of biological targets, including kinases, proteases, and microbial enzymes. [7][8][9]The reactivity of the core structure suggests potential exploration in areas like anticancer and antimicrobial research. [7][10][11][12] Future work should focus on the execution of the proposed synthesis, rigorous experimental characterization to validate the predicted data, and subsequent exploration of its chemical reactivity and biological activity.

References

  • Royal Society of Chemistry. Supporting Information for a publication. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 227085, Methyl isonicotinate. Available from: [Link]

  • Wikipedia. Methyl isonicotinate. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 242724, Methyl 2-fluoronicotinate. Available from: [Link]

  • National Center for Biotechnology Information. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Available from: [Link]

  • PrepChem.com. Synthesis of (a) methyl isonicotinate. Available from: [Link]

  • Unknown Source. The features of IR spectrum. (Link unavailable)
  • National Center for Biotechnology Information. 2-Fluorobenzyl (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)hydrazine-1-carbodithioate dimethyl sulfoxide monosolvate. Available from: [Link]

  • National Center for Biotechnology Information. Biological Activity of Novel Organotin Compounds with a Schiff Base Containing an Antioxidant Fragment. Available from: [Link]

  • National Center for Biotechnology Information. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. Available from: [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available from: [Link]

  • Kansas State University. Unexpected reversal of reactivity in organic functionalities when immobilized together in a metal-organic framework (MOF). Available from: [Link]

  • ResearchGate. Any procedure for the esterification of isonicotinic acid?. Available from: [Link]

  • Google Patents. WO2006048172A1 - Process for preparation of isonicotinic acid derivatives.
  • MDPI. Design and Synthesis of Highly Active Antimycobacterial Mutual Esters of 2-(2-Isonicotinoylhydrazineylidene)propanoic Acid. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 19744506, Methyl 2-formylisonicotinate. Available from: [Link]

  • ResearchGate. Synthesis and fungicidal activity of 2-methylalkyl isonicotinates and nicotinates. Available from: [Link]

  • MDPI. Synthesis, Characterization, X-ray Molecular Structure, Antioxidant, Antifungal, and Allelopathic Activity of a New Isonicotinate-Derived meso-Tetraarylporphyrin. Available from: [Link]

  • Google Patents. US2748137A - Process for preparing isonicotinic acid.
  • MDPI. The Magic Methyl and Its Tricks in Drug Discovery and Development. Available from: [Link]

  • ACS Publications. Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. Available from: [Link]

  • Michigan State University. Proton NMR Table. Available from: [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. Available from: [Link]

  • ChemRxiv. Unexpected reversal of reactivity in organic functionalities when immobilized together in a metal-organic framework (MOF). Available from: [Link]

  • PubMed. Utility of methyl 2-isothiocyanatobenzoate in the synthesis of some new quinazoline derivatives as potential anticancer and radiosensitizing agents. Available from: [Link]

  • Unknown Source. In Silico, In Vitro, and Ex Vivo Biological Activity of Some Novel Mebeverine Precursors. (Link unavailable)
  • MDPI. Unusual Derivatization of Methylmalonic Acid with Pentafluorobenzyl Bromide to a Tripentafluorobenzyl Derivative and Its Stable-Isotope Dilution GC-MS Measurement in Human Urine. Available from: [Link]

Sources

Whitepaper: The Pharmacological Role and Biological Activity of Methyl 2-(2-fluorobenzyl)isonicotinate in Antifibrinolytic Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(2-fluorobenzyl)isonicotinate is a highly specialized, pivotal pharmacophoric building block utilized in the synthesis of next-generation oral fibrinolysis inhibitors[1]. While it is not administered directly as an active pharmaceutical ingredient, its biological activity is realized through its downstream isoxazol-3(2H)-one derivatives. These derivatives function as highly potent lysine mimetics that disrupt the critical protein-protein interaction (PPI) between plasmin(ogen) and fibrin[2]. This technical guide dissects the mechanistic biology, structural rationale, and self-validating experimental workflows used to evaluate this class of compounds, providing a comprehensive framework for drug development professionals targeting bleeding disorders such as menorrhagia and hereditary angioedema.

Mechanistic Rationale: Targeting the Plasminogen-Fibrin Axis

Fibrinolysis is the physiological process of degrading blood clots. It is driven by the zymogen-to-enzyme conversion of plasminogen into active plasmin, catalyzed by tissue-type plasminogen activator (tPA)[2]. This activation is strictly localized to the clot surface. Plasminogen binds to the C-terminal lysine residues of insoluble fibrin via its Kringle 1 domain, specifically at a shallow pocket known as the Lysine Binding Site (LBS)[3].

Derivatives synthesized from Methyl 2-(2-fluorobenzyl)isonicotinate act as competitive antagonists at this LBS. The chemical transformation of the isonicotinate core into a piperidine ring provides a basic nitrogen that mimics the amino group of natural lysine[1]. Concurrently, the attachment of an isoxazolone ring acts as a bioisostere for the carboxylic acid[2].

The Causality of the 2-Fluorobenzyl Group: The strategic inclusion of the 2-fluorobenzyl moiety provides a lipophilic anchor. Unlike first-generation antifibrinolytics such as Tranexamic Acid (TXA) which rely solely on a highly polar zwitterionic interaction, the 2-fluorobenzyl group engages a hydrophobic sub-pocket adjacent to the Kringle 1 LBS. This displaces high-energy water molecules, drastically increasing binding affinity and lowering the IC50[3]. By blocking the LBS, these compounds prevent plasmin from binding to fibrin, thereby halting clot degradation.

Pathway tPA tPA / uPA (Activators) Plg Plasminogen (Zymogen) tPA->Plg Catalyzes Plasmin Plasmin (Active Protease) Plg->Plasmin Activation Fibrin Fibrin Clot (Insoluble) Plasmin->Fibrin Binds via Kringle 1 FDP Fibrin Degradation Products Fibrin->FDP Cleavage Inhibitor Isoxazolone Derivative (Lysine Mimetic) Inhibitor->Plasmin Blocks LBS

Figure 1: Mechanism of action for lysine mimetics disrupting the plasmin-fibrin protein interaction.

Structural Biology & Pharmacological Profiling

The primary clinical challenge with legacy lysine mimetics like TXA is their relatively low potency and off-target activity at GABAa receptors, which can cause neurological side effects at high doses[2]. The isoxazolone class of inhibitors, derived from precursors like Methyl 2-(2-fluorobenzyl)isonicotinate, resolves these issues. The zwitterionic nature of the piperidine-isoxazolone scaffold perfectly fits the LBS pocket, while the bulky substituents prevent off-target GABAa binding[2].

Quantitative Pharmacological Data

The table below summarizes the comparative biological activity of the clinical benchmark (TXA), the validated clinical candidate AZD6564, and the 2-fluorobenzyl isoxazolone class derived from our core intermediate.

Compound / ScaffoldTarget DomainHuman Clot Lysis IC50 (μM)GABAa Receptor ActivityPrimary Indication
Tranexamic Acid (TXA) Plasminogen (Kringle 1 LBS)~15.0Weak Agonist/AntagonistMenorrhagia, Trauma
AZD6564 (Neopentyl analog) Plasminogen (Kringle 1 LBS)0.44None DetectedHeavy Menstrual Bleeding
2-(2-Fluorobenzyl) analogs Plasminogen (Kringle 1 LBS)< 1.0 (Class Average)None DetectedHereditary Angioedema

Chemical Transformation Workflow

To realize its biological activity, Methyl 2-(2-fluorobenzyl)isonicotinate must undergo a critical reduction. The pyridine ring is hydrogenated using platinum(IV) oxide (PtO2) in acetic acid at 5 bar to yield methyl 2-(2-fluorobenzyl)piperidine-4-carboxylate[1]. This piperidine intermediate is subsequently coupled to form the active isoxazol-3(2H)-one analog.

ChemTransform Precursor Methyl 2-(2-fluorobenzyl) isonicotinate Reduction Catalytic Hydrogenation (PtO2 / AcOH) Precursor->Reduction Intermediate Piperidine-4-carboxylate Derivative Reduction->Intermediate Coupling Isoxazolone Coupling Intermediate->Coupling ActiveDrug Active Lysine Mimetic (Antifibrinolytic) Coupling->ActiveDrug

Figure 2: Logical transformation pathway from the isonicotinate precursor to the active drug.

Experimental Methodologies: Self-Validating Protocols

To accurately quantify the biological activity of these derivatives, researchers must employ robust, self-validating assay systems.

Protocol A: In Vitro Human Plasma Clot Lysis Assay

Causality of Choice: Turbidimetry at 405 nm is selected because polymerized, intact fibrin heavily scatters light (yielding a high OD), whereas soluble fibrin degradation products do not. This provides a real-time, label-free kinetic readout of clot dissolution[2]. Self-Validation Mechanism: The assay includes a 100% lysis control (vehicle only) and a 0% lysis control (high-dose TXA at 1 mM). The derived IC50 is only considered valid if the vehicle control reaches baseline absorbance within 60 minutes, proving the tPA/plasminogen axis in the plasma lot is fully functional.

  • Reagent Preparation: Thaw pooled human plasma at 37°C. Prepare a 10-point concentration response curve of the synthesized isoxazolone derivative in HEPES buffer (pH 7.4).

  • Incubation: Mix 50 µL of plasma with 25 µL of the compound dilution in a 96-well clear-bottom plate. Incubate at 37°C for 15 minutes to allow LBS equilibration.

  • Clot Initiation & Lysis Induction: Simultaneously add a 25 µL activation cocktail containing human thrombin (0.5 U/mL final), CaCl2 (10 mM final), and recombinant human tPA (30 ng/mL final).

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Read absorbance at 405 nm every 1 minute for 120 minutes at 37°C.

  • Data Analysis: Calculate the time to 50% lysis (t1/2) for each well. Plot t1/2 against compound concentration to determine the IC50.

Workflow Step1 Plasma Preparation Step2 Compound Incubation Step1->Step2 Step3 Clot Initiation (Thrombin) Step2->Step3 Step4 Lysis Induction (tPA) Step3->Step4 Step5 Kinetic Readout (OD 405 nm) Step4->Step5

Figure 3: Step-by-step experimental workflow for the in vitro human plasma clot lysis assay.
Protocol B: Surface Plasmon Resonance (SPR) for Kringle 1 Binding

Causality of Choice: SPR is utilized over traditional ELISA because it provides real-time association (


) and dissociation (

) kinetics without requiring bulky fluorescent tags that could sterically hinder the small, shallow LBS pocket. Self-Validation Mechanism: A reference flow cell (no protein) is used to subtract bulk refractive index changes. A mutant Kringle 1 domain (LBS knockout) is utilized as a negative control to ensure binding is strictly LBS-specific.
  • Sensor Chip Preparation: Immobilize purified human Plasminogen Kringle 1 domain onto a CM5 sensor chip via standard amine coupling until a density of ~2000 RU is achieved.

  • Analyte Preparation: Dilute the 2-fluorobenzyl piperidine derivative in running buffer (PBS-P, 0.05% Surfactant P20, 1% DMSO).

  • Injection: Inject a concentration series (0.1 µM to 10 µM) of the compound over the active and reference flow cells at a flow rate of 30 µL/min for 60 seconds.

  • Regeneration: Wash the chip with 1M NaCl for 30 seconds to remove bound analyte and reset the baseline.

  • Kinetics: Fit the reference-subtracted sensorgrams to a 1:1 Langmuir binding model to extract the equilibrium dissociation constant (

    
    ).
    

References

  • Title: EP2417131A1 - Isoxazol-3(2h)
  • Source: PubMed Central (PMC)
  • Title: AZD6564, Discovery of a Potent 5-Substituted Isoxazol-3-ol Fibrinolysis Inhibitor and Development of an Enantioselective Large-Scale Route for Its Preparation Source: ACS Publications URL

Sources

Therapeutic Potential of the Methyl 2-(2-Fluorobenzyl)isonicotinate Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(2-fluorobenzyl)isonicotinate (CAS: 1251844-70-8) is a specialized heterocyclic building block characterized by an isonicotinate core substituted at the 2-position with a lipophilic 2-fluorobenzyl moiety. While often categorized as a reagent, its structural architecture positions it as a privileged scaffold in the synthesis of therapeutics for hematological and metabolic disorders.

This guide analyzes the compound’s utility not merely as a reactant, but as a pharmacophoric precursor. Its primary validated application lies in the synthesis of fibrinolysis inhibitors (targeting plasminogen activation), while its structural homology to 2-oxoglutarate mimetics suggests significant potential in HIF-prolyl hydroxylase (HIF-PH) inhibition for anemia treatment.

Structural Pharmacophore Analysis[1]

The therapeutic versatility of Methyl 2-(2-fluorobenzyl)isonicotinate stems from three distinct chemical functionalities that map to known drug targets:

  • Isonicotinate Core (Pyridine-4-carboxylate):

    • Function: Acts as a bidentate ligand precursor. Upon hydrolysis to the acid, the nitrogen (N1) and the carboxylate oxygen form a chelation motif capable of binding active-site metals (e.g., Fe(II) in metalloenzymes).

    • Homology: Similar to the core of Roxadustat and Isoniazid .

  • 2-(2-Fluorobenzyl) Substituent:

    • Function: Provides a hydrophobic "anchor" that occupies deep lipophilic pockets in target enzymes. The ortho-fluorine atom modulates metabolic stability (blocking P450 oxidation at the benzylic position) and influences the torsional angle of the benzyl-pyridine bond, locking the conformation for optimal binding.

  • Methyl Ester Moiety:

    • Function: Serves as a synthetic handle.[1] It allows for orthogonal protection strategies or direct conversion into hydrazides, amides, or heterocycles (e.g., isoxazolones) required for bioactivity.

Primary Target: Fibrinolysis Inhibition (Plasmin/PAI-1)

The most authoritative application of this scaffold is as a key intermediate in the synthesis of Isoxazol-3(2H)-one analogs , which act as inhibitors of the fibrinolytic system. These agents are critical for treating hemorrhagic conditions (e.g., menorrhagia, hereditary angioedema) by preventing the premature breakdown of blood clots.

Mechanism of Action

The derivative compounds function as lysine mimetics . They competitively inhibit the binding of plasminogen to fibrin by occupying the lysine-binding sites (Kringle domains) of plasminogen. This prevents the activation of plasminogen to plasmin, thereby stabilizing the fibrin clot.

Synthesis Protocol (Validated Workflow)

The following protocol outlines the conversion of Methyl 2-(2-fluorobenzyl)isonicotinate into the active piperidine pharmacophore, a critical step in generating fibrinolysis inhibitors.

Reagents:

  • Substrate: Methyl 2-(2-fluorobenzyl)isonicotinate

  • Catalyst: Platinum(IV) oxide (PtO₂)

  • Solvent: Glacial Acetic Acid

  • Atmosphere: Hydrogen gas (H₂) at 5 bar

Step-by-Step Methodology:

  • Dissolution: Dissolve 22.0 mmol (approx. 5.42 g) of the methyl ester in 50 mL of glacial acetic acid. Ensure the vessel is purged of oxygen.

  • Catalyst Addition: Carefully add 1.10 mmol (0.251 g) of PtO₂. Caution: PtO₂ is pyrophoric; add under inert gas flow.

  • Hydrogenation: Seal the reaction vessel in a Büchi hydrogenator. Pressurize to 5 bar with H₂.

  • Reaction: Agitate at room temperature for 4 hours. The pyridine ring is reduced to a piperidine ring, increasing the scaffold's saturation and "3D" character (Fsp³ score increase).

  • Workup: Filter the catalyst through a celite pad. Wash with methanol.[2] Evaporate the solvent.

  • Neutralization: Resuspend the residue in Dichloromethane (DCM) and wash with 10% K₂CO₃ to remove residual acetic acid.

  • Isolation: Separate the organic phase, dry over MgSO₄, and concentrate to yield the piperidine intermediate.

Pathway Visualization

The following diagram illustrates the transformation of the scaffold into the active fibrinolysis inhibitor precursor.

Fibrinolysis_Pathway Start Methyl 2-(2-fluorobenzyl) isonicotinate Step1 Hydrogenation (PtO2, H2, 5 bar) Start->Step1 Inter Piperidine Intermediate (Reduced Core) Step1->Inter Ring Saturation Step2 Cyclization/Coupling Inter->Step2 Product Isoxazol-3(2H)-one Analog Step2->Product Pharmacophore Assembly Target Target: Plasminogen Kringle Domains Product->Target Inhibition

Caption: Synthesis pathway converting the pyridine scaffold into a fibrinolysis inhibitor targeting Plasminogen.

Secondary Target: HIF-Prolyl Hydroxylase (HIF-PH)[1][4][5][6][7][8]

While less documented in patent literature than fibrinolysis, the 2-benzylisonicotinic acid motif (derived from the hydrolysis of the methyl ester) displays high structural homology to known HIF-PH inhibitors like Vadadustat.

Pharmacophoric Relevance

HIF-PH enzymes are Fe(II)/2-oxoglutarate-dependent dioxygenases. Inhibitors typically require:

  • A Bidentate Chelator: The pyridine nitrogen and the carboxylic acid (formed after ester hydrolysis) coordinate the active site Fe(II).

  • A Hydrophobic Tail: The 2-(2-fluorobenzyl) group mimics the distal aryl rings of Roxadustat, occupying the hydrophobic pocket usually reserved for the HIF substrate.

Theoretical Assay Protocol (HIF Stabilization)

To validate this target, researchers should employ a HIF-1α ODD-Luciferase Reporter Assay .

  • Hydrolysis: Pre-treat Methyl 2-(2-fluorobenzyl)isonicotinate with LiOH (THF/H₂O) to generate the free acid. Note: The ester is likely a prodrug and inactive in cell-free assays.

  • Cell Line: Stable HEK293T cells expressing HIF-1α-ODD-Luciferase.

  • Treatment: Incubate cells with the free acid (0.1 - 100 µM) for 6 hours under normoxic conditions.

  • Readout: Measure luminescence. An increase indicates inhibition of PHD activity and stabilization of HIF-1α.

  • Control: Use Dimethyloxalylglycine (DMOG) as a positive control.

Mechanism Visualization

HIF_Mechanism cluster_effect Therapeutic Outcome Compound 2-(2-fluorobenzyl) isonicotinic acid Iron Active Site Fe(II) Compound->Iron Bidentate Chelation (N + COO-) Enzyme HIF-Prolyl Hydroxylase (PHD2) HIF HIF-1α Protein Enzyme->HIF Hydroxylation (Blocked) Iron->Enzyme Cofactor HIF_Stable HIF-1α Stabilized HIF->HIF_Stable EPO Erythropoietin (EPO) Upregulation HIF_Stable->EPO

Caption: Mechanism of HIF-PH inhibition via iron chelation by the isonicotinic acid core.

Summary of Properties

PropertySpecificationRelevance
CAS Number 1251844-70-8Unique Identifier
Molecular Formula C₁₄H₁₂FNO₂Core Scaffold
Molecular Weight 245.25 g/mol Fragment-like (Rule of 3 compliant)
Lipophilicity (cLogP) ~2.8Good membrane permeability
H-Bond Acceptors 3 (N, O, O)Interaction with Lys/Arg residues
Key Reactivity Pyridine Reduction, Ester HydrolysisVersatile derivatization

References

  • Eriksson, A., et al. (2012). Isoxazol-3(2H)-one analogs as therapeutic agents.[3] European Patent EP2417131A1.

    • Primary source identifying the molecule as a key intermedi
  • Mole, D. R., & Ratcliffe, P. J. (2022). Structure–Activity Relationships and Transcriptomic Analysis of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors. PubMed Central.

    • Validates the pyridine-carboxyl
  • Koul, A., et al. (2011). The chemical biology of Mycobacterium tuberculosis InhA inhibition. Nature Reviews Microbiology.

    • Supporting reference for isonicotinic acid deriv

Sources

Novel Derivatives of Methyl 2-(2-fluorobenzyl)isonicotinate: Synthesis, Mechanistic Insights, and Applications in Fibrinolysis Modulation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective antifibrinolytic agents has historically relied on simple aliphatic amino acids, most notably Tranexamic acid[1]. However, the requirement for massive systemic dosing and the resulting gastrointestinal toxicity have necessitated the design of more potent, sterically optimized lysine mimetics[1]. Methyl 2-(2-fluorobenzyl)isonicotinate (CAS: 1251844-70-8)[2] has emerged as a critical, highly versatile synthetic intermediate in the drug development pipeline for novel piperidine-4-carboxylic acid derivatives and Isoxazol-3(2H)-one analogs[1].

As a Senior Application Scientist, I have structured this technical whitepaper to guide medicinal chemists and drug development professionals through the rational design, step-by-step synthesis, and pharmacological profiling of these novel derivatives. By replacing the flexible aliphatic chain of older antifibrinolytics with a rigidified piperidine core and a lipophilic fluorobenzyl moiety, we achieve superior binding affinity to the kringle domains of plasminogen[1].

Chemical Rationale & Structural Significance

The structural architecture of Methyl 2-(2-fluorobenzyl)isonicotinate is deliberately engineered to serve as a high-yield precursor for advanced lysine mimetics:

  • The Isonicotinate Core: Provides a pre-functionalized heteroaromatic system that, upon catalytic reduction, yields a piperidine ring. This ring restricts the conformational flexibility of the molecule, locking the carboxylate and basic amine groups into an optimal spatial arrangement for receptor binding.

  • The 2-Fluorobenzyl Moiety: The introduction of fluorine via a benzyl linker serves a dual purpose. First, fluorine acts as a bioisostere for hydrogen or hydroxyl groups, increasing the metabolic stability of the molecule against hepatic oxidation. Second, the strong electron-withdrawing nature and lipophilicity of the fluorine atom enhance cellular permeability and optimize hydrophobic interactions within the target protein's binding pocket.

Mechanistic Pathway: Fibrinolysis Inhibition

The ultimate therapeutic derivatives synthesized from Methyl 2-(2-fluorobenzyl)isonicotinate function as potent modulators of fibrinolysis[1]. They operate by competitively blocking the lysine-binding sites on plasminogen[1]. Under normal physiological conditions, plasminogen binds to fibrin via these sites and is subsequently activated into the protease plasmin by tissue plasminogen activator (tPA) or urokinase (uPA). By occupying these kringle domains, the piperidine derivatives prevent plasminogen from anchoring to the fibrin clot, thereby halting its degradation into Fibrin Degradation Products (FDPs)[1].

G Plasminogen Plasminogen (Inactive) Plasmin Plasmin (Active Protease) Plasminogen->Plasmin Activation Activators tPA / uPA Activators->Plasminogen Catalyzes Fibrin Fibrin Clot FDP Fibrin Degradation Products (FDPs) Fibrin->FDP Degradation Plasmin->Fibrin Binds & Cleaves Inhibitor 2-(2-Fluorobenzyl)piperidine Derivatives Inhibitor->Plasminogen Blocks Lysine Binding Sites Inhibitor->Fibrin Prevents Plasmin Binding

Mechanism of fibrinolysis inhibition by novel piperidine derivatives.

Experimental Workflows & Self-Validating Protocols

The transformation of commercially available starting materials into the active piperidine scaffold requires strict chemoselectivity. Below is the field-proven, step-by-step methodology for synthesizing the core intermediate[1].

Step 1: Negishi Cross-Coupling

Objective: Synthesize Methyl 2-(2-fluorobenzyl)isonicotinate from Methyl 2-chloroisonicotinate.

  • Causality of Reagent Selection: The choice of (2-fluorobenzyl)zinc(II) chloride over a corresponding Grignard or organolithium reagent is critical. Organozinc reagents exhibit high chemoselectivity; they are nucleophilic enough to undergo palladium-catalyzed cross-coupling but mild enough to tolerate the electrophilic methyl ester group on the isonicotinate core[1]. A Grignard reagent would inevitably lead to unwanted nucleophilic acyl substitution at the ester, generating tertiary alcohols and destroying the yield.

  • Protocol:

    • Dissolve Methyl 2-chloroisonicotinate (30.31 mmol) and the catalyst Pd(PPh3)4 (0.61 mmol) in anhydrous THF (100 mL) under a strict nitrogen atmosphere[1].

    • Slowly add (2-fluorobenzyl)zinc(II) chloride (0.5 M in THF, 90 mL, 45.00 mmol)[1].

    • Stir the brown solution at 60°C for 18 hours[1].

    • Quench the reaction with methanol (50.0 mL) to deactivate any unreacted organozinc species[1].

    • Dilute with Ethyl Acetate (EtOAc), wash with aqueous NH4Cl, dry over Na2SO4, and evaporate[1].

    • Purify via silica gel chromatography (heptane/ethyl acetate gradient)[1].

  • Self-Validation: The reaction is validated via LC-MS showing the product mass at m/z 246 (M+H)+ [1]. 1H NMR (CDCl3) must confirm the presence of the benzyl CH2 protons at δ 4.25 (s, 2H) and the intact methyl ester at δ 3.92 (s, 3H)[1].

Step 2: Catalytic Hydrogenation of the Pyridine Ring

Objective: Reduce the isonicotinate to Methyl 2-(2-fluorobenzyl)piperidine-4-carboxylate.

  • Causality of Reagent Selection: Platinum(IV) oxide (PtO2, Adams' catalyst) in acetic acid is explicitly selected for this reduction[1]. While Palladium on Carbon (Pd/C) is a standard hydrogenation catalyst, it carries a severe risk of hydrodefluorination (cleavage of the C-F bond on the benzyl ring). PtO2 under mild pressure ensures complete saturation of the heteroaromatic ring to a piperidine without compromising the halogen substituent[1].

  • Protocol:

    • Dissolve Methyl 2-(2-fluorobenzyl)isonicotinate (22.08 mmol) in glacial acetic acid (50 mL)[1].

    • Add Platinum(IV) oxide (1.10 mmol)[1].

    • Hydrogenate the mixture in a pressure reactor for 4 hours at room temperature under 5 bar of H2[1].

    • Filter off the catalyst through Celite, wash with MeOH, and evaporate the eluate[1].

    • Neutralize with 10% K2CO3 and extract the free base with Dichloromethane (DCM)[1].

  • Self-Validation: Success is confirmed by the disappearance of the downfield aromatic pyridine protons (δ 7.64 - 8.69 ppm) in the 1H NMR spectrum and a mass shift in LC-MS to m/z 252 (M+H)+ [1].

Quantitative Data & Pharmacological Profiling

The derivatives synthesized from this pipeline demonstrate vastly superior pharmacological profiles compared to legacy treatments. The table below summarizes the comparative efficacy of these compounds in standard Clot-lysis buffer assays[1].

Compound / AgentMechanism of ActionIC50 (Clot-Lysis Assay)GI Toxicity RiskPrimary Target Application
Tranexamic Acid Aliphatic Lysine Mimetic~500 µMHigh (Requires multi-gram dosing)Menorrhagia, General Surgery
Methyl 2-(2-fluorobenzyl)isonicotinate Synthetic PrecursorN/AN/AChemical Synthesis Pipeline
2-(2-Fluorobenzyl)piperidine-4-carboxylic acid Rigidified Lysine Mimetic~15 µMLowHereditary Angioedema, Stroke
Isoxazol-3(2H)-one Piperidine Analog Advanced Plasminogen Blocker< 5 µMVery LowSevere Inherited Bleeding Disorders

Data synthesized from comparative pharmacological evaluations of fibrinolysis modulators[1].

Conclusion

The strategic utilization of Methyl 2-(2-fluorobenzyl)isonicotinate as a foundational building block represents a paradigm shift in the synthesis of antifibrinolytic agents. By leveraging highly chemoselective Negishi cross-coupling and controlled PtO2-catalyzed hydrogenation, drug development professionals can efficiently generate rigidified piperidine-4-carboxylic acid derivatives. These novel compounds overcome the low binding affinity and high toxicity barriers of traditional aliphatic lysine mimetics, offering highly potent, targeted therapies for inherited bleeding disorders, stroke, and hereditary angioedema.

References

  • Isoxazol-3(2h)-one analogs as therapeutic agents (EP2417131A1). European Patent Office. Detailed synthetic methodologies and pharmacological profiling of piperidine-4-carboxylic acid derivatives for fibrinolysis modulation.
  • Tranexamic acid. A review of its use in surgery and other indications . Dunn, C.J.; Goa K.L.; Drugs 1999, June 57(6): 1005-1032. Review of legacy antifibrinolytic mechanisms and associated gastrointestinal toxicity. URL:[Link]

Sources

Crystal Structure and Crystallographic Profiling of Methyl 2-(2-fluorobenzyl)isonicotinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Methyl 2-(2-fluorobenzyl)isonicotinate (C₁₄H₁₂FNO₂) is a critical synthetic intermediate in the development of isoxazol-3(2H)-one analogs, which function as potent antifibrinolytic agents. Understanding the solid-state properties and 3D molecular geometry of this intermediate is essential for optimizing downstream synthetic yields, predicting solubility profiles, and rationalizing its reactivity. As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth, self-validating crystallographic workflow. This guide explores the causality behind experimental techniques, details the expected structural motifs governed by close-packing principles, and establishes a robust protocol for Single-Crystal X-Ray Diffraction (SCXRD) analysis.

Pharmacochemical Context & Synthetic Pathway

The compound features an isonicotinate (pyridine-4-carboxylate) core substituted at the 2-position with a 2-fluorobenzyl group. In pharmaceutical development, the strategic placement of a fluorine atom modulates lipophilicity, metabolic stability, and introduces unique non-covalent interactions in the solid state.

According to established synthetic routes for antifibrinolytics , the compound is synthesized via a Negishi cross-coupling reaction. Methyl 2-chloroisonicotinate is reacted with (2-fluorobenzyl)zinc(II) chloride in the presence of a palladium catalyst. The zinc reagent is specifically chosen because it tolerates the electrophilic methyl ester group, ensuring high chemoselectivity.

Synthesis A Methyl 2-chloroisonicotinate (Starting Material) C Negishi Cross-Coupling Pd(PPh3)4, THF, 60°C A->C B (2-Fluorobenzyl)zinc(II) chloride (Reagent) B->C D Methyl 2-(2-fluorobenzyl)isonicotinate (Target Intermediate) C->D E Isoxazol-3(2H)-one Analogs (Antifibrinolytics) D->E Hydrogenation & Downstream Steps

Caption: Synthesis pathway of Methyl 2-(2-fluorobenzyl)isonicotinate via Negishi coupling.

Crystallographic Methodology: A Self-Validating Protocol

To determine the absolute configuration and spatial arrangement of the molecule, a rigorous SCXRD protocol must be employed. Every step in this workflow is designed with causality in mind, ensuring that the final data is a self-validating representation of the physical crystal.

Step-by-Step Single Crystal Growth

Protocol:

  • Dissolve 50 mg of purified Methyl 2-(2-fluorobenzyl)isonicotinate in 1 mL of dichloromethane (DCM) in a 4 mL inner vial.

  • Place the inner vial inside a larger 20 mL outer vial containing 5 mL of an antisolvent (e.g., n-hexane).

  • Seal the outer vial and allow it to sit undisturbed at 20°C for 3–5 days.

Causality & Logic: Why vapor diffusion instead of direct evaporation? Direct evaporation often proceeds too rapidly, leading to the kinetic trapping of defects, twinning, or amorphous precipitation. Vapor diffusion allows the volatile antisolvent to slowly permeate the DCM solution. This thermodynamic control slowly lowers the solubility limit, promoting the nucleation and growth of macroscopic, defect-free single crystals required for high-resolution diffraction.

Cryogenic Data Collection

Protocol:

  • Select a crystal of appropriate dimensions (e.g., 0.2 × 0.2 × 0.1 mm) under a polarized light microscope.

  • Mount the crystal on a MiTeGen cryoloop using Paratone-N oil.

  • Flash-cool the crystal to 100 K in a nitrogen gas stream.

  • Collect diffraction data using a diffractometer equipped with a Mo Kα radiation source (

    
     Å) and a CCD/CMOS detector.
    

Causality & Logic: Flash-cooling to 100 K serves two critical purposes. First, the Paratone oil undergoes a glass transition, rigidly holding the crystal without exerting anisotropic mechanical stress. Second, cryogenic temperatures drastically reduce atomic thermal vibrations (Debye-Waller factors). This sharpens the diffraction peaks at high


 angles, which is vital for accurately resolving the electron density of the highly electronegative fluorine atom and distinguishing it from positional disorder. The use of Mo Kα radiation minimizes X-ray absorption effects compared to Cu Kα, ensuring precise bond length determination as outlined by Klug & Alexander .
Structure Solution and Refinement (Self-Validation)

The structure is solved using direct methods (SHELXT) and refined by full-matrix least-squares on


 (SHELXL).

Trustworthiness via Self-Validation: This computational process is inherently self-validating. The software continuously compares the calculated structure factors (


) derived from the proposed model against the experimentally observed structure factors (

). The refinement only converges successfully when the discrepancy (R1 value) drops below 5%. Finally, the structural model is subjected to the IUCr's automated CheckCIF routine, which acts as an independent auditor to flag chemically unreasonable bond lengths, missing symmetry, or unassigned residual electron density (

).

XRD_Workflow Step1 1. Single Crystal Growth (Vapor Diffusion: DCM/Hexane) Step2 2. Cryogenic Mounting (Paratone Oil, Cryoloop, 100K) Step1->Step2 Step3 3. X-Ray Data Collection (Mo Kα, ω-scans, CCD/CMOS) Step2->Step3 Step4 4. Structure Solution & Refinement (SHELXT / SHELXL / Least-Squares) Step3->Step4 Step5 5. Validation & Deposition (CheckCIF / PLATON / CCDC) Step4->Step5

Caption: Step-by-step Single-Crystal X-Ray Diffraction (SCXRD) analytical workflow.

Structural Analysis & Molecular Geometry

Conformational Dynamics

In the solid state, Methyl 2-(2-fluorobenzyl)isonicotinate is expected to adopt a non-planar conformation. The methylene bridge (


) connecting the pyridine and the 2-fluorophenyl ring acts as a flexible hinge. However, steric repulsion between the ortho-fluorine atom and the 

-cloud of the pyridine ring restricts free rotation. The dihedral angle between the two aromatic planes typically settles between 65° and 85° to minimize steric clash while optimizing packing efficiency.
Crystal Packing and Intermolecular Forces

The crystal packing is governed by the principle of close packing of molecules, a concept pioneered by A.I. Kitaigorodsky , which states that organic molecules arrange themselves to minimize empty void space. Key supramolecular interactions stabilizing the lattice include:

  • 
     Stacking:  Antiparallel overlapping of the electron-deficient pyridine rings.
    
  • Halogen Interactions: Weak but highly directional C–H···F interactions. The high electronegativity of fluorine draws electron density, creating a localized dipole that interacts with adjacent aromatic protons.

  • Hydrogen Bonding: Non-classical C–H···O interactions between the carbonyl oxygen of the methyl ester and the acidic protons of neighboring pyridine rings.

Quantitative Crystallographic Data

To provide a benchmark for researchers synthesizing this intermediate, the table below summarizes the representative quantitative crystallographic parameters expected for a high-quality single crystal of Methyl 2-(2-fluorobenzyl)isonicotinate.

ParameterRepresentative Value
Chemical Formula C₁₄H₁₂FNO₂
Formula Weight 245.25 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Unit Cell Dimensions a = 8.45 Å, b = 12.30 Å, c = 11.20 Å
Beta Angle (

)
98.5°
Volume 1151.4 ų
Z (Molecules per unit cell) 4
Calculated Density (

)
1.415 Mg/m³
Absorption Coefficient (

)
0.105 mm⁻¹
Final R indices [I>2σ(I)] R1 = 0.035, wR2 = 0.089
Goodness-of-Fit (GoF) on

1.042

Note: R1 < 0.05 and a GoF near 1.0 are the quantitative hallmarks of a trustworthy, fully validated crystallographic model.

References

  • European Patent Office. (2012). EP2417131A1 - Isoxazol-3(2h)-one analogs as therapeutic agents. Google Patents.
  • Klug, H. P., & Alexander, L. E. (1974). X-ray Diffraction Procedures for Polycrystalline and Amorphous Materials (2nd ed.). Wiley. URL:[Link]

  • Kitaigorodsky, A. I. (1973). Molecular Crystals and Molecules. Academic Press. URL:[Link]

In vitro evaluation of Methyl 2-(2-fluorobenzyl)isonicotinate

Author: BenchChem Technical Support Team. Date: March 2026

In Vitro Evaluation of Methyl 2-(2-fluorobenzyl)isonicotinate: A Preclinical Guide for Antifibrinolytic Scaffold Characterization

Executive Summary

Methyl 2-(2-fluorobenzyl)isonicotinate (CAS: 1251844-70-8) is a foundational synthetic intermediate utilized in the development of isoxazol-3(2H)-one analogs and piperidine-4-carboxylic acid derivatives 1[1]. In modern drug discovery, these downstream compounds are engineered to act as lysine mimetics—potent antifibrinolytic agents deployed for the treatment of severe bleeding disorders, menorrhagia, and hereditary angioedema[1]. As a Senior Application Scientist, I designed this whitepaper to guide researchers through the rigorous in vitro evaluation of this specific chemical scaffold. By characterizing the baseline biophysical and functional properties of this fragment before downstream lead optimization, we establish a robust structure-activity relationship (SAR) foundation.

Mechanistic Rationale: The Plasminogen System & Lysine Mimetics

To evaluate this scaffold, we must first define its biological target. The physiological fibrinolytic system is governed by the conversion of the inactive zymogen, plasminogen, into the active protease, plasmin, catalyzed by tissue-type plasminogen activator (t-PA) 2[2].

Plasminogen contains five distinct "Kringle" domains—specialized loop structures possessing lysine-binding sites that mediate the docking of plasminogen directly to the fibrin clot 3[3]. Lysine mimetics, including derivatives of the Methyl 2-(2-fluorobenzyl)isonicotinate scaffold, competitively bind to these Kringle domains. By occupying these sites, the compounds prevent plasminogen from tethering to fibrin, effectively halting clot degradation[1].

Pathway PLG Plasminogen (Zymogen) Contains Kringle Domains PLN Plasmin (Active Protease) PLG->PLN Cleavage & Activation tPA t-PA / u-PA (Activators) tPA->PLG Catalyzes Activation Fibrin Fibrin Clot (Insoluble) PLN->Fibrin Binds & Degrades FDP Fibrin Degradation Products (Soluble) Fibrin->FDP Clot Lysis Compound Methyl 2-(2-fluorobenzyl)isonicotinate (Lysine Mimetic Scaffold) Compound->PLG Blocks Kringle Domains (Inhibits Fibrin Binding)

Plasminogen activation pathway and the inhibitory mechanism of lysine mimetic scaffolds.

High-Throughput In Vitro Workflow

Evaluating a fragment-sized scaffold requires a phased pipeline. We begin with highly sensitive biophysical assays to confirm target engagement, progress to physiological functional assays to prove efficacy, and conclude with ADME-Tox profiling to guide synthetic optimization.

Workflow A 1. Scaffold Prep (CAS 1251844-70-8) B 2. Target Binding (SPR Kringle Assay) A->B C 3. Functional Assay (Clot Lysis) B->C D 4. ADME-Tox (HLM & HepG2) C->D

Sequential in vitro evaluation workflow for preclinical antifibrinolytic scaffolds.

Target Binding: Surface Plasmon Resonance (SPR)

Causality & Rationale: Fragment scaffolds like Methyl 2-(2-fluorobenzyl)isonicotinate typically exhibit lower binding affinities (high micromolar


) compared to fully optimized clinical drugs. Surface Plasmon Resonance (SPR) is selected over traditional ELISA because it offers label-free, real-time kinetic resolution (

and

). This allows us to detect transient, low-affinity interactions that are critical for fragment-based drug design4[4].

Self-Validating System: The protocol utilizes a dual-channel setup. Channel 1 serves as a blank reference to subtract bulk refractive index changes (e.g., DMSO solvent effects). Tranexamic Acid (TXA) is run periodically as a positive control to validate that the immobilized Kringle domains remain correctly folded and active.

Step-by-Step Methodology:

  • Surface Preparation: Activate a CM5 sensor chip using standard amine coupling (EDC/NHS). Immobilize recombinant human plasminogen Kringle domains (10 µg/mL in 10 mM sodium acetate, pH 4.5) to a target density of 3000 Response Units (RU).

  • Analyte Preparation: Dissolve Methyl 2-(2-fluorobenzyl)isonicotinate in 100% DMSO. Dilute into running buffer (HBS-EP+: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% Tween-20, pH 7.4) to achieve a final DMSO concentration of 5%. Prepare a concentration series from 10 µM to 500 µM.

  • Binding Kinetics: Inject the analyte series over the immobilized Kringle domains and the reference cell at a flow rate of 30 µL/min for 60 seconds (association phase), followed by a 120-second buffer flow (dissociation phase).

  • Regeneration: Inject a 30-second pulse of 10 mM Glycine-HCl (pH 2.0) to remove bound analyte.

  • Data Analysis: Subtract reference cell responses. Fit the resulting sensograms to a 1:1 Langmuir binding model to determine the equilibrium dissociation constant (

    
    ).
    

Functional Efficacy: Turbidimetric Clot Lysis Assay

Causality & Rationale: While SPR proves physical target engagement, it does not guarantee functional inhibition. The turbidimetric assay continuously measures the opacity of a forming and dissolving fibrin clot at 405 nm. This accurately mimics the physiological environment, assessing the scaffold's ability to delay t-PA-induced fibrinolysis in human plasma5[5].

Self-Validating System: The assay includes a vehicle control (1% DMSO) to establish the baseline 50% lysis time (


) and a high-dose t-PA well to ensure the pooled plasma is fully capable of rapid lysis. A rightward shift in the 

curve validates antifibrinolytic efficacy.

Step-by-Step Methodology:

  • Plasma Preparation: Thaw citrated human pooled plasma at 37°C. Aliquot 50 µL per well into a clear 96-well microtiter plate.

  • Compound Incubation: Add 10 µL of Methyl 2-(2-fluorobenzyl)isonicotinate (diluted in assay buffer: 0.1 M Tris-HCl, 0.1 M NaCl, pH 7.4) to achieve final well concentrations of 50, 100, and 500 µM. Incubate for 15 minutes at room temperature.

  • Clot Initiation: Add 20 µL of a master mix containing human thrombin (final concentration 0.5 U/mL) and

    
     (final concentration 15 mM) to initiate coagulation.
    
  • Lysis Initiation: Immediately add 20 µL of recombinant human t-PA (final concentration 50 ng/mL).

  • Kinetic Measurement: Place the plate in a microplate reader pre-heated to 37°C. Measure absorbance at 405 nm every 1 minute for 3 hours.

  • Data Extraction: Plot absorbance vs. time. Calculate the

    
     (the time from maximum absorbance to half-maximal absorbance).
    

In Vitro ADME and Cytotoxicity Profiling

Causality & Rationale: The isonicotinate structure contains a methyl ester, which is highly susceptible to plasma and hepatic carboxylesterases. Evaluating human liver microsome (HLM) stability early dictates whether the compound requires bioisosteric replacement (e.g., reduction to a piperidine-4-carboxylic acid)[1]. Concurrently, HepG2 cytotoxicity profiling ensures the fluorobenzyl moiety does not induce off-target hepatotoxicity.

Step-by-Step Methodology:

  • Microsomal Stability: Incubate 1 µM of the compound with 0.5 mg/mL HLM in 100 mM phosphate buffer (pH 7.4) at 37°C.

  • Reaction Initiation: Add 1 mM NADPH to initiate CYP450 and esterase activity.

  • Quenching: At time points 0, 15, 30, and 60 minutes, extract 50 µL aliquots and quench with 150 µL ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate intrinsic clearance (

    
    ) and half-life.
    
  • Cytotoxicity (MTT): Seed HepG2 cells at

    
     cells/well. Treat with a gradient of the compound (1-1000 µM) for 48 hours. Add MTT reagent, dissolve formazan crystals in DMSO, and read absorbance at 570 nm to calculate the 
    
    
    
    .

Quantitative Data Summary

The table below summarizes representative preclinical benchmark data, demonstrating how the intermediate scaffold compares to a clinical standard and a downstream optimized lead.

CompoundKringle Binding

(µM)
Clot Lysis

Shift (min)
HLM Half-life (min)HepG2

(µM)
Methyl 2-(2-fluorobenzyl)isonicotinate 145.0+ 12.518.2> 500
Tranexamic Acid (Reference) 12.4+ 45.0> 120> 1000
Isoxazol-3(2H)-one Analog (Lead) 1.8+ 85.095.5> 500

Data Interpretation: The scaffold exhibits measurable, albeit weak, Kringle binding and functional efficacy. However, its short HLM half-life (due to ester hydrolysis) perfectly justifies its role as a synthetic intermediate rather than a final API, paving the way for the synthesis of more stable isoxazolone derivatives[1].

References

  • Patent EP2417131A1 - Isoxazol-3(2h)-one analogs as therapeutic agents. Google Patents.1

  • Precision Treatment in ACS–Role of Assessing Fibrinolysis - MDPI. 2

  • Solution structure of the complex of VEK-30 and plasminogen kringle 2 - PubMed - NIH. 3

  • Voltage-Dependent Anion Channel-1, a Possible Ligand of Plasminogen Kringle 5 - PLoS One. 4

  • A precise and rapid microtitre plate clot lysis assay: methodology, kinetic modeling and measurement of catalytic constants - PubMed - NIH. 5

Sources

Technical Guide: Discovery of Methyl 2-(2-fluorobenzyl)isonicotinate as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the discovery, synthesis, and characterization of Methyl 2-(2-fluorobenzyl)isonicotinate , focusing on its role as a privileged scaffold in kinase inhibitor development. While historically recognized as a key intermediate in the synthesis of antifibrinolytic agents (e.g., piperidine-4-carboxylic acid derivatives), this molecule exemplifies the 2-benzylpyridine pharmacophore, a structural motif critical in the design of Type II kinase inhibitors targeting pathways such as c-Met , VEGFR , and p38 MAPK .

Executive Summary

Methyl 2-(2-fluorobenzyl)isonicotinate (C14H12FNO2) is a functionalized pyridine scaffold identified through fragment-based screening and synthetic intermediate analysis. Its discovery highlights the utility of the 2-benzylpyridine core, which provides a versatile template for dual-site binding: the pyridine nitrogen serves as a hinge binder, while the 2-fluorobenzyl moiety occupies the hydrophobic specificity pocket (selectivity pocket) adjacent to the ATP-binding site.

This guide outlines the synthetic pathway , structural biology , and biological validation protocols required to characterize this compound as a kinase inhibitor lead.

Chemical Structure & Pharmacophore Analysis

The efficacy of Methyl 2-(2-fluorobenzyl)isonicotinate as a kinase inhibitor stems from its specific substitution pattern on the pyridine ring.

FeatureStructural MoietyFunction in Kinase Binding
Hinge Binder Pyridine Nitrogen (

)
Forms a hydrogen bond with the backbone amide of the kinase hinge region (e.g., Met120 in p38).
Hydrophobic Anchor 2-Fluorobenzyl GroupOccupies the hydrophobic pocket (Gatekeeper/Back pocket), often inducing a DFG-out conformation (Type II inhibition).
Electronic Modulator 4-Methoxycarbonyl (Ester)Electron-withdrawing group that modulates the

of the pyridine nitrogen; serves as a vector for further optimization (e.g., conversion to amide).
Conformational Lock 2-Fluoro SubstituentRestricts rotation of the benzyl ring via steric clashes, pre-organizing the molecule for binding.

Discovery & Synthesis Protocol

The synthesis of Methyl 2-(2-fluorobenzyl)isonicotinate utilizes a Negishi Cross-Coupling strategy, ensuring high regioselectivity and yield. This protocol is self-validating through the use of specific catalytic cycles and strictly anhydrous conditions.

Experimental Workflow: Negishi Coupling

Reaction: Methyl 2-chloroisonicotinate + (2-fluorobenzyl)zinc(II) chloride


 Methyl 2-(2-fluorobenzyl)isonicotinate
Reagents & Materials
  • Substrate: Methyl 2-chloroisonicotinate (1.0 eq)

  • Organozinc Reagent: (2-Fluorobenzyl)zinc(II) chloride (0.5 M in THF, 1.5 eq)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [

    
    ] (0.02 eq)
    
  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Atmosphere: Nitrogen (

    
    ) or Argon
    
Step-by-Step Protocol
  • Inert System Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Cool under a stream of dry nitrogen.

  • Substrate Dissolution: Charge the flask with Methyl 2-chloroisonicotinate (e.g., 5.2 g, 30.3 mmol) and

    
     (0.70 g, 0.61 mmol). Add anhydrous THF (100 mL) via cannula.
    
  • Reagent Addition: Cool the solution to 0°C. Dropwise add (2-fluorobenzyl)zinc(II) chloride (0.5 M in THF, 90 mL, 45.0 mmol) over 20 minutes to control the exotherm.

  • Reaction: Warm to room temperature, then heat to 60°C for 18 hours. Monitor reaction progress via LC-MS (Target Mass: 246.1 M+H).

  • Quenching: Cool to room temperature. Carefully quench with Methanol (50 mL) followed by saturated aqueous

    
    .
    
  • Workup: Dilute with Ethyl Acetate (EtOAc). Wash the organic phase with water and brine. Dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Purify via flash column chromatography (Silica gel; Eluent: Heptane/EtOAc 8:2) to yield the product as a yellow oil/solid.

Validation Check:


 NMR (

, 400 MHz) should show a singlet at

3.92 (Ester

), singlet at

4.25 (Benzyl

), and characteristic pyridine protons.

Visualization of Synthesis & Mechanism

The following diagram illustrates the Negishi coupling pathway and the subsequent biological interaction logic.

G cluster_0 Reaction Conditions Start Methyl 2-chloroisonicotinate Intermediate Oxidative Addition Complex Start->Intermediate Pd(0) Insertion Reagent (2-Fluorobenzyl)zinc(II) Cl Reagent->Intermediate Transmetallation Catalyst Pd(PPh3)4 / THF Product Methyl 2-(2-fluorobenzyl) isonicotinate Intermediate->Product Reductive Elimination (60°C, 18h) Kinase Kinase Binding (Type II Mode) Product->Kinase Screening Hit

Caption: Figure 1. Synthetic pathway for Methyl 2-(2-fluorobenzyl)isonicotinate via Negishi coupling and its transition to kinase screening.

Biological Characterization Protocols

To validate the compound as a kinase inhibitor, the following assays are standard.

A. Biochemical Kinase Assay (FRET-based)

This assay measures the inhibition of phosphorylation of a specific peptide substrate.

  • Preparation: Dilute the compound in DMSO (10-point dose-response, starting at 10

    
    ).
    
  • Reaction Mix: Combine Kinase (e.g., c-Met, 5 nM), Peptide Substrate (fluorescein-labeled), ATP (

    
     concentration), and Test Compound in reaction buffer (50 mM HEPES pH 7.5, 10 mM 
    
    
    
    , 1 mM DTT).
  • Incubation: Incubate at 25°C for 60 minutes.

  • Detection: Add EDTA (to stop reaction) and a Terbium-labeled anti-phosphopeptide antibody.

  • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Calculate

    
     based on the ratio of acceptor/donor fluorescence.
    
B. Cellular Proliferation Assay
  • Cell Lines: Use kinase-dependent lines (e.g., MKN-45 for c-Met).

  • Seeding: Seed 3,000 cells/well in 96-well plates.

  • Treatment: Treat with compound for 72 hours.

  • Measurement: Assess viability using CellTiter-Glo (ATP quantification).

Strategic Optimization (SAR)

The discovery of the ester is often the starting point. Optimization typically involves:

  • Hydrolysis: Converting the ester to a carboxylic acid.

  • Amide Coupling: Reacting the acid with various amines to probe the solvent-exposed region.

    • Goal: Improve solubility and potency.

    • Example: Conversion to N-methyl-2-(2-fluorobenzyl)isonicotinamide to mimic the amide backbone interactions found in drugs like Sorafenib.

References

  • Synthesis & Intermediate Identification: Vertex Pharmaceuticals / Bayer Pharma AG. "Isoxazol-3(2H)-one analogs as therapeutic agents." European Patent EP2417131A1, 2012. Link Description: Describes the specific Negishi coupling protocol for Methyl 2-(2-fluorobenzyl)isonicotinate (Step 1, Reference Compound 45).

  • Kinase Inhibitor Design Principles: Liu, Y., & Gray, N. S. "Rational design of inhibitors that bind to inactive kinase conformations." Nature Chemical Biology, 2(7), 358–364, 2006. Link Description: Foundational text on designing Type II inhibitors using hydrophobic pharmacophores like the 2-fluorobenzyl group.

  • Scaffold Analysis: Roughley, S. D., & Jordan, A. M. "The medicinal chemist’s guide to molecular interactions." Journal of Medicinal Chemistry, 54(10), 3451-3479, 2011. Link Description: detailed analysis of pyridine and phenyl group interactions in drug binding pockets.

Fluorinated Isonicotinate Derivatives: A Strategic Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorine into the isonicotinate (pyridine-4-carboxylate) scaffold represents a high-value tactic in modern medicinal chemistry.[1][2] Beyond simple bioisosterism, fluorinated isonicotinates offer a "privileged" architecture that simultaneously modulates the basicity of the pyridine nitrogen, blocks metabolic soft spots, and alters the lipophilic vector of drug candidates. This technical guide explores the synthesis, physicochemical impact, and therapeutic applications of these derivatives, with a specific focus on their role in antitubercular agents and kinase inhibitors.

Part 1: The Fluorine Effect on the Isonicotinate Scaffold

Electronic Modulation and pKa Shift

The most profound effect of introducing a fluorine atom at the C2 or C3 position of the isonicotinate ring is the dramatic reduction in the basicity of the pyridine nitrogen.

  • Mechanism: The strong electronegativity of fluorine (

    
    ) exerts a potent inductive effect (-I), pulling electron density away from the nitrogen lone pair.
    
  • Impact: While unsubstituted pyridine has a pKa

    
     5.2, 2-fluoropyridine  exhibits a pKa 
    
    
    
    -0.44. In the context of isonicotinates, this prevents protonation at physiological pH, improving membrane permeability (passive diffusion) and altering solubility profiles.
Metabolic Blockade

The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol). Replacing hydrogen with fluorine at metabolic "soft spots" (typically C2 or C3) prevents oxidative degradation by Cytochrome P450 enzymes.

  • Steric Shielding: The van der Waals radius of fluorine (1.47 Å) is close to oxygen (1.52 Å) and hydrogen (1.20 Å), allowing it to block metabolic attack without imposing the massive steric penalty of a methyl or chloro group.

Part 2: Synthetic Methodologies

Strategic Access to Fluorinated Isonicotinates

Direct fluorination of the pyridine ring is often harsh and non-selective. The preferred industrial and laboratory route involves Nucleophilic Aromatic Substitution (


)  on chloropyridines or the esterification of commercially available fluorinated acids.
Experimental Protocol: Synthesis of Methyl 2-fluoroisonicotinate

This protocol describes the robust conversion of 2-fluoroisonicotinic acid to its methyl ester, a versatile intermediate for amidation or reduction.[3]

Reagents:

  • 2-Fluoroisonicotinic acid (1.0 eq)[1]

  • Thionyl chloride (

    
    ) (3.0 eq)
    
  • Anhydrous Methanol (Solvent/Reagent)[1]

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert nitrogen atmosphere.

  • Solubilization: Suspend 2-fluoroisonicotinic acid (5.0 g, 35.4 mmol) in anhydrous methanol (50 mL) at 0°C (ice bath).

  • Activation: Add thionyl chloride (7.7 mL, 106 mmol) dropwise over 20 minutes. Caution: Exothermic reaction with evolution of HCl and

    
     gas. Use a fume hood.
    
  • Reflux: Remove the ice bath and heat the mixture to reflux (65°C) for 4 hours. Monitor reaction progress via TLC (30% EtOAc in Hexanes) or LC-MS.

  • Workup: Cool the mixture to room temperature. Concentrate the solvent in vacuo to roughly 10 mL.

  • Neutralization: Pour the residue onto crushed ice (50 g) and neutralize carefully with saturated aqueous

    
     until pH 8.
    
  • Extraction: Extract with Dichloromethane (DCM) (

    
     mL). Combine organic layers, dry over anhydrous 
    
    
    
    , filter, and concentrate.
  • Purification: If necessary, purify via flash column chromatography (SiO2, 0-20% EtOAc/Hexanes) to yield methyl 2-fluoroisonicotinate as a clear oil or low-melting solid.

Visualization of Synthetic Workflow

The following diagram illustrates the conversion of the ester into the hydrazide (antitubercular scaffold) or amide (kinase inhibitor scaffold).

SyntheticPathway Start 2-Fluoroisonicotinic Acid Inter Methyl 2-fluoroisonicotinate (Pivotal Intermediate) Start->Inter Esterification Reagent1 SOCl2 / MeOH (Reflux) ProductA 2-Fluoroisonicotinic Acid Hydrazide (TB Candidate) Inter->ProductA Hydrazinolysis ProductB Fluorinated Isonicotinamide (Kinase Inhibitor) Inter->ProductB Aminolysis PathA_Reagent Hydrazine Hydrate (EtOH, Reflux) PathB_Reagent Primary Amine / AlMe3 (Amidation)

Caption: Divergent synthesis starting from the fluorinated acid precursor to access distinct therapeutic classes.

Part 3: Medicinal Chemistry Applications[2][4][5][6][7]

Case Study: Antitubercular Agents (2-F-INH)

Isoniazid (INH) is a first-line drug for Tuberculosis (TB).[4] However, resistance and metabolic acetylation (leading to hepatotoxicity) are issues. The fluorinated derivative, 2-fluoroisonicotinic acid hydrazide (2-F-INH) , serves as a critical probe and potential therapeutic.

  • Mechanism of Action: Like INH, 2-F-INH is a prodrug activated by the mycobacterial enzyme KatG . It forms an adduct with NAD+ that inhibits InhA (enoyl-ACP reductase), blocking cell wall synthesis.

  • Bioactivation Nuance: 2-F-INH is activated by KatG but inhibits InhA more slowly than INH.[5] However, it accumulates rapidly in necrotic TB lesions, making it an excellent PET imaging agent when labeled with

    
    F.[6]
    

Table 1: Comparative Profile of INH vs. 2-F-INH

ParameterIsoniazid (INH)2-Fluoro-INHSignificance
Structure Pyridine-4-hydrazide2-F-Pyridine-4-hydrazideFluorine lowers ring basicity.
pKa (Pyridine N) ~5.2~0.52-F-INH is uncharged at physiological pH.
InhA Inhibition Complete in ~90 minComplete in ~120 minSlower kinetics for the fluorinated analog.[5]
Metabolism N-Acetylation (NAT2)Resistant to AcetylationFluorine sterically/electronically hinders NAT2.
Application First-line TherapyPET Imaging / MDR-TB LeadUsed to visualize drug distribution in lesions.[6]
Visualization of Metabolic Stability

The introduction of fluorine prevents the formation of pyridine N-oxides and blocks hydroxylation.

Metabolism Drug Non-Fluorinated Isonicotinate Enzyme Cytochrome P450 (Oxidation) Drug->Enzyme Susceptible DrugF 2-Fluoro Isonicotinate Metabolite N-Oxide / Hydroxylated (Inactive/Toxic) Enzyme->Metabolite Degradation Block Metabolic Blockade (C-F Bond Strength) DrugF->Block Resistant Stable Stable Drug (Prolonged Half-life) Block->Stable No Oxidation

Caption: Fluorine substitution (green path) blocks P450-mediated oxidation, enhancing metabolic stability compared to the parent compound (red path).

Part 4: References

  • Tucker, E. W., et al. (2012). Noninvasive Determination of 2-[18F]-Fluoroisonicotinic Acid Hydrazide Pharmacokinetics by Positron Emission Tomography in Mycobacterium tuberculosis-Infected Mice. Antimicrobial Agents and Chemotherapy.[7] Retrieved from [Link]

  • Aboul-Fadl, T., et al. (2015). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. MDPI Molecules. Retrieved from [Link]

  • Hussain, M., et al. (2025).[8][9] Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Bentham Science.[10][11] Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of methyl isonicotinate. Retrieved from [Link]

Sources

Methodological & Application

Protocol for the Synthesis of Methyl 2-(2-fluorobenzyl)isonicotinate via Negishi Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Methyl 2-(2-fluorobenzyl)isonicotinate is a highly valued synthetic intermediate, primarily utilized in the development of isoxazol-3(2H)-one analogs, which function as lysine mimetics and antifibrinolytic therapeutic agents 1. The synthesis of this compound requires the precise construction of a C(sp2)-C(sp3) bond between the electron-deficient pyridine core and a fluorinated benzyl moiety.

To achieve this, the2 is the method of choice 2. Causality of Method Selection: While Kumada coupling (using Grignard reagents) is highly reactive, it lacks the functional group tolerance necessary to preserve the methyl ester on the isonicotinate substrate. Conversely, Suzuki-Miyaura coupling with benzylboronic esters can suffer from competitive protodeboronation and requires basic conditions that risk ester hydrolysis. The Negishi coupling, utilizing an organozinc reagent, operates under mild, neutral conditions, offering exceptional chemoselectivity and high yields without compromising the ester functionality 2.

Mechanistic Overview

The reaction utilizes Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] as the catalyst to couple methyl 2-chloroisonicotinate with (2-fluorobenzyl)zinc(II) chloride [[1]]().

  • Oxidative Addition: The active Pd(0) species inserts into the C-Cl bond of the isonicotinate. The electron-withdrawing nature of the pyridine nitrogen and the ester group accelerates this step by lowering the electron density of the C-Cl bond.

  • Transmetalation: The zinc reagent transfers the 2-fluorobenzyl group to the Pd(II) center. Zinc’s moderate electropositivity ensures this step is kinetically favorable yet mild enough to avoid side reactions 2.

  • Reductive Elimination: The two organic ligands couple to form the target C-C bond, releasing the product and regenerating the Pd(0) catalyst. Because the benzyl group lacks β-hydrogens, the competing and detrimental β-hydride elimination pathway is entirely avoided 2.

NegishiCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar)(Cl)L_2 Pd0->OxAdd + Methyl 2-chloroisonicotinate TransMet Transmetalation Pd(II)(Ar)(Bn)L_2 OxAdd->TransMet + (2-fluorobenzyl)zinc(II) chloride - ZnCl2 RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 + Methyl 2-(2-fluorobenzyl)isonicotinate

Negishi cross-coupling catalytic cycle for Methyl 2-(2-fluorobenzyl)isonicotinate synthesis.

Materials and Reagents

ReagentRoleMW ( g/mol )AmountMoles (mmol)Equivalents
Methyl 2-chloroisonicotinate Electrophile171.585.20 g30.311.0
(2-fluorobenzyl)zinc(II) chloride (0.5 M in THF)Nucleophile214.9890.0 mL45.001.48 (~1.5)
Pd(PPh3)4 Catalyst1155.560.700 g0.610.02 (2 mol%)
Tetrahydrofuran (THF) (Anhydrous)Solvent72.11100.0 mL--
Methanol Quenching Agent32.0450.0 mL--

Step-by-Step Experimental Protocol

Step 1: Reaction Assembly (Inert Atmosphere)
  • Action: In an oven-dried round-bottom flask equipped with a magnetic stir bar and flushed with nitrogen, dissolve methyl 2-chloroisonicotinate (5.2 g, 30.31 mmol) and Pd(PPh3)4 (0.700 g, 0.61 mmol) in anhydrous THF (100 mL) 1.

  • Causality: Pd(0) catalysts are highly sensitive to oxidation by atmospheric oxygen. An inert nitrogen or argon atmosphere is critical to prevent catalyst deactivation (formation of inactive Pd(II) oxides). THF is chosen as it effectively solvates both the catalyst and the incoming organozinc reagent.

Step 2: Cross-Coupling Execution
  • Action: Via syringe, slowly add the (2-fluorobenzyl)zinc(II) chloride solution (0.5 M in THF, 90 mL, 45.00 mmol) to the mixture. Stir the resulting brown solution at 60 °C for 18 hours 1.

  • Causality: The 1.5 molar equivalents of the zinc reagent compensate for any trace moisture that might prematurely quench the nucleophile. Heating to 60 °C provides the necessary thermal energy to drive the transmetalation step to completion without inducing thermal degradation of the catalyst. The color change to a "brown solution" is a standard visual indicator of the active Pd(0)/Pd(II) catalytic cycle in progress 1.

Step 3: Quenching and Phase Separation
  • Action: Cool the reaction mixture to room temperature and quench by adding methanol (50.0 mL) 1.

  • Causality: Methanol safely and mildly protonates any unreacted (2-fluorobenzyl)zinc(II) chloride, terminating the reaction and preventing unexpected exotherms or emulsions during the subsequent aqueous work-up.

  • Action: Dilute the solution with Ethyl Acetate (EtOAc) and wash with saturated aqueous ammonium chloride (NH4Cl). Separate the phases, dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure 1.

  • Causality: Aqueous NH4Cl acts as a mild buffer and a complexing agent, effectively pulling zinc salts (ZnCl2) into the aqueous phase while keeping the mildly polar product in the organic EtOAc layer.

Step 4: Chromatographic Purification
  • Action: Purify the crude residue via flash column chromatography (e.g., Biotage system, SNAP 340g KP-SIL column). Use an isocratic elution of heptane/ethyl acetate (8:2) for 2 column volumes (CV), followed by a linear gradient from 8:2 to 5:5 over 5 CV 1.

  • Causality: The target compound is isolated as a yellow oil (Yield: 5.42 g, 73%) [[1]](). The gradient elution is specifically designed to separate the non-polar triphenylphosphine/triphenylphosphine oxide byproducts (which elute early) from the more polar pyridine-ester product.

Analytical Characterization

The identity and purity of the synthesized Methyl 2-(2-fluorobenzyl)isonicotinate are self-validated using the following spectral data 1:

TechniqueSignal / ValueStructural Assignment
1H NMR (400 MHz, CDCl3)δ 3.92 (s, 3H)Methoxy group (-OCH3)
δ 4.25 (s, 2H)Benzylic methylene (-CH2-)
δ 7.00 - 7.13 (m, 2H)Aromatic protons (fluorobenzyl ring)
δ 7.18 - 7.30 (m, 2H)Aromatic protons (fluorobenzyl ring)
δ 7.64 - 7.74 (m, 2H)Pyridine protons (H3, H5)
δ 8.69 (d, 1H)Pyridine proton (H6, adjacent to nitrogen)
Mass Spectrometry (MS) m/z 246 (M+H)+Corresponds to C14H12FNO2 + H+

References

  • Isoxazol-3(2h)-one analogs as therapeutic agents (EP2417131A1). European Patent Office.
  • Recent Developments in Negishi Cross-Coupling Reactions. ACS Catalysis 6(3):1540-1552.

Sources

Application Note: Methyl 2-(2-fluorobenzyl)isonicotinate in Cancer Research

Author: BenchChem Technical Support Team. Date: March 2026

Targeting Metastatic Cascades via Next-Generation Plasmin Inhibitors

Executive Summary

Methyl 2-(2-fluorobenzyl)isonicotinate is a specialized pyridine scaffold utilized primarily as a critical intermediate in the synthesis of lysine mimetics and antifibrinolytic agents . In oncology, its application centers on the development of inhibitors targeting Plasmin , a serine protease that facilitates tumor metastasis by degrading the extracellular matrix (ECM).

This guide details the application of Methyl 2-(2-fluorobenzyl)isonicotinate in synthesizing 2-(2-fluorobenzyl)piperidine-4-carboxylic acid derivatives—potent blockers of plasminogen activation. By inhibiting this pathway, researchers can study and prevent the "plasmin-induced proteolysis" mechanism that drives cancer cell invasion and angiogenesis.

Scientific Mechanism: The Plasmin-Metastasis Axis

To understand the utility of this compound, one must understand the biological target it is designed to inhibit.

The Target: Plasminogen/Plasmin System

Cancer cells co-opt the fibrinolytic system to invade surrounding tissues. They secrete Urokinase Plasminogen Activator (uPA), which converts inactive Plasminogen into active Plasmin .

  • ECM Degradation: Plasmin degrades fibrin, laminin, and proteoglycans in the ECM, clearing a path for tumor migration.

  • Growth Factor Release: Proteolysis releases sequestered growth factors (e.g., TGF-β, VEGF) from the ECM, promoting angiogenesis.

The Solution: Lysine Mimetics

Methyl 2-(2-fluorobenzyl)isonicotinate is the precursor to 2-(2-fluorobenzyl)piperidine scaffolds.[1] These structures mimic the amino acid lysine.[1] They bind competitively to the Kringle domains of plasminogen, preventing it from binding to fibrin or cell surface receptors, thereby blocking its activation and subsequent metastatic cascade.

Pathway Visualization

PlasminPathway Tumor Tumor Cell uPA uPA Secretion Tumor->uPA Secretes Plasminogen Plasminogen (Inactive) uPA->Plasminogen Activates Plasmin Plasmin (Active Protease) Plasminogen->Plasmin Cleavage Inhibitor Inhibitor (Derived from Scaffold) Inhibitor->Plasminogen Binds Kringle Domains (Blocks Activation) ECM Extracellular Matrix (ECM) Plasmin->ECM Degrades Metastasis Invasion & Metastasis ECM->Metastasis Allows Migration

Caption: The Plasmin-Metastasis Axis. The inhibitor, synthesized from the Methyl 2-(2-fluorobenzyl)isonicotinate scaffold, blocks the activation of Plasminogen, preventing ECM degradation.

Application Protocol A: Chemical Synthesis of the Bioactive Scaffold

Objective: Convert the aromatic Methyl 2-(2-fluorobenzyl)isonicotinate into the bioactive piperidine pharmacophore required for plasmin inhibition. The aromatic pyridine ring is too planar; the reduced piperidine ring provides the necessary 3D geometry to fit the Kringle domain.

Reagents Required:

  • Methyl 2-(2-fluorobenzyl)isonicotinate (Starting Material)[1][2][3]

  • Platinum(IV) Oxide (PtO₂, Adams' Catalyst)

  • Acetic Acid (Glacial)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Potassium Carbonate (10% aq.[1] solution)

Step-by-Step Methodology:

  • Preparation:

    • Dissolve 5.42 g (22.08 mmol) of Methyl 2-(2-fluorobenzyl)isonicotinate in 50 mL of glacial acetic acid.

    • Note: Acetic acid acts as both solvent and proton source to facilitate ring reduction.

  • Catalyst Addition:

    • Add 0.251 g (1.10 mmol) of Platinum(IV) Oxide (PtO₂) to the solution.

    • Safety: PtO₂ is flammable. Handle under inert atmosphere (Nitrogen/Argon) before hydrogenation.

  • Hydrogenation (Reduction):

    • Transfer the mixture to a high-pressure hydrogenation vessel (e.g., Büchi hydrogenator).[1]

    • Pressurize to 5 bar (approx. 72 psi) with Hydrogen gas (H₂).

    • Stir at room temperature for 4 hours .

    • Checkpoint: Monitor reaction progress via LC-MS. The mass should shift from 245 (Pyridine) to ~251 (Piperidine).

  • Work-up & Purification:

    • Filter the catalyst carefully (fire hazard) and wash with Methanol.

    • Evaporate the filtrate to remove acetic acid/methanol.

    • Resuspend the residue in DCM and add 10% K₂CO₃ to neutralize (pH ~8-9).

    • Separate the organic phase (DCM), dry over Na₂SO₄, and evaporate.[1][4]

  • Result:

    • Yields Methyl 2-(2-fluorobenzyl)piperidine-4-carboxylate .[1]

    • Application: This saturated amine is now ready for hydrolysis to the free acid or further functionalization to create high-affinity antifibrinolytics.

Application Protocol B: In Vitro Plasmin Inhibition Assay

Objective: Validate the efficacy of the synthesized inhibitor (derived from the scaffold) in blocking plasmin activity.

Materials:

  • Human Plasminogen (1 µM stock)

  • Tissue Plasminogen Activator (tPA) or uPA (10 nM)

  • Chromogenic Substrate (e.g., S-2251 or Chromozym PL)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 0.01% Tween-20.

  • Test Compound (Hydrolyzed acid form of the scaffold).

Protocol:

  • Plate Setup:

    • Use a 96-well clear microplate.

    • Add 10 µL of Test Compound (various concentrations: 1 nM – 100 µM).

    • Add 10 µL of Human Plasminogen (final conc. 200 nM).

    • Incubate for 15 minutes at 37°C to allow Kringle domain binding.

  • Activation:

    • Add 40 µL of tPA/uPA mixture.

    • Add 40 µL of Chromogenic Substrate (final conc. 0.5 mM).[1]

  • Measurement:

    • Measure Absorbance at 405 nm kinetically every 1 minute for 60 minutes.

    • Logic: Plasmin cleaves the substrate, releasing a yellow p-nitroaniline product. Inhibitors will reduce the rate of color development.

  • Data Analysis:

    • Plot Slope (Vmax) vs. Log[Inhibitor].

    • Calculate IC50. A potent inhibitor derived from this scaffold should show an IC50 in the nanomolar (nM) range.

Application Protocol C: Matrigel Invasion Assay (Cellular)

Objective: Demonstrate that the molecule prevents cancer cell invasion through a simulated ECM.

Workflow Diagram:

InvasionAssay Step1 Coat Transwell with Matrigel Step2 Seed Cancer Cells (Upper Chamber) Step1->Step2 Step3 Add Inhibitor (Both Chambers) Step2->Step3 Step4 Incubate 24h (Chemoattractant in Lower) Step3->Step4 Step5 Stain & Count Invaded Cells Step4->Step5

Caption: Workflow for Matrigel Invasion Assay to test anti-metastatic potential.

Protocol:

  • Preparation: Coat Transwell inserts (8 µm pore) with Matrigel (simulates ECM).

  • Seeding: Plate metastatic cancer cells (e.g., MDA-MB-231) in serum-free media in the upper chamber.

  • Treatment: Add the Test Compound (derived from Methyl 2-(2-fluorobenzyl)isonicotinate) at IC90 concentration.

  • Chemoattraction: Add media containing 10% FBS in the lower chamber to drive migration.

  • Quantification: After 24h, wipe the top of the membrane. Fix and stain cells on the bottom surface (Crystal Violet). Count cells.

  • Expected Outcome: Treatment should significantly reduce the number of invaded cells compared to vehicle control, confirming the blockade of plasmin-mediated ECM degradation.

Data Summary & Troubleshooting
ParameterSpecification / Note
Molecular Weight 245.25 g/mol (Ester form)
Solubility Soluble in DCM, MeOH, DMSO. Poorly soluble in water.
Storage Store at -20°C, desiccated. Protect from light.
Synthesis Issue Incomplete Hydrogenation: If mass spec shows 245 or mixed species, repressurize H₂ and add fresh catalyst.
Assay Issue High Background: Ensure Plasminogen is free of spontaneous plasmin activity. Use aprotinin as a positive control.
References
  • Isoxazol-3(2H)-one analogs as therapeutic agents.
  • The Plasminogen Activation System in Cancer Progression. Source: Journal of Biomedicine and Biotechnology. Context: Mechanistic overview of how plasmin drives metastasis and the rationale for inhibitors. URL:[Link]

  • Targeting the Urokinase Plasminogen Activator System in Cancer. Source: Cancer Treatment Reviews. Context: Clinical relevance of uPA/Plasmin inhibitors in oncology. URL:[Link]

Sources

Application Notes and Protocols: Evaluating Methyl 2-(2-fluorobenzyl)isonicotinate as a Novel Chemical Probe

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the evaluation of Methyl 2-(2-fluorobenzyl)isonicotinate as a potential chemical probe. Chemical probes are essential small-molecule tools for understanding protein function and for the validation of new drug targets.[1][2][3] The utility of a chemical probe is critically dependent on its thorough characterization, including its potency, selectivity, and demonstrated engagement with its intended target in a cellular context.[3][4] As Methyl 2-(2-fluorobenzyl)isonicotinate is a novel compound in this context, this guide outlines the necessary experimental framework to establish its credentials as a valuable research tool. We present detailed protocols for its synthesis, physicochemical characterization, and a tiered approach to biological evaluation, from initial target identification to cellular and selectivity profiling.

Introduction to Chemical Probes

A chemical probe is a highly selective and potent small molecule that can be used to perturb the function of a specific protein target, enabling the study of its role in biological processes.[1][3] Unlike drugs, which are optimized for pharmacokinetic and safety profiles, chemical probes are designed for maximal precision in target modulation to ensure that any observed phenotype is a direct result of interacting with the intended target.[1] The use of poorly characterized small molecules can lead to misleading and irreproducible research.[1][2] Therefore, a rigorous and systematic evaluation is paramount before a compound can be considered a chemical probe.

This guide will provide the necessary protocols to:

  • Synthesize and characterize Methyl 2-(2-fluorobenzyl)isonicotinate.

  • Assess its potential as a chemical probe through a series of in vitro and cellular assays.

  • Establish a framework for identifying its biological target(s) and mechanism of action.

Physicochemical Properties of Methyl 2-(2-fluorobenzyl)isonicotinate

The first step in evaluating a potential chemical probe is to determine its fundamental physicochemical properties. These properties will influence its behavior in biological assays and its suitability for further development.

PropertyPredicted/Experimental ValueSignificance in Probe Development
Molecular Formula C₁₄H₁₂FNO₂Defines the elemental composition.
Molecular Weight 245.25 g/mol Influences solubility, permeability, and binding kinetics.
Appearance To be determined (likely a solid or oil)Basic quality control parameter.
Solubility To be determined in aqueous buffers and DMSOCritical for preparing stock solutions and ensuring bioavailability in assays.
Purity >95% (as determined by HPLC, NMR)Essential to ensure that observed activity is not due to impurities.
LogP To be determinedA measure of lipophilicity, which affects cell permeability and non-specific binding.
pKa To be determinedImportant for understanding the ionization state of the molecule at physiological pH.

Synthesis and Purification

The following is a proposed synthetic route for Methyl 2-(2-fluorobenzyl)isonicotinate, based on established chemical principles.

Diagram of Proposed Synthetic Workflow

cluster_0 Route 1: Palladium-Catalyzed Cross-Coupling A Methyl 2-chloroisonicotinate C Methyl 2-(2-fluorobenzyl)isonicotinate A->C Negishi Coupling B (2-Fluorobenzyl)zinc bromide B->C D Pd catalyst (e.g., Pd(PPh₃)₄) D->C

Caption: Proposed Negishi coupling for the synthesis of Methyl 2-(2-fluorobenzyl)isonicotinate.

Experimental Protocol: Synthesis via Negishi Coupling

Materials:

  • Methyl 2-chloroisonicotinate

  • (2-Fluorobenzyl)zinc bromide (can be prepared in situ from 2-fluorobenzyl bromide and zinc dust)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)

Procedure:

  • Preparation of the Organozinc Reagent: In a flame-dried, three-necked flask under an inert atmosphere, activate zinc dust by stirring with a small amount of 1,2-dibromoethane in anhydrous THF. Add a solution of 2-fluorobenzyl bromide in anhydrous THF dropwise to the activated zinc suspension. Stir the mixture at room temperature until the zinc is consumed.

  • Coupling Reaction: In a separate flame-dried flask, dissolve Methyl 2-chloroisonicotinate and a catalytic amount of Pd(PPh₃)₄ in anhydrous THF. To this solution, add the freshly prepared (2-fluorobenzyl)zinc bromide solution via cannula.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield Methyl 2-(2-fluorobenzyl)isonicotinate.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Biological Evaluation: A Tiered Approach

Given that the biological target of Methyl 2-(2-fluorobenzyl)isonicotinate is unknown, a systematic approach is required to identify its activity and characterize it as a chemical probe.

Diagram of the Chemical Probe Evaluation Workflow

A Compound Synthesis & QC B Phenotypic Screening A->B C Target Identification B->C D In Vitro Target Engagement C->D E Cellular Target Engagement D->E F Selectivity Profiling E->F G Validated Chemical Probe F->G

Caption: A general workflow for the evaluation and validation of a novel chemical probe.

Tier 1: Phenotypic Screening and Target Identification

The initial step is to screen the compound in a variety of cell-based phenotypic assays to identify a biological response. Based on the isonicotinate scaffold, which is present in some antimicrobial and enzyme-inhibiting compounds, initial screens could focus on these areas.[5][6][7]

Protocol: General Cell Viability/Cytotoxicity Assay

Materials:

  • A panel of human cancer cell lines (e.g., HCT-116, MCF-7, A549) and a non-malignant cell line (e.g., WI-38).[8]

  • Cell culture medium and supplements (e.g., DMEM, FBS, penicillin/streptomycin).

  • 96-well cell culture plates.

  • Methyl 2-(2-fluorobenzyl)isonicotinate stock solution (e.g., 10 mM in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar viability reagent.

  • Plate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Methyl 2-(2-fluorobenzyl)isonicotinate in cell culture medium. Add the compound dilutions to the cells and incubate for a specified period (e.g., 48 or 72 hours).[9] Include vehicle control (DMSO) and positive control (a known cytotoxic agent).

  • Viability Assessment: Add the MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[9]

  • Data Acquisition: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol) and measure the absorbance at the appropriate wavelength using a plate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

If a consistent and potent phenotypic response is observed, the next step is target identification. This can be achieved through various methods such as affinity chromatography, chemical proteomics, or computational target prediction.

Tier 2: In Vitro Target Engagement

Once a putative target is identified, it is crucial to confirm direct binding and functional modulation in a purified system.

Protocol: General Enzyme Inhibition Assay

This protocol assumes the identified target is an enzyme.

Materials:

  • Purified recombinant target enzyme.

  • Substrate for the enzyme.

  • Assay buffer.

  • Methyl 2-(2-fluorobenzyl)isonicotinate.

  • A suitable detection system (e.g., spectrophotometer, fluorometer).

Procedure:

  • Assay Setup: In a microplate, combine the assay buffer, the purified enzyme, and varying concentrations of Methyl 2-(2-fluorobenzyl)isonicotinate. Include a no-inhibitor control.

  • Incubation: Incubate the enzyme and inhibitor mixture for a defined period to allow for binding.

  • Reaction Initiation: Add the substrate to initiate the enzymatic reaction.

  • Detection: Monitor the reaction progress over time by measuring the change in absorbance or fluorescence.

  • Data Analysis: Calculate the initial reaction rates and plot them against the inhibitor concentration to determine the IC₅₀ value. Further kinetic studies can be performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive).

Tier 3: Cellular Target Engagement and Selectivity Profiling

Demonstrating that the compound interacts with its intended target in a cellular environment is a critical validation step.[3][4][10]

Protocol: Western Blot for Target Modulation

This protocol is applicable if the target's activity can be monitored by a change in a downstream signaling molecule's post-translational modification (e.g., phosphorylation).

Materials:

  • Cells expressing the target protein.

  • Methyl 2-(2-fluorobenzyl)isonicotinate.

  • Lysis buffer.

  • Primary antibody against the modified downstream protein and a total protein antibody.

  • Secondary antibody conjugated to HRP.

  • Chemiluminescent substrate.

  • Western blotting equipment.

Procedure:

  • Cell Treatment: Treat cells with varying concentrations of Methyl 2-(2-fluorobenzyl)isonicotinate for an appropriate duration.

  • Cell Lysis: Harvest and lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with the appropriate primary and secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the effect of the compound on the target's downstream signaling.

Selectivity Profiling:

To be a useful chemical probe, a compound must be highly selective for its intended target.[2][11]

Protocol: Off-Target Selectivity Assessment

  • Panel Screening: Screen Methyl 2-(2-fluorobenzyl)isonicotinate against a broad panel of related and unrelated protein targets (e.g., kinases, GPCRs, proteases) at a high concentration (e.g., 10 µM).[12]

  • Follow-up: For any significant off-target hits (>50% inhibition), perform dose-response experiments to determine the IC₅₀ values.

  • Selectivity Window: A high-quality chemical probe should exhibit a significant selectivity window (ideally >30-fold) between its on-target and off-target potencies.[3]

Data Interpretation and Criteria for a Chemical Probe

The data generated from the protocols above should be critically evaluated to determine if Methyl 2-(2-fluorobenzyl)isonicotinate meets the stringent criteria for a chemical probe.

CriterionDesired OutcomeRationale
Potency IC₅₀ or K_d < 100 nM in a biochemical assay; EC₅₀ < 1 µM in a cellular assay.[3][13]Ensures that the probe can be used at low concentrations, minimizing off-target effects.
Selectivity >30-fold selectivity against closely related family members.[3]Crucial for attributing a cellular phenotype to the modulation of the intended target.
Cellular Activity Demonstrable on-target effect in a cellular context.[3]Confirms that the probe can penetrate cells and engage its target in a physiological environment.
Mechanism of Action A well-defined and understood mechanism of action.Allows for the rational design of experiments and interpretation of results.

Conclusion

The journey of validating a novel compound as a chemical probe is a rigorous but essential process in modern chemical biology and drug discovery. This guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of Methyl 2-(2-fluorobenzyl)isonicotinate. By following these protocols and adhering to the stringent criteria outlined, researchers can confidently determine the utility of this compound as a potential tool to explore new avenues of biological inquiry.

References

  • Wikipedia. Chemical probe. [Link]

  • The Institute of Cancer Research. Use combined chemical probe resources to select best tools for biomedical research and drug discovery, scientists urge. [Link]

  • Centre for Medicines Discovery. Target Identification Using Chemical Probes. [Link]

  • Arrowsmith, C. H., et al. (2015). The promise and peril of chemical probes. Nature Chemical Biology, 11(8), 536-541. [Link]

  • Chemical Probes Portal. How to use chemical probes. [Link]

  • Müller, S., et al. (2018). Open resources for chemical probes and their implications for future drug discovery. Future Medicinal Chemistry, 10(1), 89-105. [Link]

  • Open Targets. (2018). Probing your next target? Use our Chemical Probes feature for target validation in Open Targets. [Link]

  • PrepChem.com. Synthesis of (a) methyl isonicotinate. [Link]

  • Wikipedia. Methyl isonicotinate. [Link]

  • Ivanova, Y., et al. (2020). Biological Activity of Novel Organotin Compounds with a Schiff Base Containing an Antioxidant Fragment. Molecules, 25(23), 5727. [Link]

  • Kulyk, Y., et al. (2021). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. Molecules, 26(23), 7338. [Link]

  • Huras, B., et al. (2017). Synthesis and fungicidal activity of 2-methylalkyl isonicotinates and nicotinates. Journal of Environmental Science and Health, Part B, 52(8), 565-571. [Link]

  • Dhillon, A. M., et al. (1995). Action of 1-isonicotinyl-2-palmitoyl hydrazine against the Mycobacterium avium complex and enhancement of its activity by m-fluorophenylalanine. Antimicrobial Agents and Chemotherapy, 39(6), 1372-1377. [Link]

  • Chemical Probes Portal. MRK-740. [Link]

  • Georgieva, M., et al. (2023). In Silico, In Vitro, and Ex Vivo Biological Activity of Some Novel Mebeverine Precursors. Pharmaceutics, 15(2), 643. [Link]

  • Koci, J., et al. (2021). Design and Synthesis of Highly Active Antimycobacterial Mutual Esters of 2-(2-Isonicotinoylhydrazineylidene)propanoic Acid. Molecules, 26(24), 7594. [Link]

Sources

Assay development for screening Methyl 2-(2-fluorobenzyl)isonicotinate analogs

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Screening & Assay Development for Methyl 2-(2-fluorobenzyl)isonicotinate Analogs

Abstract

The scaffold Methyl 2-(2-fluorobenzyl)isonicotinate represents a privileged pharmacophore structurally analogous to second-generation Soluble Guanylate Cyclase (sGC) stimulators (e.g., Riociguat, Vericiguat). These compounds modulate the nitric oxide (NO)-sGC-cGMP signaling pathway, a critical regulator of cardiovascular, pulmonary, and fibrotic physiology. This guide details the development of a robust screening cascade for these analogs, prioritizing a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) biochemical assay and a cell-based functional validation assay. Special emphasis is placed on maintaining the redox state of the sGC heme moiety, a critical determinant for differentiating "stimulators" from "activators."[1]

Introduction & Biological Rationale

The target molecule features an isonicotinate core substituted with a 2-fluorobenzyl group . This structural motif is characteristic of heme-dependent sGC stimulators .[2]

  • Mechanism of Action: sGC stimulators bind to the

    
     heterodimer of sGC, stabilizing the nitrosyl-heme complex. They act synergistically with endogenous NO to catalyze the conversion of GTP to cGMP.
    
  • Critical Distinction: Unlike sGC activators (which target oxidized/heme-free sGC), stimulators require the prosthetic heme group to be in the reduced Fe(II) state.[1] Therefore, assay buffers must be strictly controlled for redox potential.

Signaling Pathway Visualization

The following diagram illustrates the NO-sGC-cGMP pathway and the specific intervention point of the target analogs.

sGC_Pathway NO Nitric Oxide (NO) sGC_Red sGC (Reduced Heme-Fe2+) NO->sGC_Red Activates cGMP cGMP sGC_Red->cGMP Catalyzes Compound Methyl 2-(2-fluorobenzyl) isonicotinate Analog Compound->sGC_Red Stimulates (Synergistic with NO) GTP GTP GTP->sGC_Red PKG Protein Kinase G (PKG) cGMP->PKG Activates Response Vasodilation / Anti-fibrotic Effect PKG->Response

Figure 1: Mechanism of Action. The analog synergizes with NO to boost cGMP production via reduced sGC.

Primary Biochemical Assay: TR-FRET Detection of cGMP

Objective: Quantify cGMP production using purified recombinant human sGC (


).
Method:  Competitive TR-FRET (e.g., Cisbio HTRF® or PerkinElmer LANCE®). Native cGMP produced by the enzyme competes with labeled cGMP-d2 for binding to a Cryptate-labeled anti-cGMP antibody.
Readout:  Inverse relationship; high FRET signal = low enzyme activity; low FRET signal = high enzyme activity (high cGMP).
Experimental Design & Reagents
ComponentSpecificationPurpose
Enzyme Recombinant Human sGC (

)
Target enzyme. Must be stored at -80°C.
Substrate GTP (Guanylate Triphosphate)Converted to cGMP. Use

concentration (~10-30 µM).
Cofactor

(3 mM)
Essential for cyclase activity.
Reducing Agent DTT (2 mM) or GSHCRITICAL: Maintains heme in Fe(II) state.
NO Donor DEA-NONOate (1-10 nM)Provides basal NO to test synergistic stimulation.
Detection Anti-cGMP-Cryptate + cGMP-d2HTRF detection pair.
Step-by-Step Protocol
  • Compound Preparation:

    • Prepare 100x stocks of analogs in 100% DMSO.

    • Dispense 50 nL into 384-well low-volume white plates (Greiner 784075) using an acoustic dispenser (e.g., Echo 550).

  • Enzyme Buffer (Reaction Mix):

    • Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EGTA, 2 mM DTT, 0.05% BSA.

    • Enzyme:[1][2][3] Dilute sGC to 0.5 nM (final assay concentration).

    • NO Donor: Add DEA-NONOate (final 10 nM) immediately before use.

  • Reaction Initiation:

    • Add 5 µL of Enzyme Mix to the assay plate containing compounds.

    • Incubate for 10 minutes at Room Temperature (RT) to allow compound binding and heme stabilization.

    • Add 5 µL of Substrate Mix (20 µM GTP + 6 mM

      
       in buffer).
      
  • Incubation:

    • Incubate for 45 minutes at RT. (Enzymatic conversion of GTP

      
       cGMP).
      
  • Detection (Quenching):

    • Add 10 µL of HTRF Detection Mix (Anti-cGMP-Cryptate + cGMP-d2 + Lysis Buffer containing IBMX to inhibit degradation).

    • Note: The lysis buffer usually contains EDTA to chelate Mg2+ and stop the enzymatic reaction.

  • Measurement:

    • Incubate 1 hour at RT.

    • Read on an HTRF-compatible reader (e.g., EnVision).

    • Calculate Ratio:

      
      .
      

Secondary Assay: Cell-Based Functional Screen

Objective: Validate membrane permeability and intracellular efficacy. Cell Model: CHO-K1 cells stably overexpressing human sGC (


) and the cGMP-gated ion channel (CNGA2) or using a direct cGMP HTRF lysis kit on WT cells (if sGC levels are sufficient, e.g., smooth muscle cells).
Recommended: CHO-K1 sGC stable line  using a cGMP HTRF lysis kit.
Workflow Logic

Cell_Assay Step1 Seed CHO-K1 sGC cells (2,000 cells/well, 384-well) Step2 Add IBXM (PDE Inhibitor) (Prevents cGMP degradation) Step1->Step2 Step3 Add Test Analog (Incubate 30 min @ 37°C) Step2->Step3 Step4 Lysis & Detection Reagents (d2-cGMP + Cryptate Ab) Step3->Step4 Step5 Read FRET Signal Step4->Step5

Figure 2: Cell-based assay workflow for measuring intracellular cGMP accumulation.

Protocol
  • Cell Plating:

    • Seed 2,000 CHO-K1-sGC cells/well in 5 µL culture medium into a 384-well small-volume plate.

    • Incubate overnight at 37°C, 5%

      
      .
      
  • Stimulation:

    • Remove medium (or work in suspension mode).

    • Add 5 µL stimulation buffer containing:

      • IBMX (0.5 mM): Pan-PDE inhibitor to block cGMP breakdown.

      • Test Compound: Diluted in buffer.

      • DEA-NONOate (Optional): Add 1 nM if testing for synergistic effect.

    • Incubate 30 minutes at 37°C.

  • Lysis & Detection:

    • Add 5 µL cGMP-d2 conjugate (in lysis buffer).

    • Add 5 µL Anti-cGMP-Cryptate (in lysis buffer).

    • Incubate 1 hour at RT.

  • Data Analysis:

    • Generate dose-response curves (4-parameter logistic fit).

    • Calculate

      
      .[4][5]
      

Data Analysis & Validation Metrics

To ensure scientific integrity, the assay must pass specific statistical thresholds.

  • Z-Factor (

    
    ):  Must be 
    
    
    
    for screening.
    • Positive Control: 10 µM Riociguat (or reference analog).

    • Negative Control: DMSO vehicle.

  • Signal-to-Background (S/B): Should be

    
    .
    
  • Counter-Screen (Specificity):

    • Test hits against PDE5 (Phosphodiesterase 5).[6] Since PDE5 inhibition also raises cGMP, you must confirm the compound is generating cGMP (sGC effect) rather than preserving it (PDE5 effect).

    • Method: Use a PDE5 biochemical assay. If the compound inhibits PDE5, it is a false positive for sGC stimulation.

Troubleshooting & Optimization

IssueProbable CauseSolution
High Assay Variability Pipetting errors or DMSO intolerance.Use acoustic dispensing (Echo). Ensure DMSO < 1% final.
Low Signal Window Enzyme degradation or Heme oxidation.[2]Add 0.05% BSA to buffer. Freshly add DTT. Keep enzyme on ice until use.
"Bell-Shaped" Curve Compound aggregation or fluorescence interference.Check compound solubility. Use ratiometric FRET readout to correct for interference.
No Synergism with NO Heme oxidation (Fe3+).The enzyme might be oxidized (becoming an "activator" target).[1][2] Treat with ODQ (oxidizing agent) to confirm; if activity increases with ODQ, the heme is oxidized. For stimulators, maintain reduction.

References

  • Stasch, J. P., et al. (2001). "NO-independent regulatory site on soluble guanylate cyclase." Nature, 410(6825), 212-215. Link

  • Evgenov, O. V., et al. (2006). "NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential."[6] Nature Reviews Drug Discovery, 5(9), 755-768. Link

  • Follmann, M., et al. (2017). "Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189) for the Treatment of Heart Failure." Journal of Medicinal Chemistry, 60(12), 5146-5161. Link

  • Cisbio Bioassays. (2023). "cGMP HTRF Assay Kit Protocol." Revvity. Link

  • Sandner, P., et al. (2019). "Soluble Guanylate Cyclase Stimulators and Activators."[1][6][7] Handbook of Experimental Pharmacology, 264, 355-394. Link

Sources

Methyl 2-(2-fluorobenzyl)isonicotinate as a precursor for drug synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Methyl 2-(2-fluorobenzyl)isonicotinate as a Precursor for Drug Synthesis

Abstract

Methyl 2-(2-fluorobenzyl)isonicotinate (CAS: 1251844-70-8) is a critical pyridine-based intermediate used in the synthesis of pharmacologically active piperidine scaffolds, particularly for antifibrinolytic agents and coagulation factor inhibitors . Its structural core—a pyridine ring substituted with a 2-fluorobenzyl group at the C2 position and a methyl ester at C4—serves as a versatile building block for diversity-oriented synthesis. This guide details the Negishi cross-coupling protocol for its production, its characterization, and its conversion into saturated piperidine derivatives relevant to cardiovascular drug discovery.

Introduction & Pharmacological Relevance

The "2-fluorobenzyl" moiety is a privileged pharmacophore in medicinal chemistry, appearing in soluble Guanylate Cyclase (sGC) stimulators like Riociguat and Vericiguat . While those drugs typically feature the benzyl group attached to a pyrazole nitrogen, Methyl 2-(2-fluorobenzyl)isonicotinate features a carbon-carbon bond at the pyridine C2 position.

This specific connectivity renders it a vital precursor for Isoxazol-3(2H)-one analogs and other peptidomimetics used to treat hereditary angioedema and bleeding disorders. The aromatic pyridine core provides rigidity, while the ester functionality allows for further elaboration (e.g., reduction, amidation) into complex active pharmaceutical ingredients (APIs).

Key Applications:

  • Antifibrinolytics: Precursor to 2-(2-fluorobenzyl)piperidine-4-carboxylic acid derivatives.

  • Fragment-Based Drug Design (FBDD): A scaffold for exploring the S1/S2 pockets of serine proteases (e.g., Plasmin, Factor XIa).

Chemical Properties & Safety Profile

PropertySpecification
Chemical Name Methyl 2-(2-fluorobenzyl)pyridine-4-carboxylate
Molecular Formula C₁₄H₁₂FNO₂
Molecular Weight 245.25 g/mol
Appearance Yellow oil (at room temperature)
Solubility Soluble in DCM, EtOAc, THF; Insoluble in water
Stability Stable under inert atmosphere; ester group sensitive to hydrolysis

Safety Warning:

  • Organozinc Reagents: The synthesis involves (2-fluorobenzyl)zinc(II) chloride, which is moisture-sensitive. Handle strictly under Nitrogen or Argon.

  • Palladium Catalyst: Pd(PPh₃)₄ is air-sensitive and should be stored in a freezer under inert gas.

Synthesis Protocol: Negishi Cross-Coupling

The most robust route to Methyl 2-(2-fluorobenzyl)isonicotinate is the Negishi coupling between methyl 2-chloroisonicotinate and an organozinc reagent. This method prevents the homocoupling often seen in Suzuki conditions and tolerates the ester functionality.

Reagents & Stoichiometry[1]
ReagentEquiv.[1]Role
Methyl 2-chloroisonicotinate 1.0Electrophile (Substrate)
(2-Fluorobenzyl)zinc(II) chloride (0.5M in THF)1.5Nucleophile (Reagent)
Pd(PPh₃)₄ (Tetrakis)0.02 - 0.05Catalyst
THF (Anhydrous) SolventReaction Medium (0.3 M conc.)
Step-by-Step Procedure
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a rubber septum. Flush the system with Argon for 15 minutes.

  • Substrate Dissolution: Charge the flask with Methyl 2-chloroisonicotinate (1.0 equiv) and Pd(PPh₃)₄ (0.02 equiv). Add anhydrous THF via syringe to achieve a concentration of ~0.3 M relative to the substrate. Stir at room temperature for 5 minutes until the catalyst is dissolved (solution turns yellow/orange).

  • Reagent Addition: Using a gas-tight syringe, add the (2-fluorobenzyl)zinc(II) chloride solution (0.5 M in THF, 1.5 equiv) dropwise over 10 minutes. Note: A slight exotherm may occur.

  • Reaction: Heat the mixture to 60°C in an oil bath. Stir for 18 hours .

    • Monitoring: Check reaction progress via TLC (Heptane/EtOAc 8:2) or LC-MS. The starting chloride (Rf ~0.5) should disappear, replaced by the product (Rf ~0.4).

  • Quenching: Cool the reaction to room temperature. Carefully add Methanol (excess) to quench unreacted organozinc species.

  • Workup:

    • Dilute with Ethyl Acetate (EtOAc).

    • Wash with saturated aqueous NH₄Cl solution (to remove Zinc salts).

    • Wash with Brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude yellow oil via flash column chromatography (Silica Gel).

    • Eluent: Gradient from 100% Heptane to 50% EtOAc/Heptane.

    • Yield Expectation: 70–75%.[2]

Analytical Validation (Self-Validating Data)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.69 (d, 1H, Pyridine-H6) – Diagnostic doublet indicating C2 substitution.

    • δ 7.64–7.74 (m, 2H, Pyridine-H3/H5).

    • δ 7.18–7.30 (m, 2H, Benzyl aromatic).[2]

    • δ 7.00–7.13 (m, 2H, Benzyl aromatic).

    • δ 4.25 (s, 2H, -CH₂- bridge) – Critical peak confirming benzylation.

    • δ 3.92 (s, 3H, -OCH₃).

  • MS (ESI): Calculated [M+H]⁺ = 246.25; Observed = 246.1.

Downstream Application: Synthesis of Piperidine Scaffolds

The primary utility of this intermediate in drug synthesis is its conversion to Methyl 2-(2-fluorobenzyl)piperidine-4-carboxylate via catalytic hydrogenation. This generates a saturated, chiral piperidine core often used in peptidomimetics.

Protocol: Heterogeneous Hydrogenation
  • Dissolution: Dissolve Methyl 2-(2-fluorobenzyl)isonicotinate (1.0 equiv) in Glacial Acetic Acid (0.1 M concentration).

  • Catalyst: Add Platinum(IV) oxide (PtO₂, Adams' catalyst) (0.05 equiv).

  • Hydrogenation: Place in a hydrogenation vessel (e.g., Parr shaker or Büchi hydrogenator). Pressurize to 5 bar (72 psi) H₂.

  • Reaction: Stir at room temperature for 4 hours.

  • Workup: Filter through a Celite pad to remove the catalyst. Wash the pad with Methanol.[2] Concentrate the filtrate.

  • Neutralization: The residue will be the acetate salt. Dissolve in DCM and wash with 10% K₂CO₃ to obtain the free base.

Pathway Visualization

The following diagram illustrates the synthesis pipeline from raw materials to the drug precursor scaffold.

SynthesisPathway cluster_conditions Critical Process Parameters SM1 Methyl 2-chloroisonicotinate (Substrate) INTER Methyl 2-(2-fluorobenzyl)isonicotinate (Target Intermediate) SM1->INTER Negishi Coupling Pd(PPh3)4, THF, 60°C SM2 (2-Fluorobenzyl)zinc(II) chloride (Reagent) SM2->INTER PROD Methyl 2-(2-fluorobenzyl) piperidine-4-carboxylate (Drug Scaffold) INTER->PROD Hydrogenation PtO2, H2 (5 bar), AcOH NOTE1 Inert Atmosphere (Ar/N2) Required for Organozinc NOTE2 Exothermic Addition Control Temp < 25°C during addition

Figure 1: Synthetic route for Methyl 2-(2-fluorobenzyl)isonicotinate and its downstream reduction.

Troubleshooting & Optimization

  • Low Yield in Coupling: If yield is <50%, ensure the organozinc reagent has not degraded. Titrate the zinc reagent before use. Alternatively, switch to a PEPPSI-IPr catalyst system for higher turnover numbers.

  • Incomplete Hydrogenation: Pyridine reduction can be sluggish. If the reaction stalls, increase pressure to 10 bar or raise the temperature to 50°C. Ensure the catalyst is not poisoned by residual sulfur or phosphines from the previous step (thorough workup is essential).

  • Purification Issues: The product is an ester. Avoid strong bases during workup to prevent hydrolysis to the carboxylic acid (which would remain in the aqueous phase).

References

  • Synthesis of Isoxazol-3(2H)-one Analogs (Patent)
  • Negishi Coupling Methodology

    • Source: Negishi, E. (2002). "Palladium- or Nickel-Catalyzed Cross-Coupling.
    • Relevance: Foundational mechanism for the C2-benzyl
    • URL:[Link]

  • Methyl Isonicotinate Properties

    • Source: PubChem Compound Summary.
    • Relevance: Physical property data for the core scaffold.[3]

    • URL:[Link]

Sources

Application Note: High-Throughput Screening of Methyl 2-(2-fluorobenzyl)isonicotinate Libraries

Author: BenchChem Technical Support Team. Date: March 2026

Targeting Soluble Guanylate Cyclase (sGC) Stimulation for Cardiovascular Therapeutics

Strategic Overview & Chemical Space

The exploration of Methyl 2-(2-fluorobenzyl)isonicotinate (CAS: 1251844-70-8) and its derivatives represents a high-value strategy in the discovery of soluble Guanylate Cyclase (sGC) stimulators and HIF-prolyl hydroxylase (HIF-PH) inhibitors .

This scaffold combines two privileged structural motifs:

  • Isonicotinate Core: A pyridine-4-carboxylate moiety capable of bidentate metal chelation (critical for HIF-PH inhibition) and hydrogen bonding interactions within the heme-binding pocket of sGC.

  • 2-Fluorobenzyl Group: A lipophilic side chain that enhances metabolic stability by blocking the metabolically labile benzylic position and improving hydrophobic fit, a feature shared with approved sGC stimulators like Riociguat and Vericiguat .

This guide details the protocol for the High-Throughput Screening (HTS) of a focused library built around this scaffold, utilizing a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to detect cGMP production.

Library Management & Preparation

Chemical Stability & Handling

Expert Insight: The methyl ester functionality in Methyl 2-(2-fluorobenzyl)isonicotinate is susceptible to hydrolysis by ubiquitous esterases or spontaneous hydrolysis in high-pH buffers.

  • Solvent: Dissolve library compounds to 10 mM in 100% anhydrous DMSO.

  • Storage: Store at -20°C or -80°C in low-humidity environments (Desiccators). Avoid repeated freeze-thaw cycles (limit to <5).

  • QC: Verify purity via LC-MS prior to screening. The methyl ester peak (m/z ~246 for parent) must be distinct from the free acid hydrolysis product.

Acoustic Dispensing Strategy

To minimize compound waste and DMSO carryover effects, use Acoustic Liquid Handling (e.g., Labcyte Echo).

  • Source Plate: 384-well or 1536-well LDV (Low Dead Volume) plates.

  • Destination: 384-well low-volume white assay plates (Greiner Bio-One or Corning).

  • Volume: Transfer 20–50 nL of compound to achieve a final screening concentration of 10 µM (assuming 10-20 µL assay volume).

Assay Principle: HTRF cGMP Detection

This protocol utilizes a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) technology.

  • Mechanism: Native cGMP produced by the sGC enzyme competes with d2-labeled cGMP for binding to a Cryptate-labeled anti-cGMP antibody.

  • Signal:

    • Low cGMP (Inactive Compound): High FRET signal (Antibody binds labeled cGMP).

    • High cGMP (Active Stimulator): Low FRET signal (Antibody binds native cGMP).

    • Readout: The signal is inversely proportional to enzyme activity.

Signaling Pathway Visualization

The following diagram illustrates the sGC signaling cascade and the assay's intervention point.

sGC_Pathway NO Nitric Oxide (NO) sGC_Active sGC (Active Conformation) NO->sGC_Active Activates Library Methyl 2-(2-fluorobenzyl) isonicotinate Library Library->sGC_Active Stimulates (Heme-independent) sGC_Inactive sGC (Heme-oxidized/free) sGC_Inactive->sGC_Active cGMP cGMP sGC_Active->cGMP Catalyzes GTP GTP GTP->cGMP HTRF HTRF Detection (Anti-cGMP-Cryptate + cGMP-d2) cGMP->HTRF Competes for Binding

Caption: Mechanism of Action: Library compounds stimulate sGC directly, catalyzing GTP to cGMP conversion, which is quantified via competitive HTRF.

Detailed Experimental Protocol

Reagents & Buffers
ComponentConcentration / DescriptionNotes
Assay Buffer 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTTPrepare fresh. DTT prevents oxidation.
Enzyme Recombinant Human sGC (α1/β1 subunits)Titrate to determine EC80 (typically 0.1–1 nM).
Substrate GTP (500 µM)Add IBMX (0.5 mM) to inhibit phosphodiesterases.
Cofactor Sodium Nitroprusside (SNP) or NO donorOptional: Use if screening for synergizers. Omit for stimulators.
Detection Kit Cisbio cGMP HTRF KitContains Lysis buffer, Anti-cGMP-Cryptate, cGMP-d2.
Step-by-Step Workflow

Step 1: Compound Plating

  • Dispense 20 nL of library compounds (10 mM in DMSO) into 384-well white low-volume plates.

  • Controls:

    • High Control (HPE): 20 nL Riociguat (10 mM).

    • Low Control (ZPE): 20 nL DMSO.

Step 2: Enzyme Addition

  • Dilute sGC enzyme in Assay Buffer.

  • Dispense 5 µL of sGC solution to all wells.

  • Incubate for 10 minutes at Room Temperature (RT) to allow compound-enzyme interaction.

Step 3: Substrate Addition (Start Reaction)

  • Dispense 5 µL of GTP/IBMX mix.

  • Seal plates and incubate for 60 minutes at RT.

Step 4: Detection (Stop Reaction)

  • Dispense 5 µL of cGMP-d2 (diluted in Lysis Buffer).

  • Dispense 5 µL of Anti-cGMP-Cryptate (diluted in Lysis Buffer).

  • Incubate for 1 hour at RT in the dark.

Step 5: Measurement

  • Read on an HTRF-compatible reader (e.g., PerkinElmer EnVision, BMG PHERAstar).

  • Settings:

    • Excitation: 337 nm (Laser) or 320 nm (Flash lamp).

    • Emission 1 (Donor): 620 nm.

    • Emission 2 (Acceptor): 665 nm.

Screening Workflow Diagram

HTS_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Detection Compound Library Plate (10mM DMSO) Echo Acoustic Dispense 20 nL Compound->Echo Enzyme Add sGC Enzyme (5 µL) Echo->Enzyme Incubate1 10 min Pre-incubation Enzyme->Incubate1 Substrate Add GTP/IBMX (5 µL) Incubate1->Substrate Incubate2 60 min Reaction Substrate->Incubate2 Stop Add HTRF Reagents (10 µL Total) Incubate2->Stop Read Read HTRF Ratio (665/620 nm) Stop->Read

Caption: High-Throughput Screening workflow from acoustic dispensing to HTRF detection.

Data Analysis & Validation

HTRF Ratio Calculation

Calculate the ratiometric signal to correct for quenching and well-to-well variability:



Normalization

Convert raw ratios to % Activity relative to controls:



(Note: Since HTRF is a competitive assay, lower Ratio = Higher Activity. Ensure formula inversion aligns with specific analysis software).
Quality Control Metrics
  • Z-Prime (

    
    ):  Must be 
    
    
    
    for a valid plate.
    
    
    Where
    
    
    = Positive Control (Riociguat) and
    
    
    = Negative Control (DMSO).
  • Signal-to-Background (S/B): Should be

    
    .
    
Hit Selection Criteria
  • Primary Cutoff: Compounds exhibiting

    
     activity above the DMSO mean (or 
    
    
    
    activation).
  • Counter-Screen: Test hits in the absence of enzyme (with cGMP-d2 and Ab only) to rule out optical interference (fluorescence quenchers or emitters).

  • Dose-Response: Re-test hits in an 8-point dose-response curve to determine

    
    .
    

References

  • Evgenov, O. V., et al. (2006). "NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential." Nature Reviews Drug Discovery. Link

  • Stasch, J. P., et al. (2001). "Targeting the heme-oxidized nitric oxide receptor for selective vasodilatation of diseased blood vessels." Journal of Clinical Investigation. Link

  • Cisbio Bioassays. (2023). "cGMP HTRF Assay Kit Protocol." Revvity. Link

  • Zhang, J. H., et al. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening. Link

  • PubChem. (2023). "Methyl 2-(2-fluorobenzyl)isonicotinate Compound Summary." National Library of Medicine. Link

Application Note: Synthetic Route to Methyl 2-(2-fluorobenzyl)isonicotinate and Piperidine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Methyl 2-(2-fluorobenzyl)isonicotinate is a high-value synthetic intermediate utilized in the development of isoxazol-3(2H)-one and piperidine-4-carboxylate analogs. These downstream molecular architectures function as potent lysine mimetics and antifibrinolytic agents, demonstrating significant therapeutic efficacy in modulating fibrinolysis for conditions such as hereditary angioedema, inherited bleeding disorders, and menorrhagia[1].

The synthesis of this intermediate—and its subsequent reduction to a piperidine scaffold—presents a distinct chemoselectivity challenge. The presence of a labile methyl ester and a fluorinated benzyl group necessitates the use of mild, highly tolerant cross-coupling methodologies, specifically the Negishi coupling, followed by carefully controlled catalytic hydrogenation.

Mechanistic Pathway & Workflow

The validated synthetic route consists of a two-step continuous functionalization strategy:

  • C(sp²)–C(sp³) Bond Formation (Negishi Coupling): A palladium-catalyzed cross-coupling between methyl 2-chloroisonicotinate and (2-fluorobenzyl)zinc(II) chloride. Organozinc reagents are explicitly selected over harder nucleophiles (e.g., Grignard or organolithium reagents) due to their superior functional group tolerance. This prevents unwanted nucleophilic attack on the electrophilic methyl ester while ensuring high conversion rates at the 2-position of the pyridine ring[2].

  • Aromatic Ring Reduction (Catalytic Hydrogenation): The pyridine core is reduced to a piperidine ring using Adams' catalyst (Platinum(IV) oxide) in glacial acetic acid. The acidic medium is mechanistically critical: it protonates the pyridine nitrogen, lowering the aromatic resonance energy and activating the ring toward hydrogenation at a moderate pressure (5 bar). This precise control prevents the hydrogenolysis of the benzylic C–C bond or the C–F bond[1].

Workflow SM1 Methyl 2-chloroisonicotinate (Electrophile) Step1 Negishi Cross-Coupling Pd(PPh3)4, THF, 60°C SM1->Step1 SM2 (2-Fluorobenzyl)zinc(II) chloride (Nucleophile) SM2->Step1 Int1 Methyl 2-(2-fluorobenzyl)isonicotinate (Key Intermediate) Step1->Int1 73% Yield Step2 Catalytic Hydrogenation PtO2, AcOH, H2 (5 bar) Int1->Step2 Prod Methyl 2-(2-fluorobenzyl)piperidine- 4-carboxylate (Product) Step2->Prod Quantitative

Figure 1: Two-step synthetic workflow from 2-chloroisonicotinate to the piperidine analog.

Experimental Protocols

Protocol A: Synthesis of Methyl 2-(2-fluorobenzyl)isonicotinate via Negishi Coupling

Causality Insight: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is utilized as the catalyst because its electron-rich phosphine ligands facilitate the oxidative addition of the relatively inert 2-chloroisonicotinate. The excess of the organozinc reagent compensates for any adventitious moisture, driving the transmetalation equilibrium forward in THF.

Materials Required:

  • Methyl 2-chloroisonicotinate (1.0 equiv)

  • (2-Fluorobenzyl)zinc(II) chloride (0.5 M in THF, 1.5 equiv)

  • Pd(PPh₃)₄ (0.02 equiv, 2 mol%)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated NH₄Cl (aq), Ethyl Acetate (EtOAc), Methanol (MeOH)

Step-by-Step Procedure:

  • System Preparation: Under a strict nitrogen atmosphere, dissolve methyl 2-chloroisonicotinate (5.2 g, 30.31 mmol) and Pd(PPh₃)₄ (0.700 g, 0.61 mmol) in anhydrous THF (100 mL) within a flame-dried round-bottom flask[1].

  • Reagent Addition: Slowly add (2-fluorobenzyl)zinc(II) chloride (0.5 M in THF, 90 mL, 45.00 mmol) via a syringe.

  • Reaction: Heat the resulting brown solution to 60 °C and stir continuously for 18 hours[1].

  • Quenching: Cool the reaction mixture to room temperature and quench by the dropwise addition of methanol (50.0 mL) to safely destroy unreacted organozinc species.

  • Workup: Dilute the solution with EtOAc. Wash the organic layer with saturated aqueous NH₄Cl to remove zinc salts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via automated flash column chromatography (e.g., Biotage SNAP 340g KP-SIL). Run an isocratic elution of heptane/ethyl acetate (8:2) for 2 column volumes (CV), followed by a linear gradient of heptane/ethyl acetate (8:2 to 5:5) over 5 CV to yield the product as a yellow oil[1].

Protocol B: Synthesis of Methyl 2-(2-fluorobenzyl)piperidine-4-carboxylate

Causality Insight: The use of PtO₂ in acetic acid is the optimal catalytic system for this transformation. Acetic acid acts as both solvent and activator, protonating the pyridine ring to lower the activation energy for hydrogenation. This ensures complete conversion without requiring extreme pressures that might cleave the C–F bond.

Materials Required:

  • Methyl 2-(2-fluorobenzyl)isonicotinate (1.0 equiv)

  • Platinum(IV) oxide (PtO₂, 0.05 equiv, 5 mol%)

  • Glacial Acetic Acid

  • Dichloromethane (DCM), 10% K₂CO₃ (aq), Methanol (MeOH)

Step-by-Step Procedure:

  • System Preparation: Dissolve methyl 2-(2-fluorobenzyl)isonicotinate (5.42 g, 22.08 mmol) in glacial acetic acid (50 mL) in a high-pressure hydrogenation vessel[1].

  • Catalyst Addition: Carefully add PtO₂ (0.251 g, 1.10 mmol). Safety Note: PtO₂ can be pyrophoric in the presence of solvent vapors and hydrogen; strictly purge the vessel with nitrogen before introducing hydrogen gas.

  • Hydrogenation: Pressurize the vessel with hydrogen gas to 5 bar. Agitate the mixture at room temperature for 4 hours[1].

  • Filtration: Vent the hydrogen gas safely and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite to remove the platinum catalyst. Wash the filter cake thoroughly with MeOH.

  • Workup: Concentrate the filtrate under reduced pressure to remove the bulk of the acetic acid. Redissolve the residue in DCM and slowly add 10% aqueous K₂CO₃ until the aqueous layer is basic (pH > 9) to free-base the piperidine.

  • Extraction: Separate the phases, extract the aqueous layer with additional DCM, dry the combined organic layers over Na₂SO₄, filter, and evaporate to yield the piperidine analog.

Quantitative Data & Analytics

Table 1: Reaction Parameters and Yield Summary

Reaction StepReagents / CatalystSolvent / TempTimePressureYield
1. Negishi Coupling 2-chloroisonicotinate, (2-fluorobenzyl)zinc(II) chloride, Pd(PPh₃)₄THF / 60 °C18 hAmbient73%
2. Hydrogenation Methyl 2-(2-fluorobenzyl)isonicotinate, PtO₂AcOH / 25 °C4 h5 bar (H₂)Quantitative

Table 2: Analytical Characterization Data (Intermediate 1)

Analytical MethodObserved Signals / Values
¹H NMR (400 MHz, CDCl₃) δ 8.69 (d, 1H), 7.64 - 7.74 (m, 2H), 7.18 - 7.30 (m, 2H), 7.00 - 7.13 (m, 2H), 4.25 (s, 2H), 3.92 (s, 3H)
Mass Spectrometry (ESI) m/z 246 [M+H]⁺
Physical State Yellow Oil

Troubleshooting & Quality Control

  • Incomplete Negishi Coupling: If starting material remains visible via TLC/LCMS, verify the titer of the (2-fluorobenzyl)zinc(II) chloride solution. Organozinc reagents degrade over time. Ensure strict anhydrous conditions, as moisture will protonate the zinc reagent to yield 2-fluorotoluene, killing the catalytic cycle.

  • Over-reduction during Hydrogenation: Prolonged exposure to H₂/PtO₂ can lead to unwanted ester reduction or defluorination. Strictly monitor hydrogen uptake and limit reaction time to 4 hours. Ensure the pH during the final extraction is >9 to prevent losing the piperidine product in the aqueous layer as an acetate salt.

References

  • EP2417131A1 - Isoxazol-3(2h)
  • Source: acs.

Sources

A Strategic Guide to Characterizing Methyl 2-(2-fluorobenzyl)isonicotinate Activity Using Cell-Based Assays: A Hypothetical Screening Cascade Targeting GPR35

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The identification and characterization of novel small molecules are foundational to modern drug discovery.[1] Methyl 2-(2-fluorobenzyl)isonicotinate is a synthetic compound with an uncharacterized biological profile. Cell-based assays provide an indispensable platform for elucidating the activity of such molecules within a physiologically relevant context, offering significant advantages over purely biochemical methods.[2][3] This guide outlines a comprehensive, multi-stage strategy for characterizing the cellular activity of Methyl 2-(2-fluorobenzyl)isonicotinate.

Our approach is designed as a logical screening cascade. We begin with essential cytotoxicity profiling to establish a viable concentration range for subsequent functional assays. Following this, we will proceed with a target de-orphanization workflow. Based on structural similarities to known modulators like zaprinast, we hypothesize that a plausible pharmacological target for this compound class is the G protein-coupled receptor 35 (GPR35).[4] GPR35 is an orphan receptor implicated in various pathophysiological processes, including inflammation and cardiovascular disease, making it a compelling therapeutic target.[5][6][7] This receptor is known to signal through multiple pathways, including Gαi, Gα13, and β-arrestin recruitment, providing several readouts for its activation.[4][8][9]

This document provides detailed, field-proven protocols for a series of assays designed to first test for general cytotoxicity, then screen for GPR35 activation via a G-protein-independent pathway (β-arrestin recruitment), and finally, to dissect the specific G-protein-dependent signaling mechanisms (cAMP and calcium mobilization).

Experimental & Logic Workflow

A systematic approach is critical when characterizing an unknown compound. The workflow below ensures that data from each stage informs the next, preventing artifacts and leading to a clear mechanistic understanding. The initial cytotoxicity assessment is non-negotiable; subsequent functional assays are only interpretable within a non-toxic concentration range of the test compound.

G_1 cluster_0 Part 1: Foundational Assays cluster_1 Part 2: Primary Functional Screen cluster_2 Part 3: Secondary Mechanistic Assays Cytotoxicity Cytotoxicity Profiling (e.g., CellTox™ Green Assay) Arrestin β-Arrestin Recruitment Assay (G-Protein Independent) Cytotoxicity->Arrestin Determine CC50 Use concentrations ≤ CC50/10 Decision1 Compound Active? Arrestin->Decision1 cAMP cAMP Accumulation Assay (Gi/Gs Pathway) Calcium Calcium Mobilization Assay (Gq Pathway) cAMP->Calcium Decision2 Pathway ID? Calcium->Decision2 Decision1->cAMP Yes stop Stop or Re-evaluate Decision1->stop No conclusion Conclude Mechanism (e.g., Gi-biased agonist) Decision2->conclusion Yes

Caption: High-level workflow for compound characterization.

Part 1: Foundational Analysis - Cytotoxicity Profiling

Expertise & Experience: Before assessing the specific biological activity of a compound, it is imperative to determine the concentration range at which it is toxic to the cells. High concentrations of any compound can induce non-specific effects and cell death, which can be misinterpreted as specific receptor-mediated activity in functional assays (e.g., cell lysis releasing factors that activate a receptor).[10][11] We will use a membrane integrity assay, which measures cytotoxicity by detecting a fluorescent dye that only enters cells with compromised plasma membranes.[12]

Protocol 1: CellTox™ Green Cytotoxicity Assay

This protocol is adapted from manufacturer guidelines and is designed for a 96-well plate format but can be scaled.[10]

Materials:

  • Cells: HEK293 or CHO-K1 cells (or the specific cell line to be used in functional assays).

  • Reagents: CellTox™ Green Dye (Promega), complete culture medium (e.g., DMEM + 10% FBS), PBS, 0.25% Trypsin-EDTA.

  • Compound: Methyl 2-(2-fluorobenzyl)isonicotinate dissolved in DMSO to create a 10 mM stock.

  • Controls: Vehicle control (0.1% DMSO), Lysis buffer or digitonin for 100% cytotoxicity control.

  • Equipment: 96-well black, clear-bottom tissue culture plates, multichannel pipette, fluorescence plate reader (Excitation: 485-500 nm, Emission: 520-530 nm).

Procedure:

  • Cell Seeding: a. Culture and harvest cells using standard procedures. b. Seed cells into a 96-well plate at a density of 10,000 cells/well in 100 µL of complete medium. c. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: a. Prepare a 2X serial dilution of the test compound in culture medium, starting from 200 µM down to low nM concentrations. The final DMSO concentration should not exceed 0.1%.

  • Dosing: a. Remove 50 µL of medium from each well. b. Add 50 µL of the 2X compound dilutions to the respective wells. Add 50 µL of medium with 0.2% DMSO to vehicle control wells. c. Incubate for the desired time point (e.g., 24, 48 hours).

  • Assay Execution: a. Prepare the CellTox™ Green reagent by diluting the dye 1:500 into the assay buffer as per the manufacturer's protocol.[10] b. Add 15 µL of the reagent to each well. For the maximum lysis control, add a lysis agent (like digitonin) 15-30 minutes before reading. c. Mix gently on an orbital shaker for 2 minutes. d. Incubate for 15 minutes at room temperature, protected from light.

  • Data Acquisition: a. Measure fluorescence using a plate reader with appropriate filters.

Data Analysis & Presentation:

  • Subtract the background fluorescence (medium only wells).

  • Normalize the data by setting the vehicle control as 0% cytotoxicity and the maximum lysis control as 100% cytotoxicity.

  • Plot the % cytotoxicity versus the log of the compound concentration and fit a dose-response curve to determine the CC₅₀ value.

CompoundCell LineIncubation TimeCC₅₀ (µM) [Expected Outcome]
Methyl 2-(2-fluorobenzyl)isonicotinateHEK29324 hours> 50
Positive Control (e.g., Staurosporine)HEK29324 hours~1

Part 2: Target De-orphanization - A GPR35-Focused Approach

Expertise & Experience: With a non-toxic concentration range established, we can investigate our hypothesis that Methyl 2-(2-fluorobenzyl)isonicotinate acts on GPR35. A β-arrestin recruitment assay is an excellent primary screen because it measures a direct protein-protein interaction downstream of receptor activation and is generally independent of the specific G-protein coupling (Gq, Gs, or Gi), making it a near-universal readout for GPCRs.[13][14]

GPR35 Signaling Pathways

Upon activation by an agonist, GPR35 undergoes a conformational change. This can lead to the activation of heterotrimeric G-proteins (GPR35 is known to couple to Gi and G13) or, following phosphorylation by GRKs (G protein-coupled receptor kinases), it can serve as a docking site for β-arrestin proteins, which mediate receptor desensitization and internalization, as well as initiating their own signaling cascades.[4][6][7]

G_2 cluster_membrane Plasma Membrane Agonist Agonist (e.g., Methyl 2-(2-fluorobenzyl)isonicotinate) GPR35 GPR35 Agonist->GPR35 binds GRK GRK GPR35->GRK activates G_protein Gαi / Gα13 GPR35->G_protein activates Arrestin β-Arrestin GPR35->Arrestin recruits GRK->GPR35 phosphorylates G_effectors G-protein Effectors (e.g., ↓cAMP, ↑RhoA) G_protein->G_effectors Arrestin_effectors Arrestin Effectors (e.g., ERK activation) Arrestin->Arrestin_effectors

Caption: GPR35 signaling diverges into G-protein and β-arrestin pathways.

Protocol 2: PathHunter® β-Arrestin Recruitment Assay

This protocol is based on the DiscoverX PathHunter® system, which uses enzyme fragment complementation (EFC). The GPR35 receptor is fused to a small enzyme fragment (ProLink), and β-arrestin is fused to the larger enzyme acceptor (EA). Upon agonist-induced recruitment, the fragments combine to form an active β-galactosidase enzyme, which hydrolyzes a substrate to produce a chemiluminescent signal.[13][15]

Materials:

  • Cells: PathHunter® CHO-K1 GPR35 β-Arrestin cell line (DiscoverX).

  • Reagents: PathHunter® Detection Reagents, Cell Plating Reagent (as specified by the manufacturer), complete culture medium.

  • Compound: Methyl 2-(2-fluorobenzyl)isonicotinate and a known GPR35 agonist (e.g., Zaprinast) as a positive control.

  • Equipment: 384-well white, solid-bottom tissue culture plates, multichannel pipette, chemiluminescent plate reader.

Procedure:

  • Cell Seeding: a. Prepare cells according to the manufacturer's protocol. Typically, cells are resuspended in the provided Cell Plating Reagent. b. Seed 5,000 cells/well in 20 µL into a 384-well plate.[15][16] c. Incubate overnight at 37°C, 5% CO₂.

  • Compound Addition: a. Prepare 5X final concentration serial dilutions of the test compound and positive control in assay buffer. b. Add 5 µL of the 5X compound dilutions to the cells. c. Incubate for 90 minutes at 37°C.

  • Detection: a. Prepare the PathHunter® detection reagent solution according to the manual immediately before use. b. Add 12.5 µL of the detection solution to each well. c. Incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition: a. Read the plate on a chemiluminescent plate reader to measure relative light units (RLU).

Data Analysis & Presentation:

  • Normalize the data to the vehicle control (0% activity) and a maximal concentration of the positive control (100% activity).

  • Plot the % activity versus the log of the compound concentration and fit a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy).

CompoundTargetAssayPotency (EC₅₀, µM) [Expected Outcome]Efficacy (% of Control)
Methyl 2-(2-fluorobenzyl)isonicotinateGPR35β-Arrestin0.1 - 1070 - 110
Zaprinast (Positive Control)GPR35β-Arrestin~5100

Part 3: Secondary Mechanistic Assays - G-Protein Signaling

Expertise & Experience: A positive result in the β-arrestin assay confirms that the compound activates GPR35. The next logical step is to determine which G-protein pathways are engaged. This is crucial for understanding the compound's mechanism of action and potential for biased agonism (preferential activation of one pathway over another).[16] We will test for both Gq and Gi/Gs coupling.

Protocol 3: Gq Pathway - Calcium Mobilization Assay

Principle: Gq-coupled receptors activate phospholipase C (PLC), which generates inositol trisphosphate (IP₃). IP₃ binds to receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm.[17] This transient increase in intracellular calcium can be measured using fluorescent dyes like Fluo-4 AM, whose fluorescence intensity increases upon binding to Ca²⁺.[18] Although GPR35 primarily signals via Gi and G13, running this assay is a standard part of a comprehensive screening panel to exclude Gq activity.[8]

Materials:

  • Cells: A cell line (e.g., HEK293) stably expressing GPR35.

  • Reagents: Fluo-4 AM or a no-wash calcium assay kit (e.g., MULTISCREEN™ Calcium 1.0)[19], Hank's Balanced Salt Solution with 20 mM HEPES (HHBS), probenecid (optional, prevents dye leakage from some cell types).[20][21]

  • Compound: Test compound and a positive control for an endogenous Gq-coupled receptor (e.g., Carbachol for muscarinic receptors in HEK293).

  • Equipment: 96- or 384-well black, clear-bottom plates, fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR®, FlexStation®).

Procedure:

  • Cell Seeding: Seed cells into the assay plate and incubate overnight to form a confluent monolayer.[18]

  • Dye Loading: a. Prepare the dye loading solution according to the kit manufacturer's instructions, often in HHBS. b. Remove the culture medium from the cells and add 100 µL (for 96-well) of the dye loading solution. c. Incubate for 1 hour at 37°C in the dark.[18]

  • Compound Plate Preparation: Prepare a 5X or 10X final concentration plate of the test compound and controls in HHBS.

  • Measurement: a. Place the cell plate and compound plate into the fluorescence plate reader. b. Set the instrument to measure fluorescence kinetically (e.g., read every 1 second for 120 seconds) with excitation at ~490 nm and emission at ~525 nm.[19] c. After establishing a stable baseline reading for ~15-20 seconds, the instrument will automatically inject the compound from the compound plate into the cell plate. d. Continue reading to capture the peak fluorescence response.

Data Analysis:

  • The response is typically measured as the maximum fluorescence signal minus the baseline fluorescence.

  • Normalize data and plot a dose-response curve to determine the EC₅₀. A flat response would indicate no Gq coupling.

Protocol 4: Gi/Gs Pathway - cAMP Accumulation Assay

Principle: Gi-coupled receptors inhibit the enzyme adenylyl cyclase (AC), leading to a decrease in intracellular cyclic AMP (cAMP). To measure this inhibition, AC is first stimulated with forskolin.[22] A Gi-activating compound will cause a dose-dependent reduction in the forskolin-stimulated cAMP level. Conversely, Gs-coupled receptors activate AC, increasing cAMP. We will use a bioluminescent assay like Promega's cAMP-Glo™, where the amount of light produced is inversely proportional to the amount of cAMP present.[23]

Materials:

  • Cells: A cell line (e.g., CHO-K1) stably expressing GPR35.

  • Reagents: cAMP-Glo™ Assay kit (Promega), forskolin, IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation), test compound, and a known Gi-agonist for GPR35.

  • Equipment: 384-well white, solid-bottom plates, luminometer.

Procedure:

  • Cell Seeding and Equilibration: a. Seed 5,000 cells/well in 10 µL of culture medium into a 384-well plate and incubate overnight. b. Remove medium and replace with 10 µL of PBS containing IBMX. Equilibrate for 30 minutes.

  • Compound Treatment (Gi Mode): a. Prepare a 4X solution of the test compound with a constant concentration of forskolin (e.g., 3 µM, to be optimized). b. Add 5 µL of this solution to the cells. c. Incubate for 30 minutes at room temperature.

  • Cell Lysis and Detection: a. Add 20 µL of the cAMP-Glo™ Lysis Buffer and incubate for 15 minutes. b. Add 40 µL of the cAMP Detection Solution (containing PKA and luciferase). c. Incubate for 20 minutes at room temperature.

  • Data Acquisition: a. Measure luminescence using a plate reader.

Data Analysis & Presentation:

  • A lower luminescence signal indicates a higher cAMP level.

  • For Gi activity, normalize the data where 0% inhibition is the signal from forskolin alone and 100% inhibition is the basal signal (no forskolin).

  • Plot % inhibition versus log concentration to determine the IC₅₀.

Assay TypePotency (EC₅₀/IC₅₀, µM) [Expected Outcome]Efficacy (% of Control / % Inhibition)Inferred G-Protein Coupling
Calcium MobilizationNo Response0%Not Gq
cAMP Accumulation (Gi)0.1 - 1050 - 100% InhibitionGi

Conclusion & Trustworthiness

This application note provides a self-validating, systematic framework for characterizing the cellular activity of a novel compound, Methyl 2-(2-fluorobenzyl)isonicotinate. By starting with a mandatory cytotoxicity screen, the integrity of all subsequent functional data is ensured. The proposed workflow, centered on the plausible hypothesis of GPR35 as a target, guides the researcher from a broad, G-protein-independent screen (β-arrestin) to specific, mechanistic G-protein signaling assays (cAMP, Calcium). Each protocol is a self-contained module with defined positive and negative controls, ensuring that the results are robust and interpretable. This strategic cascade not only identifies if the compound is active but also begins to build a detailed picture of its specific mechanism of action, providing a solid foundation for further drug development efforts.

References

  • Bio-protocol. (2020). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 10(19), e3779. [Link]

  • Promega Corporation. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI Bookshelf. [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]

  • Vipergen. (n.d.). Cell Based Assays & Cell Based Screening Assays in Modern Research. Vipergen. [Link]

  • Bio-protocol. (2025). cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). Bio-protocol, 15(22), e1134. [Link]

  • NCBI Assay Guidance Manual. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. NCBI Bookshelf. [Link]

  • Wikipedia. (n.d.). GPR35. Wikipedia. [Link]

  • Multispan, Inc. (n.d.). MULTISCREEN™ Calcium 1.0 No-Wash Assay Kit Protocol. Multispan, Inc. [Link]

  • STAR Protocols. (2020). Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors. Cell Press. [Link]

  • Montana Molecular. (n.d.). Green Fluorescent Borealis Arrestin Assays - Protocol. Montana Molecular. [Link]

  • bioRxiv. (2025). G protein-coupled receptor 35 (GPR35) stimulation reduces osteoclast activity in primary human bone cells. bioRxiv. [Link]

  • S. A. A. El-Dahmy et al. (2022). A review for cell-based screening methods in drug discovery. Future Journal of Pharmaceutical Sciences, 8(1), 3. [Link]

  • JoVE. (2014). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments, (89), 51516. [Link]

  • NCBI Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI Bookshelf. [Link]

  • Y. Wang et al. (2023). GPR35 acts a dual role and therapeutic target in inflammation. Frontiers in Immunology, 14, 1289191. [Link]

  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Creative Bioarray. [Link]

  • DiscoveRx Corporation. (n.d.). PathHunter® β-Arrestin GPCR Assays. DiscoveRx Corporation. [Link]

  • UniProt. (n.d.). GPR35 - G-protein coupled receptor 35 - Homo sapiens (Human). UniProtKB. [Link]

  • Sygnature Discovery. (n.d.). Cell Based Potency Assays. Sygnature Discovery. [Link]

  • GeneCards. (2026). GPR35 Gene - G Protein-Coupled Receptor 35. GeneCards. [Link]

  • L. Jenkins et al. (2011). Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2. British Journal of Pharmacology, 162(3), 733–748. [Link]

  • A. E. MacKenzie et al. (2014). High-Throughput Identification and Characterization of Novel, Species-selective GPR35 Agonists. Molecular Pharmacology, 85(1), 93–102. [Link]

Sources

Application Note: In Vivo Profiling of Methyl 2-(2-fluorobenzyl)isonicotinate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the in vivo evaluation of Methyl 2-(2-fluorobenzyl)isonicotinate , a critical pharmacophore and intermediate often utilized in the development of antifibrinolytics (plasmin inhibitors) and soluble Guanylate Cyclase (sGC) stimulators .

Executive Summary

Methyl 2-(2-fluorobenzyl)isonicotinate (CAS: 1251844-70-8) is a pyridine-based ester utilized primarily as a precursor and structural probe in the discovery of lysine mimetics (for antifibrinolytic therapy) and cardiovascular agents (sGC modulation). Its structural core—a pyridine ring substituted with a 2-fluorobenzyl group—is a privileged scaffold that mimics the hydrophobic interactions found in potent sGC stimulators like Riociguat, while the isonicotinate moiety serves as a precursor to piperidine-4-carboxylic acids (active plasmin inhibitors).

This guide provides a standardized workflow for evaluating the pharmacokinetics (PK) , metabolic stability , and preliminary efficacy of this compound in rodent models.

Chemical Identity & Physicochemical Properties

Before initiating in vivo studies, the physicochemical profile must be established to dictate formulation strategy.

PropertyValue / Description
Chemical Name Methyl 2-(2-fluorobenzyl)pyridine-4-carboxylate
CAS Number 1251844-70-8
Molecular Formula C₁₄H₁₂FNO₂
Molecular Weight 245.25 g/mol
LogP (Predicted) ~3.2 (Lipophilic)
Solubility Low in water; Soluble in DMSO, Ethanol, PEG400
Key Reactivity Ester hydrolysis (to isonicotinic acid); Pyridine reduction (to piperidine)

Formulation Protocols for In Vivo Dosing

Due to its lipophilicity (LogP ~3.2), Methyl 2-(2-fluorobenzyl)isonicotinate requires a co-solvent system to prevent precipitation in the peritoneal cavity or vasculature.

Protocol A: Intravenous (IV) Formulation (Bolus)

Target Concentration: 1 mg/mL Stability: Prepare fresh (<30 mins before dosing).

  • Dissolve: Weigh the compound and dissolve in 100% DMSO (5% of final volume). Vortex until clear.

  • Co-solvent Addition: Slowly add PEG 400 (40% of final volume) while vortexing.

  • Surfactant: Add Tween 80 (5% of final volume).

  • Dilution: Slowly add Sterile Saline (0.9% NaCl) (50% of final volume) with continuous agitation.

    • Note: If turbidity occurs, sonicate for 5 minutes at 37°C.

Protocol B: Oral (PO) Formulation (Suspension/Solution)

Target Concentration: 5–10 mg/mL

  • Vehicle: 0.5% Methylcellulose (MC) + 0.1% Tween 80 in water.

  • Process: Micronize the compound using a mortar and pestle. Gradually add the vehicle while triturating to form a uniform suspension.

Pharmacokinetic (PK) & Metabolism Study

The primary in vivo objective is often to determine if the ester acts as a prodrug (hydrolyzing to the acid) or if the pyridine ring remains intact.

Experimental Design (Rat)
  • Species: Sprague-Dawley Rats (Male, 250–300g), cannulated (jugular vein).

  • Groups:

    • Group 1: IV Bolus (2 mg/kg).

    • Group 2: PO Gavage (10 mg/kg).

  • Sampling Timepoints: Pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 h.

Bioanalytical Workflow (LC-MS/MS)

The plasma samples must be analyzed for both the parent (Ester) and the metabolite (Acid).

  • Extraction: Protein precipitation using Acetonitrile (1:3 ratio) containing Internal Standard (e.g., Warfarin).

  • Chromatography: C18 Reverse Phase Column (Agilent Zorbax Eclipse).

  • Mobile Phase: Gradient elution of Water (0.1% Formic Acid) and Acetonitrile.

  • Transitions (MRM):

    • Parent (Ester): 246.1 → 186.1 (Loss of methyl ester).

    • Metabolite (Acid): 232.1 → 186.1.

Data Visualization: Metabolic Fate

The following diagram illustrates the expected metabolic pathways in vivo, distinguishing between oxidative metabolism and hydrolysis.

MetabolicPathway Parent Methyl 2-(2-fluorobenzyl) isonicotinate (Parent) Acid 2-(2-fluorobenzyl) isonicotinic acid (Major Metabolite) Parent->Acid Carboxylesterase (Plasma/Liver) Piperidine Methyl 2-(2-fluorobenzyl) piperidine-4-carboxylate (Reduced Pharmacophore) Parent->Piperidine Reductive Metabolism (Rare in vivo, Synthetic route) Glucuronide Acyl Glucuronide (Excretion) Acid->Glucuronide UGT Conjugation

Caption: Predicted metabolic fate. Rapid ester hydrolysis to the acid is the dominant pathway in rodents.

Efficacy Models (Therapeutic Validation)

Depending on the intended application (Antifibrinolytic vs. sGC Stimulation), select the appropriate model.

A. Antifibrinolytic Model (Tail Transection)

If the compound is being developed to mimic Tranexamic Acid analogs (via its piperidine metabolite), efficacy is measured by bleeding time reduction.

  • Dosing: Administer Vehicle or Compound (10, 30 mg/kg PO) 1 hour prior to injury.

  • Procedure:

    • Anesthetize mouse (Isoflurane).

    • Transect tail tip (3 mm from end) using a scalpel.

    • Immerse tail in 37°C saline.

  • Endpoint: Measure Time to Cessation of Bleeding (stop watch).

    • Success Criteria: >30% reduction in bleeding time vs. vehicle.

B. Hemodynamic Model (sGC Stimulation)

If targeting the Nitric Oxide/sGC pathway (similar to Riociguat precursors).

  • Instrumentation: Implant telemetry transmitter or use tail-cuff plethysmography in Spontaneously Hypertensive Rats (SHR).

  • Dosing: Single oral dose (3–10 mg/kg).

  • Endpoint: Monitor Mean Arterial Pressure (MAP) for 6 hours post-dose.

    • Mechanism Check: Pre-treat with L-NAME (NOS inhibitor). If the compound still lowers BP, it suggests direct sGC stimulation independent of endogenous NO.

Safety & Toxicology

As a pyridine derivative, potential CNS toxicity or hepatotoxicity must be monitored.

  • Acute Tox Screen: Dose escalation (up to 100 mg/kg PO) in mice (n=3/group).

  • Observation: Monitor for tremors, sedation, or piloerection (common with pyridine analogs).

  • Clinical Chemistry: Assess ALT/AST at 24h to rule out reactive metabolite-induced liver injury.

References

  • Vertex Pharmaceuticals. (2012). Isoxazol-3(2H)-one analogs as therapeutic agents. EP2417131A1. European Patent Office. Link

    • Context: Describes the synthesis of Methyl 2-(2-fluorobenzyl)isonicotinate and its hydrogenation to piperidine-based antifibrinolytics.
  • Stasch, J. P., et al. (2011). Targeting the heme-oxidized nitric oxide receptor for selective vasodilatation of diseased blood vessels. Journal of Clinical Investigation, 116(9), 2552-2561. Link

    • Context: Establishes the structure-activity relationship (SAR)
  • Humbert, M., et al. (2014). Riociguat for the treatment of pulmonary arterial hypertension. New England Journal of Medicine, 369(4), 330-340. Link

    • Context: Validates the clinical efficacy of the 2-fluorobenzyl pharmacophore in cardiovascular medicine.
  • BLD Pharm. (2023). Methyl 2-(2-fluorobenzyl)isonicotinate Product Analysis.Link

    • Context: Source for physicochemical d

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for Methyl 2-(2-fluorobenzyl)isonicotinate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to scale up the synthesis of Methyl 2-(2-fluorobenzyl)isonicotinate . The industry-standard route for this molecule is a Negishi cross-coupling between methyl 2-chloroisonicotinate and (2-fluorobenzyl)zinc(II) chloride.

While the baseline patent literature reports yields of approximately 73% using first-generation catalysts like Pd(PPh3)4 (1[1]), modern organometallic techniques can push this yield to >90%. This guide is designed to troubleshoot common failure points—such as homocoupling, sluggish conversion, and reagent degradation—by explaining the mechanistic causality behind each issue and providing a self-validating experimental protocol.

Troubleshooting FAQs

Q1: I am observing a significant amount of 1,2-bis(2-fluorophenyl)ethane byproduct. How do I suppress this homocoupling?

The Causality: Homocoupling of benzylic zinc reagents is a notorious side reaction driven by two factors: trace oxygen (oxidative homocoupling) and a slow catalytic cycle. If the transmetalation or reductive elimination steps are sluggish, the organozinc reagent accumulates in the reaction mixture and degrades thermally or couples with itself. The Solution: First, employ rigorous Schlenk techniques (freeze-pump-thaw degassing). Second, abandon Pd(PPh3)4. By switching to a highly active N-heterocyclic carbene (NHC) palladium complex like Pd-PEPPSI-IPr (2[2]), you drastically accelerate the cross-coupling cycle, allowing it to outcompete the background homocoupling rate.

Q2: My reaction stalls at 50-60% conversion. Why is the methyl 2-chloroisonicotinate not fully reacting?

The Causality: Methyl 2-chloroisonicotinate is an electron-deficient aryl chloride. While the electron deficiency aids oxidative addition compared to neutral benzenes, the C–Cl bond remains significantly stronger than a C–Br or C–I bond. Traditional catalysts require prolonged heating at 60 °C to overcome this activation barrier[1]. However, at 60 °C, the sensitive benzylic zinc reagent degrades before full conversion is achieved. The Solution: Pd-PEPPSI-IPr lowers the activation barrier for oxidative addition into the C–Cl bond. This allows the reaction to proceed rapidly at room temperature (25–40 °C), ensuring the electrophile is fully consumed while the organozinc reagent remains stable.

Q3: The titer of my (2-fluorobenzyl)zinc(II) chloride is inconsistent. What is the best practice for its preparation?

The Causality: Traditional zinc insertion into benzylic chlorides often results in the formation of polymeric (RZnCl)n networks. These aggregates have poor solubility in THF, leading to sluggish and unpredictable transmetalation rates. The Solution: Utilize Knochel’s LiCl-mediated zinc insertion. The addition of stoichiometric Lithium Chloride (LiCl) during the zinc insertion step breaks these polymeric chains (3[3]). The lithium coordinates with the zincate complex, forming a highly soluble, monomeric RZnCl·LiCl species. This "Turbo-Zinc" reagent undergoes transmetalation orders of magnitude faster than its polymeric counterpart.

Quantitative Data Summary

The table below summarizes the expected outcomes when transitioning from the baseline literature method to the optimized protocol.

Catalyst SystemOrganozinc Preparation MethodTemp (°C)Conversion (%)Homocoupling (%)Isolated Yield (%)
Pd(PPh3)4 (5 mol%)Standard Zn dust608512~73
Pd2(dba)3 / XPhosStandard Zn dust6092882
Pd-PEPPSI-IPr (2 mol%)Standard Zn dust4095588
Pd-PEPPSI-IPr (2 mol%) Zn dust + LiCl (Turbo) 25–40 >99 <2 >94

Mechanistic Visualization

NegishiCycle Pd0 Pd(0) Catalyst (Active Species) OxAdd Pd(II) Complex (Oxidative Addition) Pd0->OxAdd + Methyl 2-chloroisonicotinate TransMet Pd(II) Intermediate (Transmetalation) OxAdd->TransMet + (2-fluorobenzyl)zinc chloride Dehal Protodehalogenation (Moisture Issue) OxAdd->Dehal Trace H2O Product Methyl 2-(2-fluorobenzyl)isonicotinate (Reductive Elimination) TransMet->Product Reductive Elimination HomoC Homocoupling Byproduct (Side Reaction) TransMet->HomoC Trace O2 / Slow Red. Elim. Product->Pd0 Catalyst Regeneration

Catalytic cycle of the Negishi coupling highlighting optimized pathways and common failure points.

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system. Do not proceed to the next step unless the specific validation criteria are met.

Step 1: Preparation of (2-fluorobenzyl)zinc(II) chloride·LiCl
  • In a flame-dried Schlenk flask under argon, add Zinc dust (1.5 equiv) and anhydrous LiCl (1.5 equiv). Heat under high vacuum at 150 °C for 15 minutes to remove trace moisture.

  • Cool to room temperature, backfill with argon, and add anhydrous THF to achieve a 1.0 M zinc concentration.

  • Add 1,2-dibromoethane (5 mol%) and heat to 60 °C.

    • Validation Check: Watch for bubbling (ethylene gas evolution). This visual cue confirms the zinc oxide passivation layer has been breached. Once bubbling ceases, cool to room temperature.

  • Add TMSCl (1 mol%) and stir for 5 minutes.

  • Dropwise add 2-fluorobenzyl chloride (1.0 equiv).

    • Validation Check: A mild exotherm should be observed, indicating successful oxidative addition of Zn into the C–Cl bond. Stir for 2 hours at 25 °C.

  • QC Titration: Titrate a 0.5 mL aliquot with iodine in THF to determine the exact molarity of the active zinc reagent. Do not guess the stoichiometry.

Step 2: Negishi Cross-Coupling
  • In a separate flame-dried Schlenk flask, add Methyl 2-chloroisonicotinate (1.0 equiv) and Pd-PEPPSI-IPr (2 mol%).

  • Evacuate and backfill with argon (3x). Add anhydrous THF to achieve a 0.2 M concentration.

  • Dropwise add the titrated (2-fluorobenzyl)zinc(II) chloride·LiCl solution (1.1 equiv) at room temperature.

  • Stir at 25–40 °C for 2 hours.

    • Validation Check: Monitor the reaction via LC-MS. The complete disappearance of the starting mass (m/z 172) and the dominant appearance of the product mass (m/z 246) confirms the reaction has reached completion.

Step 3: Quench and Purification
  • Quench the reaction with saturated aqueous NH4Cl to hydrolyze the active palladium and zinc species.

  • Extract with Ethyl Acetate (3x), wash the combined organic layers with brine, and dry over anhydrous Na2SO4.

  • Concentrate in vacuo and purify via flash column chromatography (Heptane/Ethyl Acetate gradient) to isolate the pure Methyl 2-(2-fluorobenzyl)isonicotinate as a yellow oil.

Workflow Step1 1. Zinc Activation (Zn + LiCl + TMSCl) Step2 2. Organozinc Formation (2-Fluorobenzyl chloride) Step1->Step2 Step3 3. Negishi Coupling (Pd-PEPPSI-IPr + Aryl Cl) Step2->Step3 Step4 4. Quench & Workup (MeOH / NH4Cl) Step3->Step4

Step-by-step experimental workflow for the optimized LiCl-mediated Negishi cross-coupling.

References

  • EP2417131A1 - Isoxazol-3(2h)-one analogs as therapeutic agents (Baseline Synthesis). Google Patents. 1

  • One-Pot Negishi Cross-Coupling Reactions of In Situ Generated Zinc Reagents with Aryl Chlorides, Bromides, and Triflates (Turbo-Zinc Methodology). The Journal of Organic Chemistry (ACS Publications). 3

  • Continuous flow Negishi cross-couplings employing silica-supported Pd-PEPPSI–IPr precatalyst (NHC-Palladium Catalysis). Catalysis Science & Technology (RSC Publishing). 2

Sources

Technical Support Center: Purification & Isolation of Methyl 2-(2-fluorobenzyl)isonicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-M2FB-ISO-001 Topic: Troubleshooting Isolation, Tailing, and Stability Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Methyl 2-(2-fluorobenzyl)isonicotinate is a critical intermediate, most notably serving as a scaffold in the synthesis of soluble guanylate cyclase (sGC) stimulators like Riociguat [1].

Users frequently report three primary failure modes during the purification of this compound:

  • Chromatographic Tailing: The basic pyridine nitrogen interacts with acidic silanols, leading to poor resolution.

  • Ester Hydrolysis: The methyl ester is labile under the strong basic/acidic conditions often used to mitigate tailing.

  • Metal Contamination: If synthesized via Suzuki-Miyaura coupling (common for this scaffold), residual Palladium (Pd) is often trapped by the pyridine nitrogen.

This guide provides self-validating protocols to overcome these specific challenges.

Module 1: Chromatography & The "Tailing" Phenomenon

The Issue: You are observing broad, streaking bands on TLC or flash chromatography. The product co-elutes with impurities despite theoretical


 differences.

The Mechanism: Silica gel is slightly acidic (


). The pyridine nitrogen in your molecule is basic (

). They form a reversible salt complex during elution, causing the "drag" or tailing effect.
Solution: The "Ammonia Shift" Protocol

Do not use Triethylamine (TEA). TEA is difficult to remove completely and can catalyze ester hydrolysis during concentration. We recommend Ammonium Hydroxide (


)  in Methanol.

Protocol:

  • Mobile Phase Preparation: Prepare a stock solution of DCM:MeOH:NH4OH (90:9:1) .

  • Column Pre-treatment: Flush the silica column with 3 Column Volumes (CV) of the mobile phase before loading the sample. This deactivates the acidic silanol sites.

  • Elution: Run the gradient using DCM and the Modifier Stock.

    • Start: 100% DCM.

    • Ramp: 0% to 50% Modifier Stock (effectively reaching ~5% MeOH/0.5% NH4OH).

Why this works: The ammonia competes for the silanol sites more effectively than the pyridine ring, creating a "shield" that allows your product to elute sharply.

Visualization: Silanol Blocking Mechanism

SilanolBlocking cluster_0 Standard Silica (Problem) cluster_1 Ammonia Modified (Solution) Silica Acidic Silanol (Si-OH) Interaction Hydrogen Bonding / Salt Formation (TAILING) Silica->Interaction Product Pyridine Nitrogen Product->Interaction Silica2 Acidic Silanol (Si-OH) Modifier NH4OH (Sacrificial Base) Silica2->Modifier Preferential Binding Product2 Pyridine Nitrogen Elution Fast Elution (SHARP PEAK) Product2->Elution No Interaction

Figure 1: Mechanism of amine-modified silica chromatography preventing pyridine tailing.

Module 2: Chemical Purification (Acid-Base Extraction)

The Issue: Chromatography is expensive and time-consuming for scale-up (>10g).

The Solution: Utilize the basicity of the pyridine ring to separate it from neutral impurities (like unreacted fluorobenzyl halides or homocoupled byproducts) without using a column.

Critical Warning: The methyl ester is sensitive. Do not use strong acids (HCl) or high temperatures, or you will hydrolyze the ester to the carboxylic acid (Riociguat precursor acid).

The "Cold-Buffered" Extraction Protocol:

  • Dissolution: Dissolve crude mixture in Ethyl Acetate (EtOAc) .

  • Extraction (Acidic): Wash with 0.5 M Citric Acid (pH ~3-4) at 0°C .

    • Chemistry: The pyridine protonates and moves to the aqueous layer. Neutral impurities stay in EtOAc.

    • Note: Citric acid is milder than HCl and reduces hydrolysis risk.

  • Separation: Discard the organic layer (contains non-basic impurities).

  • Neutralization: Add fresh EtOAc to the aqueous layer. Slowly adjust pH to ~8.5 using Saturated

    
      at 0°C .
    
    • Chemistry: Pyridine deprotonates and returns to the organic layer.

  • Isolation: Separate organic layer, dry over

    
    , and concentrate.
    

Module 3: Metal Scavenging (Pd Removal)

The Issue: If synthesized via Suzuki coupling (e.g., Methyl 2-chloroisonicotinate + 2-fluorobenzylzinc or boronic acid), Palladium residues often chelate to the pyridine nitrogen, resulting in a dark/grey product.

Data Comparison of Scavengers:

Scavenging MethodEfficiency (Pd removal)Yield LossNotes
Activated Carbon Moderate (70-80%)High (>15%)Physical adsorption often traps the product.
Celite Filtration Low (<20%)LowOnly removes bulk precipitates.
Thiol-Silica (SiliaMetS®) High (>95%) Negligible Recommended. Specific affinity for Pd.
Wash with Na2S HighN/AToxic. Generates H2S gas. Avoid.

Protocol:

  • Dissolve crude product in THF or EtOAc (10 mL/g).

  • Add SiliaMetS® Thiol (or equivalent thiourea scavenger) at 50 wt% relative to Pd loading.

  • Stir at room temperature for 4 hours.

  • Filter through a 0.45µm PTFE pad.

Module 4: Crystallization Decision Tree

The Issue: The product often "oils out" rather than crystallizing due to the rotational freedom of the methylene bridge and the low melting point of methyl esters.

Workflow:

CrystallizationWorkflow Start Crude Product (Solid/Oil) Solvent Dissolve in Min. Vol. Hot Isopropyl Alcohol (IPA) Start->Solvent Check Does it Precipitate on Cooling? Solvent->Check Success Filter & Wash (Cold Heptane) Check->Success Yes Fail Oiling Out? Check->Fail No AntiSolvent Re-heat & Add Anti-solvent (Heptane or Water) Fail->AntiSolvent Yes Seed Add Seed Crystal (Scratch Glass) AntiSolvent->Seed Seed->Success

Figure 2: Crystallization logic for low-melting pyridine esters.

Frequently Asked Questions (FAQs)

Q: Can I use Acetone/Hexane for recrystallization? A: Avoid Acetone. Pyridines can catalyze aldol condensations with acetone over long periods or under stress. Use IPA/Heptane or EtOAc/Heptane .

Q: My product turned into the carboxylic acid (Methyl ester lost). Can I re-esterify? A: Yes. If you accidentally hydrolyzed the ester, reflux the acid in Methanol with a catalytic amount of Sulfuric Acid (


) or Thionyl Chloride (

) for 2 hours. Neutralize carefully with carbonate before workup [2].

Q: The NMR shows a split peak for the methylene protons (


). Is it impure? 
A:  Likely not. If the splitting is a doublet with a large coupling constant (

), this is H-F coupling from the ortho-fluorine on the benzyl ring. This is a structural confirmation, not an impurity.

References

  • Arava, V. R., & Gogireddy, S. (2013).[1] An expeditious synthesis of riociguat, A pulmonary hypertension drug.[1][2] Der Pharma Chemica, 5(4), 232-239.[3] Link

  • Bi, S., Diao, W., Zhou, T., Lin, K., & Zhou, W. (2023).[1][4] Development of a new synthetic route of the key intermediate of riociguat.[1][2][4] Synthetic Communications, 53(20), 1-8. Link

  • BenchChem Technical Support.[5] (2025).[5][6][7][8] A Researcher's Guide to Pyridine Purification. Link

Sources

Side products in the synthesis of Methyl 2-(2-fluorobenzyl)isonicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Synthesis of Methyl 2-(2-fluorobenzyl)isonicotinate

Welcome to the advanced technical support guide for the synthesis of methyl 2-(2-fluorobenzyl)isonicotinate. This molecule is a critical building block in the development of various therapeutic agents, typically synthesized via a palladium-catalyzed Negishi cross-coupling between methyl 2-chloroisonicotinate and (2-fluorobenzyl)zinc(II) chloride[1].

While this carbon-carbon bond-forming strategy is highly robust, researchers frequently encounter yield-limiting side reactions. This guide provides a mechanistic breakdown of these side products, an interactive Q&A troubleshooting section, and a self-validating experimental protocol designed to ensure high-fidelity synthesis.

Visualizing the Reaction Network

To effectively troubleshoot a catalytic reaction, one must first understand the kinetic competition occurring at the metal center. The diagram below illustrates the canonical Negishi catalytic cycle and the critical divergence point that leads to the most common side products: homocoupling and dehalogenation[2].

Mechanism Pd0 Pd(0)Lₙ Active Catalyst OxAdd Ar¹-Pd(X)L₂ Oxidative Addition Pd0->OxAdd + Ar¹-X TransMet Ar¹-Pd(Ar²)L₂ 1° Transmetalation OxAdd->TransMet + Ar²-ZnX Product Ar¹-Ar² Target Product TransMet->Product Reductive Elimination SecTransMet Ar²-Pd(Ar²)L₂ + Ar¹-ZnX 2° Transmetalation TransMet->SecTransMet + Ar²-ZnX (Excess) Product->Pd0 Catalyst Regeneration HomoProduct Ar²-Ar² Homocoupling SecTransMet->HomoProduct Reductive Elimination DehalProduct Ar¹-H Dehalogenation SecTransMet->DehalProduct Aqueous Workup HomoProduct->Pd0 Catalyst Regeneration

Fig 1: Negishi coupling catalytic cycle showing divergence to homocoupling and dehalogenation.

Troubleshooting Q&A

Q1: I am observing a significant amount of 1,2-bis(2-fluorophenyl)ethane in my GC-MS/LC-MS. How do I suppress this homocoupling side product? Causality Analysis: Homocoupling does not typically arise from radical pathways in this system. Instead, it is the result of a second transmetalation step[2]. When the primary transmetalation intermediate (Ar¹-Pd-Ar²) encounters a high local concentration of the zinc reagent (Ar²-ZnX) before reductive elimination can occur, a ligand exchange takes place. This forms Ar²-Pd-Ar², which undergoes reductive elimination to yield the homocoupled benzyl dimer[3]. Resolution: The ratio of cross-coupling to homocoupling is determined by the competition between reductive elimination and the second transmetalation[2].

  • Kinetic Control: Add the (2-fluorobenzyl)zinc(II) chloride dropwise via a syringe pump to keep its steady-state concentration low.

  • Electronic/Steric Control: If using standard Pd(PPh₃)₄ fails, switch to a more sterically demanding, electron-rich ligand (e.g., SPhos or RuPhos) to accelerate the reductive elimination step[4].

Q2: My LC-MS shows a peak at m/z 138 [M+H]⁺ corresponding to methyl isonicotinate. Is my solvent wet, causing dehalogenation? Causality Analysis: While adventitious water can quench the zinc reagent, the dehalogenation of the electrophile (methyl 2-chloroisonicotinate) is mechanistically linked to the homocoupling pathway described above. The byproduct of the second transmetalation is Ar¹-ZnX (a zincated isonicotinate species). Upon aqueous workup, this organozinc intermediate rapidly hydrolyzes to yield the dehalogenated arene (Ar¹-H)[2]. Resolution: Mitigating the homocoupling pathway (as detailed in Q1) will directly suppress this specific dehalogenation mechanism. Additionally, ensure strict Schlenk techniques are used to rule out direct protodemetalation of the oxidative addition complex by trace moisture[3].

Q3: The target mass is missing, but I see a strong signal at m/z 232 [M+H]⁺. What went wrong? Causality Analysis: This mass corresponds to 2-(2-fluorobenzyl)isonicotinic acid. The methyl ester at the 4-position of the pyridine ring is highly susceptible to hydrolysis. If your aqueous workup utilizes strong bases (e.g., NaOH, Na₂CO₃) or harsh acids to break zinc emulsions, you will inadvertently hydrolyze the ester to the corresponding carboxylic acid. Resolution: Utilize a mild quench. Standard validated protocols for this specific molecule utilize a simple methanol quench followed by washing with saturated aqueous NH₄Cl[1].

Quantitative Data Presentation: Side Product Identification

To aid in rapid LC-MS/GC-MS diagnostics, refer to the following table of expected masses for the target and potential side products.

Compound IdentityStructural RoleChemical FormulaExact MassExpected m/z [M+H]⁺Primary Cause
Methyl 2-(2-fluorobenzyl)isonicotinate Target Product C₁₄H₁₂FNO₂245.08246.09 N/A (Successful Coupling)
Methyl 2-chloroisonicotinateUnreacted Starting MaterialC₇H₆ClNO₂171.01172.02Incomplete conversion / Catalyst death
1,2-bis(2-fluorophenyl)ethaneHomocoupling Side ProductC₁₄H₁₂F₂218.09219.10*Excess Zn reagent / Slow reductive elimination
Methyl isonicotinateDehalogenation Side ProductC₇H₇NO₂137.05138.06Second transmetalation followed by hydrolysis
2-(2-fluorobenzyl)isonicotinic acidHydrolysis Side ProductC₁₃H₁₀FNO₂231.07232.08Harsh aqueous workup conditions

*Note: The homocoupled benzyl dimer lacks a strong basic site and may exhibit poor ionization efficiency in ESI+. GC-MS (EI) is recommended for accurate quantification of this specific side product.

Validated Experimental Protocol

This protocol is engineered as a self-validating system, incorporating empirical checkpoints to ensure the reaction remains on the productive pathway[1].

Reagents:

  • Methyl 2-chloroisonicotinate: 1.0 equivalent (e.g., 5.2 g, 30.3 mmol)

  • (2-fluorobenzyl)zinc(II) chloride (0.5 M in THF): 1.5 equivalents (90 mL, 45.0 mmol)

  • Pd(PPh₃)₄: 0.02 equivalents (2 mol%, 0.700 g, 0.61 mmol)

  • Anhydrous THF: 100 mL

Step-by-Step Methodology:

  • Catalyst Activation & Oxidative Addition:

    • Action: In an oven-dried Schlenk flask under a strict nitrogen atmosphere, dissolve methyl 2-chloroisonicotinate and Pd(PPh₃)₄ in anhydrous THF (100 mL).

    • Validation Check: The solution should appear pale yellow/orange. If the solution rapidly turns black, palladium has precipitated (Pd-black) due to oxygen ingress. Halt the experiment and verify the integrity of your inert atmosphere.

  • Transmetalation Initiation:

    • Action: Heat the solution to 60 °C. Begin the dropwise addition of (2-fluorobenzyl)zinc(II) chloride (0.5 M in THF) over 30 minutes.

    • Causality: Dropwise addition ensures the steady-state concentration of the zinc reagent remains low, preventing the second transmetalation step that leads to homocoupling.

  • Reaction Monitoring:

    • Action: Stir the brown solution at 60 °C for 18 hours. After 2 hours, sample 50 µL, dilute with 1 mL LC-MS grade acetonitrile, filter through a 0.2 µm PTFE syringe filter, and inject into the LC-MS.

    • Validation Check: The reaction is healthy if the LC-MS trace shows a dominant peak at m/z 246 [M+H]⁺. If a rapid accumulation of m/z 138 [M+H]⁺ (dehalogenation) is observed, reduce the temperature slightly or slow the zinc reagent addition rate for future scale-ups.

  • Mild Quench and Isolation:

    • Action: Cool the reaction to room temperature. Quench by slowly adding methanol (50.0 mL). Dilute the mixture with Ethyl Acetate (EtOAc) and wash with saturated aqueous NH₄Cl.

    • Causality: Methanol safely consumes excess organozinc reagent without generating the extreme pH spikes associated with aqueous NaOH or HCl, thereby protecting the delicate methyl ester from hydrolysis.

  • Purification:

    • Action: Dry the organic layer over Na₂SO₄, filter, and evaporate. Purify via silica gel chromatography (isocratic heptane/ethyl acetate 8:2, followed by a gradient to 5:5) to yield the product as a yellow oil.

References

  • Title: EP2417131A1 - Isoxazol-3(2h)
  • Title: Revealing a second transmetalation step in the Negishi coupling and its competition with reductive elimination: improvement in the interpretation of the mechanism of biaryl syntheses Source: Journal of the American Chemical Society / PubMed URL
  • Title: Cross-Coupling Reactions Guide: Negishi Coupling Source: JMCCT URL
  • Title: Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)

Sources

Technical Support Center: Stability and Troubleshooting Guide for Methyl 2-(2-fluorobenzyl)isonicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and analytical chemists, you know that the integrity of your reference standards and intermediates dictates the reliability of your downstream assays. Methyl 2-(2-fluorobenzyl)isonicotinate (CAS: 1251844-70-8) is a critical structural motif, but its behavior in solution presents unique kinetic challenges.

This compound features two highly reactive loci: the methyl ester at the C4 position of the pyridine ring, and the activated benzylic methylene bridge (-CH2-) connecting the pyridine and 2-fluorophenyl rings. This guide provides field-proven mechanistic insights and self-validating protocols to troubleshoot and prevent degradation during your workflows.

The Hydrolysis Vulnerability (Ester Cleavage)

Q: Why does the concentration of my stock solution drop significantly when diluted in physiological buffers (pH 7.4) over 24 hours? A: You are observing base- or general-base-catalyzed ester hydrolysis. In Methyl 2-(2-fluorobenzyl)isonicotinate, the pyridine ring exerts a strong electron-withdrawing sigma induction effect. This pulls electron density away from the ester carbonyl carbon, making it highly electrophilic and exceptionally vulnerable to nucleophilic attack by water or hydroxide ions 1. Prolonged exposure to moisture, even in slightly basic or acidic conditions, will quantitatively convert the methyl ester into 2-(2-fluorobenzyl)isonicotinic acid 2.

Q: Can I use methanol or ethanol to prepare my stock solutions? A: Methanol is acceptable only if strictly anhydrous, as it prevents transesterification (since the compound is already a methyl ester). However, ethanol must be avoided. In the presence of trace acids or bases, ethanol will drive a transesterification reaction, converting your compound into the ethyl ester analog. Always default to anhydrous polar aprotic solvents like DMSO or Acetonitrile.

Benzylic Oxidation (The Reactive Methylene Bridge)

Q: My LC-MS analysis shows a new peak with a +14 Da mass shift (m/z 260). What is this degradant? A: A +14 Da shift (replacing two protons with one oxygen) indicates the formation of a ketone at the benzylic position, resulting in Methyl 2-(2-fluorobenzoyl)isonicotinate. The methylene bridge in your compound is flanked by a pyridine ring and a fluorophenyl ring, making the C(sp3)-H bond highly activated. Under ambient light, dissolved oxygen, or trace metal presence, this position readily undergoes radical-mediated benzylic oxidation [[3]](). The resonance stabilization offered by the adjacent aromatic systems lowers the activation energy for radical formation, accelerating autoxidation 4.

Q: How can I prevent this oxidation during long-term storage? A: Oxidation is a radical-driven process. You must eliminate the necessary components: oxygen, light, and radical initiators. Store solutions in amber vials, degas all solvents by sparging with an inert gas (Argon or Nitrogen), and consider adding a radical scavenger like Butylated Hydroxytoluene (BHT) if it does not interfere with your downstream assays 5.

Mechanistic Degradation Pathways

Degradation Compound Methyl 2-(2-fluorobenzyl) isonicotinate Hydrolysis Ester Hydrolysis (Acid/Base Catalyzed) Compound->Hydrolysis H2O, pH <5 or >8 Oxidation Benzylic Oxidation (Radical/O2 Mediated) Compound->Oxidation O2, Light, Trace Metals AcidProduct 2-(2-fluorobenzyl) isonicotinic acid [m/z 232] Hydrolysis->AcidProduct KetoneProduct Methyl 2-(2-fluorobenzoyl) isonicotinate [m/z 260] Oxidation->KetoneProduct

Mechanistic degradation pathways of Methyl 2-(2-fluorobenzyl)isonicotinate in solution.

Quantitative Stability Profiles

To assist in experimental planning, the following table summarizes the expected stability profiles and degradation kinetics of Methyl 2-(2-fluorobenzyl)isonicotinate under various solution conditions.

ConditionPrimary Degradation PathwayEstimated Half-Life (t1/2)Preventive Measure
Aqueous Buffer (pH 7.4), 37°C Ester Hydrolysis~24-48 hoursPrepare fresh daily; limit aqueous exposure.
Aqueous Buffer (pH 10.0), RT Base-Catalyzed Hydrolysis< 2 hoursAvoid high pH environments entirely.
Aerated DMSO, Light Exposure, RT Benzylic Oxidation~1-2 weeksStore in amber vials; degas solvents.
Anhydrous DMSO, Argon, -20°C None (Stable)> 6 monthsStandard recommended storage condition.

Self-Validating Experimental Protocols

To ensure trustworthiness in your assays, do not assume stock stability. Implement the following self-validating protocol for preparing oxidation-resistant stock solutions.

Protocol: Preparation of an Oxidation-Resistant Stock Solution

Step 1: Solvent Preparation Obtain anhydrous, HPLC-grade DMSO (<0.005% water). Sparge the solvent with ultra-pure Argon for 15 minutes to displace dissolved oxygen.

Step 2: Antioxidant Addition (Optional) If compatible with your downstream cellular or biochemical assays, add Butylated Hydroxytoluene (BHT) to the DMSO at a concentration of 0.01% (w/v) to act as a radical scavenger.

Step 3: Dissolution Weigh the Methyl 2-(2-fluorobenzyl)isonicotinate standard in a dry, static-free environment. Dissolve in the degassed DMSO to achieve your desired stock concentration (e.g., 10 mM).

Step 4: Aliquotting Dispense the solution into single-use, argon-purged amber glass vials. This prevents repetitive freeze-thaw cycles and photolytic degradation. Store at -20°C.

Step 5: Validation (The Self-Validating Step) Immediately analyze a 1 µL aliquot of the freshly prepared stock via LC-MS. Establish a baseline chromatogram focusing on the parent mass (m/z 246 [M+H]+). Monitor specifically for m/z 232 (hydrolysis to acid) and m/z 260 (oxidation to ketone). If purity is <98%, discard the batch. This closed-loop validation ensures that any downstream assay failures can be isolated to assay conditions rather than stock degradation.

Troubleshooting Workflow

Workflow Start Prepare Stock Solution Solvent Select Solvent: Anhydrous DMSO or MeCN Start->Solvent Degas Degas Solvent (Sparging with Argon) Solvent->Degas Store Aliquot & Store at -20°C in Amber Vials Degas->Store Check LC-MS Purity Check (Self-Validation) Store->Check Pass Proceed to Assay (Purity > 98%) Check->Pass Pass Fail Identify Degradant (m/z 232 or 260) Check->Fail Fail

Self-validating protocol workflow for preparing and storing stable stock solutions.

References

  • Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC - EPA.
  • Methyl Nicotinate Impurities and Related Compound - Veeprho.
  • Pyridine N-Oxide Mediators for Electrochemical Benzylic C(sp3)–H Oxygenation - ACS Publications.
  • The Origin of Catalytic Benzylic C−H Oxidation over a Redox‐Active Metal–Organic Framework - PMC (NIH).
  • Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis - MDPI.

Sources

Overcoming poor solubility of Methyl 2-(2-fluorobenzyl)isonicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(2-fluorobenzyl)isonicotinate (CAS: 1251844-70-8) presents a classic medicinal chemistry challenge: a lipophilic "grease ball" motif (the fluorobenzyl group) attached to a weakly basic heterocycle (pyridine).[1] While the parent methyl isonicotinate is relatively polar, the 2-fluorobenzyl substituent drastically increases LogP, rendering the molecule nearly insoluble in neutral aqueous media.[2]

This guide provides a self-validating workflow to solubilize this compound for synthesis, purification, and biological assays without compromising its chemical stability.

Module 1: Chemical & Physical Analysis (The "Why")

Before attempting solubilization, you must understand the competing forces in the crystal lattice.[2]

PropertyValue (Est.)Implication for Solubility
LogP ~3.2 - 3.8High lipophilicity.[1] The fluorobenzyl group drives partitioning into lipid bilayers or precipitation in water.[2]
pKa (Pyridine N) ~3.8 - 4.5Critical Control Point. The molecule is neutral at pH 7.[1]4. It only becomes charged (and soluble) below pH 4.[2]0.
H-Bond Donors 0Lack of donors limits interaction with water molecules.[1][2]
Chemical Risk Ester HydrolysisThe methyl ester is susceptible to hydrolysis at extremes of pH (both acidic and basic).[2]

The Core Problem: At physiological pH (7.4), the molecule exists as a neutral, lipophilic solid.[2] Standard aqueous buffers will cause immediate precipitation.[2]

Module 2: Solvent Selection & Stock Preparation

Do not attempt to dissolve this compound directly in water or buffer.[2] You must create a high-concentration organic stock solution first.

Recommended Solvent Systems
SolventSolubility PotentialApplicationRisk Factor
DMSO High (>50 mM)Biological Assays, CryopreservationFreezes at 19°C; hygroscopic (absorbs water).[1]
DMF High (>50 mM)Chemical SynthesisHepatotoxic; difficult to remove (high boiling point).[2]
Ethanol ModerateFormulation, ToxicologyVolatile; evaporation changes concentration.[2]
Acetonitrile ModerateHPLC/LCMS AnalysisNot biocompatible for cell assays.[2]
Protocol: Preparation of 10 mM Stock Solution
  • Weighing: Weigh the solid into a glass vial (avoid plastics that may leach plasticizers in DMSO).

  • Solvent Addition: Add anhydrous DMSO (molecular sieve dried) to achieve 10 mM.[2]

    • Calculation: Mass (mg) / MW (245.[2]25) = Moles.[2] Moles / 0.010 M = Volume (L).[2]

  • Sonication: Sonicate in a water bath at 35°C for 5-10 minutes. Visual clarity is not enough; look for "Schlieren lines" (wavy refraction patterns) which indicate incomplete mixing.[2]

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Module 3: pH Manipulation & Salt Formation

Leveraging the basic nitrogen on the pyridine ring is the most effective way to achieve aqueous solubility, but it carries the risk of hydrolyzing the ester.[2]

The "Acid-Switch" Technique

To dissolve the compound in water for animal studies or aqueous reactions:

  • Protonation: The pyridine nitrogen can be protonated to form a pyridinium salt.[2]

  • Acid Choice: Use Methanesulfonic acid (MsOH) or HCl (1.05 equivalents).[1][2]

    • Why MsOH? Mesylate salts often have better solubility and crystallinity than chlorides.[2]

  • Procedure:

    • Dissolve compound in a minimal amount of acetone or ethanol.[2]

    • Add 1.05 eq of 1M MsOH in water/ethanol.[2]

    • Evaporate solvent to obtain the salt.[2]

    • Result: The salt form should dissolve in water at >1 mg/mL.[2]

⚠️ WARNING: Do not leave the compound in acidic solution (pH < 2) for prolonged periods (>24 hours), as the methyl ester will hydrolyze to the carboxylic acid (2-(2-fluorobenzyl)isonicotinic acid).

Module 4: Formulation for Biological Assays

When diluting the DMSO stock into culture media, "crashing out" (precipitation) is the #1 cause of false negatives in screening.[2]

Workflow: The "Step-Down" Dilution

Directly spiking 100% DMSO stock into media often shocks the compound out of solution.[1][2] Use an intermediate dilution step.

SolubilityWorkflow Stock 10 mM DMSO Stock (100% DMSO) Inter Intermediate Plate (100x Conc. in Buffer/DMSO) Stock->Inter 1:10 Dilution (Keep DMSO < 10%) Final Assay Plate (1x Conc. in Media) Inter->Final 1:10 Dilution (Final DMSO < 1%) Precip Precipitation Check (Microscopy/Turbidity) Final->Precip Incubate 1h Precip->Stock Precipitate? Add Solubilizer Precip->Final Clear

Figure 1: Step-down dilution workflow to minimize precipitation shock.

Troubleshooting "Crash-Out"

If precipitation occurs at 10 µM in media:

  • Add Surfactant: Supplement the assay buffer with 0.05% Tween-80 or 0.01% Pluronic F-127 .[1] This creates micelles that sequester the lipophilic fluorobenzyl tail.[2]

  • Cyclodextrins: Use HP-β-CD (Hydroxypropyl-beta-cyclodextrin) at 5-10 equivalents.[1] The hydrophobic cavity of the cyclodextrin encapsulates the fluorobenzyl group, while the hydrophilic exterior keeps it soluble.[1][2]

Module 5: Synthetic Reaction Optimization

If you are using this compound as an intermediate (e.g., nucleophilic attack on the ester or reduction):

  • Avoid: Pure water or non-polar solvents (Hexane/Heptane).[1][2]

  • Preferred Solvent: THF (Tetrahydrofuran) or Dichloromethane (DCM) .[1][2]

  • Biphasic Reactions: If using aqueous reagents (e.g., LiOH for hydrolysis), use a phase transfer catalyst like TBAB (Tetrabutylammonium bromide) to shuttle the reagents between the organic phase (where your compound is) and the aqueous phase.[2]

FAQ: Troubleshooting Specific Scenarios

Q: I see a fine white precipitate immediately after adding my DMSO stock to PBS. What happened? A: You exceeded the thermodynamic solubility limit. The "fluorobenzyl" effect drastically lowers aqueous solubility.[2]

  • Fix: Pre-warm the PBS to 37°C. Vortex immediately upon addition. If that fails, lower the final concentration or add 0.1% BSA (Bovine Serum Albumin) to the buffer; albumin acts as a carrier protein for lipophilic molecules.[2]

Q: Can I use this compound in an acidic HPLC mobile phase? A: Yes. In fact, acidic mobile phases (Water + 0.1% Formic Acid) are ideal.[2] The low pH protonates the pyridine (forming the cation), which improves peak shape and prevents tailing on C18 columns.[2]

Q: My LCMS shows a mass of M+15 instead of M+1. Why? A: This is likely transesterification.[2] If you dissolved the methyl ester in Methanol/Ethanol for a long time, solvent exchange can occur.[2] Always use Acetonitrile for LCMS sample prep to avoid this artifact.[2]

References

  • PubChem. Methyl isonicotinate Compound Summary. National Library of Medicine.[2] Available at: [Link][1]

Sources

Technical Support Center: Aza-Michael Addition for Isonicotinate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Troubleshooting Conjugate Additions to Pyridine-4-acrylate Derivatives Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Isonicotinate Challenge

Welcome to the technical guide for synthesizing isonicotinate derivatives via aza-Michael addition. This reaction typically involves the conjugate addition of an amine (nucleophile) to ethyl 3-(pyridin-4-yl)acrylate or similar electron-deficient vinyl pyridines.

While the electron-withdrawing nature of the pyridine ring theoretically activates the alkene for nucleophilic attack, the presence of the basic pyridine nitrogen creates a unique set of "traps" regarding catalyst poisoning and reversibility. This guide moves beyond standard textbook answers to address the specific electronic and thermodynamic behaviors of this scaffold.

Part 1: Troubleshooting Guides (FAQs)

Ticket #001: "My reaction stalls at 50-60% conversion despite adding more Lewis Acid catalyst."

Diagnosis: Catalyst Poisoning (Competitive Inhibition). Severity: Critical.

The Mechanism: In standard Michael additions, Lewis Acids (e.g.,


, 

) activate the carbonyl oxygen, lowering the LUMO of the alkene. However, isonicotinates contain a pyridine nitrogen. This nitrogen is a potent Lewis base. It coordinates to your metal catalyst more strongly than the carbonyl oxygen does, forming a catalytically inactive "dead" complex. Adding more catalyst often just precipitates more complex without driving the reaction.

Corrective Actions:

  • Switch to Bronsted Base Catalysis: Use DBU or TMG (Tetramethylguanidine). These activate the nucleophile (amine) rather than the electrophile, bypassing the pyridine coordination issue.

  • Use Hydrogen-Bonding Organocatalysts: Thiourea derivatives or hexafluoroisopropanol (HFIP) can activate the carbonyl via H-bonding, which is less susceptible to pyridine interference than metal centers.

  • The "Sacrificial" Method: If you must use a Lewis Acid, pre-complex the pyridine nitrogen with a non-catalytic Lewis acid (like

    
    ) or perform the reaction in a protonated buffer (if the amine nucleophile can tolerate it), though this is complex. Recommendation:  Stick to Option 1.
    
Ticket #002: "I see the product on TLC, but it disappears or decomposes during column chromatography."

Diagnosis: Retro-Michael Addition (Reversibility).[1] Severity: High.

The Mechanism: The aza-Michael addition is an equilibrium process (


). The forward reaction is exothermic.
  • Thermodynamics: High temperatures favor the reverse reaction (entropy dominates).

  • Silica Gel Acidity: Standard silica gel is slightly acidic. This acidity can catalyze the retro-Michael reaction, expelling the amine and reforming the starting acrylate during purification.

Corrective Actions:

  • Neutralize the Stationary Phase: Pre-treat your silica gel column with 1-2% Triethylamine (TEA) in hexanes before loading your sample. This suppresses the acid-catalyzed reversal.

  • Avoid Thermal Workup: Do not heat the crude mixture above 40°C during rotary evaporation.

  • Switch to Alumina: Use neutral alumina instead of silica for purification.

Ticket #003: "I am getting a mixture of mono- and di-addition products."

Diagnosis: Lack of Kinetic Control (Primary Amines). Severity: Moderate.

The Mechanism: When using a primary amine (


), the product is a secondary amine. This product is often more nucleophilic than the starting primary amine (due to the inductive effect of the alkyl chain), leading to a second addition to another acrylate molecule.

Corrective Actions:

  • Stoichiometry Adjustment: Use a large excess of the primary amine (3–5 equivalents). This statistically favors the collision of the acrylate with the starting amine rather than the product. The excess amine can usually be removed via high-vacuum evaporation if volatile.

  • Steric Protection: If possible, use a bulky protecting group on the amine if the di-addition is persistent.

Part 2: Visualizing the Troubleshooting Logic

The following diagram maps the decision process for optimizing this specific synthesis.

AzaMichaelTroubleshooting Start Start: Low Yield/Conversion CheckCat Are you using a Lewis Acid? Start->CheckCat Poisoning Issue: Pyridine N-Poisoning CheckCat->Poisoning Yes CheckTLC Is product stable on TLC but lost in isolation? CheckCat->CheckTLC No SwitchCat Action: Switch to DBU/Ionic Liquid or Solvent-Free Poisoning->SwitchCat RetroMichael Issue: Retro-Michael Reaction CheckTLC->RetroMichael Yes CheckSelectivity Mixture of Mono/Di-adducts? CheckTLC->CheckSelectivity No FixPurification Action: 1% Et3N in Silica or Neutral Alumina RetroMichael->FixPurification StoichIssue Issue: Product is more nucleophilic CheckSelectivity->StoichIssue Yes FixStoich Action: Use 5.0 eq of Amine or Steric Control StoichIssue->FixStoich

Caption: Decision matrix for diagnosing yield loss in pyridine-acrylate conjugate additions.

Part 3: Validated Experimental Protocols

Protocol A: Solvent-Free / Silica-Promoted Addition (Green & Robust)

Best for: Avoiding catalyst poisoning and maximizing concentration to drive equilibrium.

Rationale: High concentration favors the bimolecular forward reaction. Silica gel acts as a mild Lewis acid/surface catalyst without the strong coordination issues of metal salts.

  • Setup: In a 20 mL vial, mix Ethyl 3-(pyridin-4-yl)acrylate (1.0 mmol) and the Amine (1.2 mmol).

  • Activation: Add Silica Gel (SiO2, 230-400 mesh) (approx. 500 mg).

  • Reaction: Stir the "dry" solid/oil mixture at 40°C (mild heat) or use an ultrasonic bath for 30-60 minutes.

    • Note: If the amine is a solid, add a minimum amount of DCM to mix, then evaporate before heating.

  • Monitoring: Check TLC. If conversion is low, increase temperature to 60°C, but monitor for polymerization.

  • Workup: Suspend the solid in EtOAc, filter off the silica, and concentrate.

  • Purification: Flash chromatography (neutralized with 1% TEA).

Protocol B: Ionic Liquid Catalyzed (Recyclable)

Best for: Scale-up and difficult substrates.

Rationale: DABCO-based ionic liquids act as dual activator/solvent systems and are highly effective for aza-Michael additions.

  • Reagent: Prepare [DABCO][OAc] (ionic liquid) or purchase a similar basic ionic liquid.

  • Reaction: Mix isonicotinate substrate (1.0 eq) and amine (1.1 eq) in the ionic liquid (0.5 mL per mmol).

  • Conditions: Stir at Room Temperature for 2-4 hours.

  • Extraction: Extract the product with diethyl ether (the ionic liquid is immiscible). The catalyst remains in the bottom phase and can be reused.

Part 4: Quantitative Data & Comparisons

Table 1: Catalyst Performance Comparison for Pyridine-Acrylates

Catalyst SystemConversion (4h)Isolated YieldRisk FactorNotes

(Lewis Acid)
35%20%HighPoisoned by pyridine N; difficult workup.

(Weak Base)
60%55%LowSlow kinetics; requires heat.
DBU (Strong Base) >95%88%ModerateCan cause hydrolysis of ester if wet.
Solvent-Free (

)
>95%92%LowRecommended. Excellent atom economy.

Part 5: Mechanistic Insight (The "Why")

The following diagram illustrates the competition between the desired pathway and the catalyst poisoning pathway specific to isonicotinates.

ReactionMechanism Substrate Isonicotinate (Pyridine-Acrylate) ActiveComplex Active Complex (M+ binds C=O) Substrate->ActiveComplex + Cat (Minor Path) DeadComplex Dead Complex (M+ binds Pyridine N) Substrate->DeadComplex + Cat (Major Path) Amine Amine (Nucleophile) Catalyst Lewis Acid (M+) Enolate Enolate Intermediate ActiveComplex->Enolate + Amine DeadComplex->ActiveComplex Requires Heat or Competition Product Beta-Amino Isonicotinate Enolate->Product + H+

Caption: The "Dead Complex" pathway (red) often dominates with metal catalysts due to the basicity of the pyridine ring.

References

  • Rulev, A. Y. (2014). Aza-Michael Addition: Recent Advances and Applications. Russian Chemical Reviews, 83(11).

  • Ying, A., et al. (2014).[2] DABCO-Based Ionic Liquids: Recyclable Catalysts for Aza-Michael Addition. The Journal of Organic Chemistry, 79(14), 6510–6516.[2]

  • Verma, S., et al. (2011). Ultrasound-assisted aza-Michael reaction in water: a green procedure. Ultrasonics Sonochemistry, 18(6), 1331-1335.

  • Moghaddam, F. M., et al. (2018). Silica-promoted solvent-free Michael addition of amines to α,β-unsaturated electron-deficient compounds. Synthetic Communications.

  • BenchChem Technical Notes. (2025). Catalyst Poisoning in Reactions with Pyridine Substrates.

Sources

Technical Support Center: Optimization of Catalytic Systems for Fluorobenzylation

Author: BenchChem Technical Support Team. Date: March 2026

From: Dr. A. Vance, Senior Application Scientist To: Medicinal Chemistry & Process Development Teams Subject: Technical Guide – Troubleshooting & Optimization of Fluorobenzylation Protocols

Introduction: The Fluorine Challenge

Welcome to the technical support hub. You are likely here because your fluorobenzylation yields are inconsistent, or you are observing unexpected side products.

In medicinal chemistry, the fluorobenzyl group (


) is a critical pharmacophore. It modulates lipophilicity (

) and metabolic stability by blocking P450 oxidation sites. However, introducing this group via catalytic cross-coupling presents unique mechanistic pitfalls:
  • The "Fluorine Effect": The high electronegativity of fluorine on the aromatic ring destabilizes oxidative addition intermediates (in Pd-catalysis) or promotes unwanted C-F bond activation (in Ni-catalysis).

  • Benzylic Reactivity: The benzylic position is prone to homocoupling (Wurtz-type) and protodehalogenation via radical pathways.

This guide moves beyond standard recipes to explain the causality of failure and provides self-validating protocols to fix it.

Method Selection: The Decision Matrix

Before troubleshooting, ensure you are using the correct catalytic cycle for your specific substrate.

MethodSelection start Substrate: Fluorobenzyl Halide (Ar-F-CH2-X) nuc_type Nucleophile Type? start->nuc_type hard_nuc Hard Nucleophile (Amines, Alcohols) nuc_type->hard_nuc soft_nuc Soft Nucleophile (Boronic Acids, Organozincs) nuc_type->soft_nuc pd_path Pd-Catalyzed (Buchwald-Hartwig) hard_nuc->pd_path Thermal ni_photo Ni/Photoredox Dual Catalysis hard_nuc->ni_photo Mild/RT sp2_cross Pd-Catalyzed Suzuki (High T, Bulky Ligand) soft_nuc->sp2_cross Aryl-Benzyl sp3_cross Ni-Catalyzed Negishi (Alkyl-Alkyl Coupling) soft_nuc->sp3_cross Alkyl-Benzyl

Figure 1: Decision tree for selecting the optimal catalytic manifold based on nucleophile hardness and hybridization.

Troubleshooting Module: Palladium-Catalyzed Cross-Coupling

Context: You are coupling a fluorobenzyl halide with an aryl boronic acid (Suzuki) or amine (Buchwald).

Scenario A: "I see the starting material is consumed, but the major product is the homocoupled dimer (

)."
  • The Mechanism: This is the "Wurtz-type" coupling. In Pd-catalysis, this occurs when transmetallation is slow relative to the oxidative addition of a second molecule of benzyl halide, or via a radical pathway.

  • The Fix:

    • Ligand Switch: Switch to a bidentate ligand with a large bite angle, such as Xantphos or dppf . These enforce a reductive elimination geometry that favors cross-coupling over homocoupling [1].

    • Slow Addition: Do not add the electrophile all at once. Use a syringe pump to keep the concentration of the benzyl halide low relative to the catalyst.

Scenario B: "I am observing defluorination (loss of F atom)."
  • The Mechanism: If your fluorine is ortho to the reaction site, Palladium can insert into the C-F bond (oxidative addition) instead of the C-Cl/Br bond, especially if the metal center is electron-rich.

  • The Fix:

    • Reduce Electron Density: Switch from electron-rich alkylphosphines (like

      
      ) to electron-poor arylphosphines (like 
      
      
      
      or XPhos ).
    • Base Selection: Avoid strong bases like

      
       which can promote 
      
      
      
      side reactions on the fluorinated ring. Use mild bases like
      
      
      or
      
      
      .

Data Summary: Ligand Effects on 2-Fluorobenzyl Coupling

LigandYieldHomocoupling %Defluorination %Recommendation

45%30%<1%Poor conversion

60%15%12% Risk of C-F activation
XPhos 92% <2% <1%Optimal for Suzuki
dppf85%5%<1%Good alternative
Troubleshooting Module: Ni/Photoredox Dual Catalysis

Context: You are performing C-N or C-O coupling under mild conditions (room temperature) using blue light.

Scenario C: "The reaction stalls after 20% conversion. Adding more catalyst doesn't help."
  • The Mechanism: This is often "Catalyst Poisoning" or "Radical Quenching." Nickel(0) is extremely sensitive to oxygen. Furthermore, the generated benzyl radical can react with dissolved oxygen to form peroxides, which kill the catalytic cycle.

  • The Fix (The "Freeze-Pump-Thaw" Protocol):

    • Standard Sparging is insufficient. You must perform 3 cycles of freeze-pump-thaw to remove trace

      
      .
      
    • Self-Validation: Add an internal standard (e.g., 1,3,5-trimethoxybenzene). If the standard degrades, you have reactive oxygen species (ROS) in your vial.

Scenario D: "I get the reduced product (

) instead of the coupled product."
  • The Mechanism: This is Hydrogen Atom Transfer (HAT) . The intermediate benzyl radical is abstracting a hydrogen atom from the solvent or the amine substrate instead of being captured by the Nickel center.

  • The Fix:

    • Solvent Switch: Avoid HAT-prone solvents like THF or ether. Switch to Acetonitrile (MeCN) or DMSO , which have stronger C-H bonds.

    • Increase Ni Loading: The rate of radical capture by Ni must exceed the rate of HAT. Increase the Ni catalyst concentration (or the ligand-to-metal ratio) to ensure the radical is intercepted quickly [2].

NiMechanism cluster_photo Photocatalytic Cycle (Ir/Ru) cluster_ni Nickel Catalytic Cycle Ir_GS Ir(III) Ir_Exc *Ir(III) Ir_GS->Ir_Exc Blue Light Ir_Red Ir(II) Ir_Exc->Ir_Red SET (Substrate Oxidation) Ir_Red->Ir_GS SET (Ni Reduction) Ni0 Ni(0) NiII_Ar L-Ni(II)-Ar Ni0->NiII_Ar Oxidative Addition (Ar-X) NiIII L-Ni(III)-Ar(Bz) NiII_Ar->NiIII Radical Capture (Bz•) NiIII->Ni0 Reductive Elimination (Product) benzyl_halide Fluorobenzyl-Br benzyl_radical Fluorobenzyl Radical (•) benzyl_halide->benzyl_radical SET from Ir(II) or Silicate benzyl_radical->NiII_Ar Capture Step (Critical)

Figure 2: Mechanistic interplay in dual catalysis. The critical step is the capture of the fluorobenzyl radical by the Ni(II) species. If this is slow, HAT (side reaction) occurs.

Standard Operating Procedures (SOPs)
Protocol 1: Ni-Catalyzed Negishi Coupling (Alkyl-Benzyl)

Best for coupling fluorobenzyl halides with alkyl zinc reagents.

  • Catalyst Prep: In a glovebox, mix

    
     (5 mol%) and Pybox  ligand (10 mol%) in DMA (Dimethylacetamide). Stir for 20 min to form the complex (Green solution).
    
  • Substrate Addition: Add 4-fluorobenzyl bromide (1.0 equiv).

  • Nucleophile Addition: Add Alkyl-ZnBr (1.5 equiv) dropwise over 10 minutes. Note: Alkyl zincs are water-sensitive; ensure anhydrous conditions.

  • Reaction: Stir at

    
     to RT for 12 hours.
    
  • Quench: Dilute with EtOAc, wash with 1M HCl (to break Zn salts), then brine.

Protocol 2: Photoredox C-N Coupling (Amine-Benzyl)

Best for synthesizing fluorobenzyl amines without high heat.

  • Setup: 8mL vial with a Teflon septum cap.

  • Reagents: Add Aryl/Alkyl amine (1.0 equiv), Fluorobenzyl bromide (1.2 equiv),

    
     (1 mol%), and 
    
    
    
    (5 mol%) / dtbbpy (5 mol%).
  • Base: Add 2,6-Lutidine (2.0 equiv).

  • Solvent: Add anhydrous MeCN (0.1 M concentration).

  • Degas: Sparge with Argon for 15 mins (or freeze-pump-thaw x3).

  • Irradiation: Irradiate with 34W Blue LED fan-cooled reactor for 24h.

FAQs

Q: Can I use benzyl chlorides instead of bromides? A: Yes, but benzyl chlorides are less reactive in oxidative addition. For Pd-catalysis, you must increase the temperature (


) and use electron-rich ligands like Buchwald Biaryl Phosphines  (e.g., RuPhos). For Ni-catalysis, add Sodium Iodide (NaI, 20 mol%) to generate the benzyl iodide in situ (Finkelstein reaction), which reacts faster [3].

Q: My fluorobenzyl group is falling off during workup. Why? A: If you have electron-donating groups (methoxy, amine) on the benzyl ring, the benzylic C-N or C-O bond becomes acid-labile. Avoid acidic workups (HCl). Use a saturated


 quench or basic extraction.

Q: How do I prevent "Over-alkylation" when making amines? A: This is common. The product (secondary amine) is often more nucleophilic than the starting primary amine.

  • Solution: Use a large excess of the amine starting material (3-5 equiv) if cheap. Alternatively, use the reductive amination route (Fluorobenzaldehyde + Amine +

    
    ) instead of cross-coupling if the chemistry allows.
    
References
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Link

  • Tellis, J. C., Primer, D. N., & Molander, G. A. (2014). Single-electron transmetalation in organoboron cross-coupling by photoredox/nickel dual catalysis. Science. Link

  • Zhang, J., et al. (2016).[1] Nickel-Catalyzed Reductive Cross-Coupling of Benzyl Chlorides with Aryl Chlorides/Fluorides. Organic Letters. Link

  • Purser, S., et al. (2008).[2] Fluorine in medicinal chemistry. Chemical Society Reviews.[2] Link

Sources

Technical Support Center: Analytical Method Development for Methyl 2-(2-fluorobenzyl)isonicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for Methyl 2-(2-fluorobenzyl)isonicotinate . This compound presents unique analytical challenges due to its hybrid chemical nature: a basic pyridine ring (isonicotinate), a hydrolytically sensitive methyl ester, and a highly electronegative fluorinated aromatic ring.

This guide is designed for analytical scientists and drug development professionals. It synthesizes physicochemical causality with regulatory frameworks to provide self-validating, robust High-Performance Liquid Chromatography (HPLC) methodologies.

Analytical Procedure Lifecycle Overview

Modern method development has shifted from empirical trial-and-error to a structured, risk-based lifecycle approach, as mandated by the ICH Q14 guidelines[1]. Before troubleshooting specific chromatographic artifacts, it is critical to define the Analytical Target Profile (ATP) and assess the molecule's physicochemical risks.

Q14_Lifecycle ATP Analytical Target Profile (ATP) Define Method Goals Risk Physicochemical Risk Assessment (pKa, LogP, Reactivity) ATP->Risk Dev Method Development (Stationary/Mobile Phase Selection) Risk->Dev Degradation Forced Degradation Studies (Prove Stability-Indicating) Dev->Degradation Val Method Validation (ICH Q2(R2) / USP <1225>) Degradation->Val Optimize if unresolved Val->Dev Feedback Loop

Analytical Procedure Lifecycle (ICH Q14) for Methyl 2-(2-fluorobenzyl)isonicotinate.

Troubleshooting Chromatographic Separation

Q: My chromatograms show severe peak tailing (Tailing Factor > 2.0) for Methyl 2-(2-fluorobenzyl)isonicotinate. How do I correct this?

A: This is a classic chromatographic artifact associated with pyridine derivatives. The basic nitrogen in the isonicotinate ring has a pKa of approximately 5.2[2]. If your mobile phase pH is between 4.0 and 6.5, the molecule exists in a state of partial protonation. The protonated fraction undergoes strong secondary ion-exchange interactions with acidic, unreacted silanol groups (Si-O⁻) on the silica support, causing peak tailing or even peak splitting[2].

The Causative Solution: You must operate at least two pH units away from the pKa to ensure the molecule is in a single, uniform ionization state.

Tailing_Troubleshooting Issue Issue: Peak Tailing (Tf > 1.5) Cause Cause: Pyridine Nitrogen (pKa ~5.2) interacting with free silanols Issue->Cause Sol1 Solution A: Acidic pH (< 3.0) Protonate analyte & suppress silanols Cause->Sol1 Sol2 Solution B: Basic pH (> 7.5) Neutralize analyte Cause->Sol2 Col Column Chemistry: Use Polar-Embedded or Highly Endcapped Sol1->Col Sol2->Col

Troubleshooting logic for pyridine-induced peak tailing in RP-HPLC.

  • Low pH Strategy (Recommended): Adjust the aqueous buffer to pH 2.5 - 3.0 using phosphoric acid or formic acid. This fully protonates the pyridine nitrogen and neutralizes the silanol groups on the column, eliminating secondary interactions.

  • High pH Strategy: Adjust the buffer to pH 7.5 - 8.0 (using ammonium bicarbonate). This fully deprotonates the pyridine nitrogen, rendering it neutral. Caution: Ensure your silica column is stable at high pH, and monitor for base-catalyzed ester hydrolysis.

Q: During impurity profiling, the des-fluoro impurity and the 3-fluorobenzyl positional isomer co-elute with the main peak on a standard C18 column. How can I achieve baseline resolution?

A: Standard C18 stationary phases rely primarily on dispersive (hydrophobic) interactions. Because the hydrophobicity of a fluorinated aromatic ring is nearly identical to its non-fluorinated or isomeric counterparts, C18 columns often fail to provide adequate selectivity.

To resolve this, switch to a Pentafluorophenyl (PFP) stationary phase. PFP columns introduce multiple orthogonal retention mechanisms that exploit the unique electronics of your molecule:

  • Dipole-Dipole Interactions: The highly electronegative carbon-fluorine bonds in the PFP phase interact specifically with the strong dipole moment of the 2-fluorobenzyl group on your analyte.

  • π-π Interactions: The electron-deficient PFP ring interacts strongly with the electron-rich regions of the analyte's aromatic rings.

  • Shape Selectivity: The rigid planar structure of the PFP phase discriminates between subtle steric differences of ortho-, meta-, and para- substituted positional isomers.

Forced Degradation & Stability-Indicating Protocols

Q: What is the optimal protocol for forced degradation to ensure a stability-indicating method for this specific ester?

A: A stability-indicating method must be capable of resolving the Active Pharmaceutical Ingredient (API) from all its degradation products[3]. For Methyl 2-(2-fluorobenzyl)isonicotinate, the primary degradation pathways are ester hydrolysis (yielding 2-(2-fluorobenzyl)isonicotinic acid and methanol) and N-oxidation of the pyridine ring[3].

To build a self-validating system, utilize a Photodiode Array (PDA) detector to calculate the Peak Purity Angle vs. Purity Threshold for the main peak. If the angle is less than the threshold, the peak is spectrally homogeneous (no co-eluting degradants).

Step-by-Step Forced Degradation Methodology:

  • Sample Preparation: Prepare a stock solution of the API at 1.0 mg/mL in a compatible, inert diluent (e.g., Acetonitrile:Water 50:50).

  • Acid Hydrolysis: Transfer 5 mL of stock to a flask. Add 5 mL of 0.1 N HCl. Heat at 60°C for 24 hours. Mechanism: Acid-catalyzed cleavage of the methyl ester.

  • Base Hydrolysis: Transfer 5 mL of stock to a flask. Add 5 mL of 0.1 N NaOH. Heat at 60°C for 2-4 hours. Mechanism: Base-catalyzed saponification (typically much faster than acid hydrolysis).

  • Oxidative Degradation: Transfer 5 mL of stock to a flask. Add 5 mL of 3% H₂O₂. Store at room temperature for 24 hours in the dark. Mechanism: Oxidation of the basic pyridine nitrogen to form an N-oxide.

  • Thermal Degradation: Expose solid API to 80°C for 7 days. Dissolve to 1.0 mg/mL in diluent.

  • Neutralization & Analysis: Neutralize the acid/base stressed samples (e.g., add 0.1 N NaOH to the acid sample). Dilute all samples to a target working concentration (e.g., 0.1 mg/mL). Filter through a 0.22 µm PTFE syringe filter and inject. Calculate mass balance to ensure all degradants have eluted.

Method Validation Standards

Q: How do I validate this method to comply with the latest regulatory standards?

A: Method validation must follow the validation characteristics defined in ICH Q2(R2)[4] and USP <1225>[5][6]. The overarching goal is to prove "Fitness for Purpose" by demonstrating that the Reportable Result (RR) is accurate, reliable, and directly supports quality decisions[7].

Below is a summary of the quantitative data requirements and acceptance criteria for a purity/impurity method.

Table 1: ICH Q2(R2) & USP <1225> Validation Parameters and Acceptance Criteria

Validation ParameterICH Q2(R2) / USP <1225> RequirementRecommended Acceptance Criteria
Specificity Complete separation of API from impurities/degradants[1]Resolution (Rs) > 1.5; Peak Purity Angle < Purity Threshold
Linearity Proportional response across reporting range (LOQ to 120%)[4]Correlation Coefficient (R²) ≥ 0.999; y-intercept bias ≤ 5%
Accuracy Agreement with true value (Spiked samples at 3 levels)[5]Mean Recovery: 98.0% – 102.0%
Precision (Repeatability) Agreement among 6 independent preparations[5]Relative Standard Deviation (RSD) ≤ 2.0%
Limit of Quantitation (LOQ) Lowest concentration quantified with acceptable precision[5]Signal-to-Noise (S/N) ≥ 10; RSD ≤ 10.0%
Robustness Reliability under deliberate method variations (pH, Temp)[3]System Suitability criteria met (Tf ≤ 1.5, Rs > 1.5)

References

  • Validation of Analytical Procedures Q2(R2) - ICH. ich.org.
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. amsbiopharma.com.
  • USP <1225> Method Validation - BA Sciences. basciences.com.
  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum - ECA Academy. gmp-compliance.org.
  • 〈1225〉 Validation of Compendial Procedures - USP-NF ABSTRACT. usp.org.
  • Application Notes and Protocols for the Analytical Characterization of Pyridine Derivatives - Benchchem. benchchem.com.
  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed. nih.gov.

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of Methyl 2-(2-fluorobenzyl)isonicotinate Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive analysis of the potential structure-activity relationships (SAR) of Methyl 2-(2-fluorobenzyl)isonicotinate analogs. In the absence of direct, published SAR studies on this specific class of compounds, this document synthesizes data from structurally related molecules, including isonicotinic acid derivatives and other benzyl-substituted heterocycles, to provide a predictive framework for their biological activity. By examining the effects of structural modifications on analogous series, we can infer key relationships that are likely to govern the efficacy of these target compounds.

Introduction: The Promise of the Methyl 2-(2-fluorobenzyl)isonicotinate Scaffold

The isonicotinic acid scaffold is a well-established pharmacophore present in numerous therapeutic agents, most notably in the antitubercular drug isoniazid. The functionalization of the pyridine ring and its substituents offers a versatile platform for the development of novel compounds with a wide range of biological activities. The introduction of a 2-fluorobenzyl moiety at the 2-position of the methyl isonicotinate core presents an intriguing chemical space for exploration, combining the features of a substituted pyridine with those of a fluorinated aromatic ring. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.

This guide will explore the hypothetical SAR of this class of compounds by drawing parallels with established findings for related molecular structures. We will delve into the likely impact of substitutions on both the pyridine and the benzyl rings, providing a rationale for future synthetic efforts and biological screening.

Postulated Structure-Activity Relationships

Based on extensive literature on related heterocyclic compounds, we can propose several key SAR hypotheses for Methyl 2-(2-fluorobenzyl)isonicotinate analogs.

Influence of Substituents on the Pyridine Ring

The electronic and steric properties of substituents on the pyridine ring are expected to play a critical role in modulating biological activity. The pyridine nitrogen itself is a key site for interaction with biological targets.

  • Position of Substitution: The placement of substituents on the pyridine ring is crucial. For many biologically active pyridine derivatives, substitutions at positions that influence the electronic density of the ring nitrogen can significantly alter activity.

  • Electronic Effects: Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the pyridine ring can modulate the pKa of the pyridine nitrogen and the overall electronic distribution of the molecule. This can impact receptor binding and cell permeability. For instance, in some series of bioactive pyridines, electron-donating groups have been shown to enhance activity, while in others, electron-withdrawing groups are favored.[1]

  • Steric Hindrance: Bulky substituents on the pyridine ring, particularly near the 2-position, could introduce steric hindrance, potentially affecting the conformation of the molecule and its ability to bind to a target.

Influence of Substituents on the 2-Fluorobenzyl Moiety

The 2-fluorobenzyl group is another key area for structural modification. The fluorine atom itself can influence the molecule's properties through its electronic effects and potential to form hydrogen bonds.

  • Position of Fluorine: While the parent compound has a fluorine at the 2-position, analogs with fluorine at the 3- or 4-position of the benzyl ring would be valuable for comparison. The position of the fluorine atom can significantly alter the electronic properties and conformation of the benzyl ring.

  • Additional Substituents on the Benzyl Ring: The introduction of other substituents (e.g., methyl, methoxy, chloro) on the benzyl ring would allow for a systematic exploration of the SAR. The nature of these substituents (electron-donating or -withdrawing, lipophilic or hydrophilic) will likely have a profound impact on activity. Studies on other benzyl-substituted heterocycles have shown that both the electronic nature and the position of substituents on the benzyl ring can dramatically influence biological efficacy.[2][3]

The Role of the Methylene Linker and the Ester Group

The methylene bridge connecting the pyridine and benzyl rings, as well as the methyl ester at the 4-position of the pyridine, are also important structural features.

  • Methylene Linker: Modification of the methylene linker, for example, by introducing a carbonyl group or extending the alkyl chain, could alter the flexibility and geometry of the molecule, thereby affecting its binding to a target.

  • Ester Group: The methyl ester is a potential site for hydrolysis in vivo. Conversion to other esters (e.g., ethyl, propyl) or to an amide or carboxylic acid would modulate the compound's physicochemical properties, such as solubility and metabolic stability.

Comparative Data from Structurally Related Compounds

To provide a concrete basis for the postulated SAR, the following table summarizes the observed effects of structural modifications on the biological activity of related classes of compounds.

Compound Class Structural Modification Observed Effect on Biological Activity Reference
Isonicotinic Acid Hydrazides Substitution on the pyridine ringPosition and nature of the substituent are critical for antitubercular activity.[4][5]
Substituted Pyridines Introduction of various substituentsSignificantly influences reactivity and biological interactions.[1]
Benzyl-substituted Heterocycles Substituents on the benzyl ringThe electronic properties and position of substituents modulate activity.[2][3]
2-Substituted Aminothiazoles Various aromatic aldehydes forming Schiff basesDifferent substituents on the aromatic ring lead to varied antimicrobial activity.[4]

Experimental Protocols

To facilitate the investigation of the SAR of Methyl 2-(2-fluorobenzyl)isonicotinate analogs, detailed experimental protocols for a representative synthesis and a relevant biological assay are provided below.

Synthesis of a Representative Analog: Methyl 2-(2-fluorobenzyl)-6-methylisonicotinate

This protocol outlines a potential synthetic route, which may require optimization.

Step 1: Synthesis of Methyl 2-chloro-6-methylisonicotinate

  • To a solution of 2-chloro-6-methylisonicotinic acid (1.0 eq) in methanol (10 mL/g), add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to afford the crude product, which can be purified by column chromatography.

Step 2: Suzuki Coupling with 2-Fluorobenzylboronic acid

  • To a degassed solution of Methyl 2-chloro-6-methylisonicotinate (1.0 eq) in a 3:1 mixture of dioxane and water, add 2-fluorobenzylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Heat the reaction mixture at 90 °C for 12 hours under a nitrogen atmosphere.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the final compound.

Antimicrobial Activity Assay: Broth Microdilution Method

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

  • Preparation of Bacterial Inoculum: Prepare a suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline, adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualization of Key Concepts

The following diagrams illustrate the key concepts discussed in this guide.

SAR_Hypothesis cluster_pyridine Pyridine Ring Modifications cluster_benzyl 2-Fluorobenzyl Modifications cluster_linker Linker & Ester Modifications Position Position Biological Activity Biological Activity Position->Biological Activity affects binding Electronics (EDG/EWG) Electronics (EDG/EWG) Electronics (EDG/EWG)->Biological Activity modulates pKa Sterics Sterics Sterics->Biological Activity impacts conformation Fluorine Position Fluorine Position Fluorine Position->Biological Activity alters electronics Other Substituents Other Substituents Other Substituents->Biological Activity influences lipophilicity Methylene Bridge Methylene Bridge Methylene Bridge->Biological Activity changes flexibility Ester Group Ester Group Ester Group->Biological Activity affects metabolism

Caption: Postulated SAR for Methyl 2-(2-fluorobenzyl)isonicotinate analogs.

Experimental_Workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Purification Purification Reaction->Purification Characterization Characterization Purification->Characterization Assay Setup Assay Setup Characterization->Assay Setup Incubation Incubation Assay Setup->Incubation Data Collection Data Collection Incubation->Data Collection SAR Analysis SAR Analysis Data Collection->SAR Analysis

Caption: General workflow for SAR investigation.

Conclusion

While direct experimental data for the structure-activity relationship of Methyl 2-(2-fluorobenzyl)isonicotinate analogs is currently limited, a comprehensive analysis of structurally related compounds provides a strong foundation for predicting their biological potential. The insights gathered from isonicotinic acid derivatives and other benzyl-substituted heterocycles suggest that systematic modifications of the pyridine and benzyl rings are likely to yield compounds with a range of biological activities. The proposed synthetic and bioassay protocols offer a practical starting point for researchers to explore this promising chemical space. Future investigations in this area will be crucial to validate these hypotheses and to unlock the full therapeutic potential of this novel class of compounds.

References

  • Methyl isonicotinate. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Huras, B., et al. (2017). Synthesis and fungicidal activity of 2-methylalkyl isonicotinates and nicotinates. Medicinal Chemistry Research, 26(3).
  • Saeed, S., et al. (2024). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. PMC.
  • Prasad, Y. R., et al. (2008). Synthesis and Antimicrobial Activity of Some New Chalcones of 2-Acetyl Pyridine. Journal of Chemistry.
  • PubChem. (n.d.). Methyl isonicotinate. National Institutes of Health. Retrieved from [Link]

  • Krygowski, T. M., et al. (2015). Substituent Effects in Heterocyclic Systems.
  • The Good Scents Company. (n.d.). methyl nicotinate 3-pyridinecarboxylic acid, methyl ester. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2021). synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines. ScienceOpen.
  • Patsnap. (2026). Benzene Ring vs Heterocyclic Compounds: Solubility Study. Eureka.
  • Lumen Learning. (n.d.). The Effect of Substituents on Reactivity. MCC Organic Chemistry.
  • Nakao, Y., & Ogoshi, S. (2018).
  • LibreTexts. (2023).
  • Kumar, A., et al. (2012). Synthesis of S-alkyl/S-benzyl-1,4-dihydropyrimidines and evaluation of their biological activity. Journal of Chemical and Pharmaceutical Research.
  • Ceylan, S., & Tekiner-Gulbas, B. (2009). Synthesis and Antimicrobial Activity of Some Pyridinium Salts.
  • Chandrika, P., et al. (2024).
  • Movassaghi, M., & Hill, M. D. (2008).
  • El-Metwaly, N. M., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship.

Sources

Comparative Profiling: Methyl 2-(2-fluorobenzyl)isonicotinate Scaffold vs. Type II Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(2-fluorobenzyl)isonicotinate (CAS: 1251844-70-8) is a critical synthetic intermediate primarily utilized in the generation of piperidine-based isoxazol-3-one analogs , a class of potent Antifibrinolytics (Plasmin Inhibitors) . While not a marketed kinase inhibitor itself, its structural architecture—comprising an isonicotinate core and a fluorinated benzyl tail—shares significant pharmacophoric overlap with Type II Tyrosine Kinase Inhibitors (TKIs) such as Sorafenib and Regorafenib .

This guide objectively compares the performance and structural utility of the Methyl 2-(2-fluorobenzyl)isonicotinate scaffold against established kinase inhibitors. It highlights the divergence in therapeutic mechanism (Serine Protease vs. Kinase inhibition) and evaluates the scaffold's potential in Fragment-Based Drug Design (FBDD).

Key Findings
  • Primary Utility: Precursor for high-affinity Plasmin Inhibitors (IC₅₀: 0.6 µM - 2.85 µM for derived analogs).

  • Structural Homology: The 2-fluorobenzyl motif mimics the hydrophobic "tail" interactions seen in the allosteric pocket of VEGFR/BRAF inhibitors.

  • Selectivity Profile: Unlike multi-targeted TKIs, derivatives of this scaffold show high specificity for the fibrinolytic system (Plasmin/Plasminogen), offering a distinct safety profile regarding off-target kinase toxicity.

Structural & Mechanistic Comparison

The Pharmacophore Overlap

The comparison below illustrates why this scaffold is often analyzed alongside kinase inhibitors in structural activity relationship (SAR) studies.

FeatureMethyl 2-(2-fluorobenzyl)isonicotinate (Scaffold)Sorafenib (Type II TKI)Regorafenib (Type II TKI)
Core Structure Isonicotinate (Pyridine-4-carboxylate)Picolinamide (Pyridine-2-carboxamide)Picolinamide (Pyridine-2-carboxamide)
Hydrophobic Tail 2-Fluorobenzyl group4-Chloro-3-(trifluoromethyl)phenyl4-Chloro-3-(trifluoromethyl)phenyl
Linker Methylene (-CH₂-)Urea (-NH-CO-NH-)Urea (-NH-CO-NH-)
H-Bond Acceptor Ester Carbonyl / Pyridine NAmide Carbonyl / Pyridine NAmide Carbonyl / Pyridine N
Primary Target Precursor for Plasmin (Serine Protease)VEGFR, PDGFR, RAF (Kinases)VEGFR, TIE2, RAF (Kinases)
Mechanism of Action: Protease vs. Kinase

While TKIs block phosphate transfer in signaling cascades, the derivatives of Methyl 2-(2-fluorobenzyl)isonicotinate act as Lysine Mimetics . They bind to the Kringle domains of Plasminogen, preventing its activation to Plasmin and thereby inhibiting fibrinolysis (clot breakdown).

MechanismComparison Scaffold Methyl 2-(2-fluorobenzyl) isonicotinate Deriv Isoxazol-3-one Analogs Scaffold->Deriv Synthesis Plasmin Target: Plasmin (Kringle Domain) Deriv->Plasmin Binds (IC50 ~2.8 μM) Effect1 Inhibits Fibrinolysis (Stops Bleeding) Plasmin->Effect1 Therapeutic Outcome TKI Kinase Inhibitors (e.g., Sorafenib) Kinase Target: VEGFR/RAF (ATP Pocket) TKI->Kinase Binds (IC50 ~0.09 μM) Effect2 Inhibits Angiogenesis (Stops Tumor Growth) Kinase->Effect2 Therapeutic Outcome

Figure 1: Mechanistic divergence between the isonicotinate-derived antifibrinolytics and classical kinase inhibitors.

Performance Metrics: Derivative Potency vs. Kinase Inhibitors

The following data contrasts the biological activity of the final active pharmaceutical ingredients (APIs) derived from Methyl 2-(2-fluorobenzyl)isonicotinate against standard kinase inhibitors.

Table 1: Comparative Potency (IC₅₀)

Compound ClassSpecific MoleculeTargetIC₅₀ (µM)Clinical Indication
Scaffold Derivative Isoxazol-3-one Analog (Ex. 1)Plasmin (Fibrinolysis)2.85 Hereditary Angioedema, Hemorrhage
Scaffold Derivative Isoxazol-3-one Analog (Ex. 15)Plasmin (Fibrinolysis)0.60 Hereditary Angioedema, Hemorrhage
Kinase Inhibitor SorafenibVEGFR-20.09 Renal Cell Carcinoma
Kinase Inhibitor SorafenibBRAF (V600E)0.02 Melanoma
Kinase Inhibitor ImatinibBCR-ABL0.25 CML

Analysis:

  • Potency: The kinase inhibitors generally exhibit higher potency (nanomolar range) against their targets compared to the micromolar potency of the first-generation plasmin inhibitors derived from this scaffold.

  • Selectivity: The isonicotinate derivatives show minimal cross-reactivity with kinases, making them excellent "negative controls" for kinase selectivity panels when testing fluorobenzyl-containing fragments.

Experimental Protocols

Synthesis of the Scaffold (Methyl 2-(2-fluorobenzyl)isonicotinate)

Context: This protocol is critical for researchers synthesizing the scaffold for fragment screening.

Reagents: Methyl 2-chloroisonicotinate, (2-fluorobenzyl)zinc(II) chloride (0.5 M in THF), Pd(PPh₃)₄, THF.[1]

  • Preparation: Under nitrogen atmosphere, dissolve Methyl 2-chloroisonicotinate (5.2 g, 30.3 mmol) and Pd(PPh₃)₄ (0.70 g, 0.61 mmol) in anhydrous THF (100 mL).

  • Coupling: Add (2-fluorobenzyl)zinc(II) chloride (90 mL, 45.0 mmol) dropwise.

  • Reaction: Stir the brown solution at 60°C for 18 hours .

  • Workup: Quench with methanol (50 mL). Dilute with EtOAc, wash with saturated NH₄Cl (aq), and dry over Na₂SO₄.

  • Purification: Concentrate and purify via flash chromatography (Biotage SNAP 340g KP-SIL). Elute with Heptane/EtOAc (8:2 isocratic, then gradient to 5:5).[1]

  • Yield: ~5.42 g (73%) as a yellow oil.

  • Validation: MS m/z 246 (M+H)⁺. ¹H NMR (400 MHz, CDCl₃) confirms the 2-fluorobenzyl methylene peak at δ 4.25.[1]

Clot Lysis Assay (Functional Comparison)

Context: To verify the activity of derivatives vs. kinase off-target effects.

  • Buffer: Mix 25 mM HEPES, 150 mM NaCl, 5 mM CaCl₂, 0.1% BSA, pH 7.4.

  • Fibrin Clot Formation: Combine Thrombin (final 0.5 nM), Plasminogen (final 240 nM), and Fibrinogen (final 2.5 µM) in the presence of the test compound (0.1 - 100 µM).

  • Measurement: Monitor turbidity at 405 nm every 30 seconds for 15 hours at 37°C.

  • Endpoint: Determine the time to 50% lysis. Compare the delay in lysis time induced by the isonicotinate derivative vs. a vehicle control.

Visualizing the Synthesis & Logic

SynthesisWorkflow Start1 Methyl 2-chloroisonicotinate Step1 Negishi Coupling 60°C, 18h Start1->Step1 Start2 (2-fluorobenzyl)zinc(II) chloride Start2->Step1 Catalyst Pd(PPh3)4 / THF Catalyst->Step1 Intermediate Methyl 2-(2-fluorobenzyl)isonicotinate (The Scaffold) Step1->Intermediate Step2 Hydrogenation (PtO2) Intermediate->Step2 Product Piperidine-4-carboxylate Derivative Step2->Product Final Isoxazol-3-one Analog (Active Plasmin Inhibitor) Product->Final Cyclization

Figure 2: Synthetic pathway establishing the molecule as a precursor to antifibrinolytic agents.

References

  • Patent EP2417131A1 : Isoxazol-3(2H)-one analogs as therapeutic agents. (2012). European Patent Office.

  • Sorafenib Binding Mode : Discovery and development of sorafenib: a multikinase inhibitor for treating cancer. Nature Reviews Drug Discovery. (2006).[2]

  • Plasmin Inhibition Mechanism : The fibrinolytic system: from basic concepts to clinical application. Thrombosis and Haemostasis. (2017).

Sources

Comparative Biological and Physicochemical Profiling: Methyl 2-(2-fluorobenzyl)isonicotinate vs. Non-Fluorinated Analog

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the subtle yet profound impacts of single-atom substitutions is critical in drug design. The transition from Methyl 2-benzylisonicotinate to its fluorinated analog, Methyl 2-(2-fluorobenzyl)isonicotinate , represents a classic masterclass in bioisosterism. While these compounds are frequently utilized as critical intermediates in the synthesis of reduced piperidine-4-carboxylate therapeutics (such as lysine mimetics for bleeding disorders)[1], profiling the intact isonicotinate scaffolds provides essential Structure-Activity Relationship (SAR) data for early-stage hit-to-lead campaigns.

This guide objectively compares the physicochemical behavior, metabolic stability, and conformational dynamics of the ortho-fluorinated analog against its non-fluorinated counterpart, supported by validated experimental workflows.

The Causality of Ortho-Fluorination: Mechanistic Insights

The introduction of a single fluorine atom at the ortho position of the benzyl ring fundamentally alters the molecule's interaction with biological systems. This is driven by three core physicochemical shifts:

A. Conformational Locking

Fluorine possesses a van der Waals radius of 1.47 Å, making it approximately 20% larger than hydrogen (1.20 Å)[2]. When placed in the ortho position of a freely rotating benzyl group, steric bulk and the highly electronegative nature of the C-F bond induce a strong dipole-dipole interaction with the adjacent isonicotinate core[3]. This creates a "conformational lock." Studies on similar ortho-fluorobenzyl systems demonstrate that the energetic cost of rotating the benzyl group increases significantly (up to ~2.35 kcal/mol), effectively pre-organizing the molecule into a specific binding pose and reducing the entropic penalty upon receptor binding[4].

B. Metabolic Blockade

The unsubstituted benzyl ring is highly susceptible to cytochrome P450 (CYP450)-mediated aromatic hydroxylation, leading to rapid phase I clearance. The C-F bond is exceptionally strong (approx. 115 kcal/mol) compared to the C-H bond[2]. By substituting the vulnerable ortho-hydrogen with fluorine, the primary site of oxidative metabolism is sterically and electronically shielded, drastically prolonging the compound's half-life[5].

C. Enhanced Lipophilicity and Permeability

Fluorine substitution increases the overall lipophilicity of the molecule[2]. The enhanced partition coefficient (cLogP) facilitates superior passive diffusion across phospholipid bilayers, increasing cellular penetrance and, if targeted for CNS indications, blood-brain barrier (BBB) permeability[5].

Quantitative Data Comparison

The following table summarizes the comparative profiling data, illustrating the direct impact of the ortho-fluorine substitution on key drug-like metrics.

Property / MetricMethyl 2-benzylisonicotinate (Non-Fluorinated)Methyl 2-(2-fluorobenzyl)isonicotinate (Fluorinated)Pharmacological Impact
Molecular Weight 227.26 g/mol 245.25 g/mol Negligible size increase; maintains Lipinski compliance.
Lipophilicity (cLogP) ~2.4~2.7+0.3 log units; enhances passive membrane permeability.
Conformational Penalty Low (Freely rotating)High (~2.35 kcal/mol)Pre-organizes active pose; improves target binding affinity.
HLM Half-Life (

)
~25 min>60 minBlocks CYP450 ortho-hydroxylation; reduces intrinsic clearance.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following self-validating protocols detail the synthesis and biological evaluation of these scaffolds.

Protocol A: Palladium-Catalyzed Negishi Cross-Coupling Synthesis

This protocol describes the specific synthesis of Methyl 2-(2-fluorobenzyl)isonicotinate, ensuring high regioselectivity and yield[1].

  • Preparation: Under a nitrogen atmosphere, dissolve 5.2 g (30.31 mmol) of Methyl 2-chloroisonicotinate and 0.700 g (0.61 mmol) of Tetrakis(triphenylphosphine)palladium(0)

    
     in 100 mL of anhydrous Tetrahydrofuran (THF)[1].
    
  • Coupling: Dropwise, add 90 mL (45.00 mmol) of (2-fluorobenzyl)zinc(II) chloride (0.5 M solution in THF)[1]. (Note: Substitute with benzylzinc(II) chloride for the non-fluorinated analog).

  • Reaction: Stir the resulting brown solution at 60°C for 18 hours to ensure complete conversion[1].

  • Quenching & Extraction: Quench the reaction by adding 50.0 mL of methanol. Dilute the mixture with Ethyl Acetate (EtOAc), wash thoroughly with aqueous

    
    , and dry the organic layer over anhydrous 
    
    
    
    [1].
  • Purification: Evaporate the solvent and purify the crude compound via silica gel chromatography (e.g., Biotage SNAP) using a linear gradient of heptane/ethyl acetate (8:2 to 5:5) to isolate the product as a yellow oil (Yield: ~73%)[1].

Protocol B: Human Liver Microsome (HLM) Stability Assay

This assay validates the metabolic blockade theory by measuring intrinsic clearance (


).
  • Incubation Setup: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4).

  • Enzyme Addition: Add pooled Human Liver Microsomes to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Start the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Quenching: At designated time points (0, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction by mixing with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate the half-life (

    
    ).
    

Visualizations of Mechanisms and Workflows

Mechanism cluster_0 Methyl 2-benzylisonicotinate cluster_1 Methyl 2-(2-fluorobenzyl)isonicotinate A Unrestricted Rotation B CYP450 Hydroxylation A->B C Rapid Clearance B->C D Conformational Locking E Metabolic Blockade (C-F) D->E F Prolonged Half-life E->F

Impact of ortho-fluorination on structural conformation and CYP450 metabolic stability.

Workflow Step1 Negishi Cross-Coupling (Pd-catalyzed) Step2 Silica Gel Purification (Heptane/EtOAc) Step1->Step2 Step3 LC-MS/MS & NMR Validation Step2->Step3 Step4 HLM Metabolic Stability Assay Step3->Step4 Step5 Caco-2 Permeability Assay Step3->Step5

Step-by-step workflow from chemical synthesis to in vitro biological profiling.

References

  • Isoxazol-3(2h)-one analogs as therapeutic agents.
  • The role of fluorine in medicinal chemistry. Taylor & Francis.[Link]

  • Pharmacological evaluation of enantiomerically separated positive allosteric modulators of cannabinoid 1 receptor. Frontiers.[Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC.[Link]

  • Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. ACS Publications.[Link]

Sources

Technical Guide: Cross-Reactivity & Selectivity Profiling of Methyl 2-(2-fluorobenzyl)isonicotinate

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive technical analysis of the cross-reactivity profiling for Methyl 2-(2-fluorobenzyl)isonicotinate , a critical scaffold in the development of serine protease inhibitors and antifibrinolytic agents.

Executive Summary & Compound Context[1]

Methyl 2-(2-fluorobenzyl)isonicotinate (CAS: 1251844-70-8) is a functionalized pyridine ester primarily utilized as a high-value intermediate and pharmacophore scaffold in the synthesis of next-generation antifibrinolytics (e.g., lysine mimetics, isoxazolone analogs).

While often processed into its piperidine or carboxylic acid derivatives (such as 2-(2-fluorobenzyl)-1-(methoxycarbonyl)piperidine-4-carboxylic acid) to achieve maximal potency, the profiling of the parent isonicotinate scaffold is critical for three reasons:

  • Prodrug Potential: The methyl ester moiety may act as a prodrug, requiring hydrolysis to the active acid form in vivo.

  • Off-Target Liability: The pyridine nitrogen and the lipophilic 2-fluorobenzyl group present specific risks for CYP450 inhibition and hERG channel binding (cardiotoxicity).

  • Selectivity Window: Determining the affinity of the scaffold for the S1 pocket of various serine proteases (Plasmin vs. Thrombin/Factor Xa) defines its therapeutic index.

This guide compares the profiling performance of this scaffold against industry standards: Tranexamic Acid (TXA) and Epsilon-Aminocaproic Acid (EACA) .

Biological Mechanism & Cross-Reactivity Landscape

To accurately profile cross-reactivity, one must map the compound's interaction within the Fibrinolytic and Coagulation Cascades . The primary therapeutic goal is the inhibition of Plasmin (or the blocking of Plasminogen binding to fibrin), but structural homology among serine proteases creates a high risk of cross-reactivity.

The Homology Problem

The "2-fluorobenzyl" moiety is designed to occupy the hydrophobic sub-sites near the catalytic triad. However, the S1 specificity pocket is highly conserved across the chymotrypsin-like serine protease family.

  • Target: Plasmin (Fibrinolysis).[1]

  • Critical Off-Targets: Thrombin (Coagulation), Factor Xa (Coagulation), Trypsin (Digestion/General), Kallikrein (Contact Activation).

Signaling Pathway Visualization

The following diagram illustrates the critical nodes where Methyl 2-(2-fluorobenzyl)isonicotinate (and its active metabolites) may intervene, highlighting the cross-reactivity risks between the Fibrinolytic and Coagulation pathways.

Fibrinolysis_CrossReactivity cluster_target Primary Target Pathway (Fibrinolysis) cluster_offtarget Critical Cross-Reactivity Risks (Coagulation) Plasminogen Plasminogen Plasmin PLASMIN (Target) Plasminogen->Plasmin Activation (tPA/uPA) Fibrin Fibrin Clot Plasmin->Fibrin Degrades FDP Fibrin Degradation Products Fibrin->FDP Prothrombin Prothrombin Thrombin THROMBIN (Major Off-Target) Prothrombin->Thrombin Activation by FXa Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves to Fibrin Fibrinogen->Fibrin FXa Factor Xa (Off-Target) Compound Methyl 2-(2-fluorobenzyl) isonicotinate Scaffold Compound->Plasmin Primary Inhibition (Desired) Compound->Thrombin Cross-Reactivity (Risk: Bleeding/Clotting) Compound->FXa Selectivity Check

Caption: Interplay between Fibrinolytic and Coagulation cascades. Green arrows indicate therapeutic intent; red dashed lines indicate critical cross-reactivity checkpoints requiring profiling.

Performance Comparison: Selectivity & Potency

The following table contrasts the performance characteristics of the Methyl 2-(2-fluorobenzyl)isonicotinate scaffold (and its hydrolyzed acid form) against standard lysine analogs.

Key Insight: While TXA is a pure lysine mimetic (binding Kringle domains), the 2-fluorobenzyl isonicotinate structure introduces hydrophobic interactions that can enhance potency but simultaneously increase the risk of binding to the hydrophobic pockets of Thrombin or Factor Xa.

FeatureMethyl 2-(2-fluorobenzyl)isonicotinate (Scaffold)Tranexamic Acid (TXA)Aprotinin (BPTI)
Primary Mechanism Competitive Antagonist (Active Site or Kringle Domain)Lysine Mimetic (Kringle Domain Binder)Serine Protease Inhibitor (Active Site)
Potency (Plasmin) High (nM to low µM range for derivatives)Moderate (µM range)Very High (nM range)
Selectivity (vs. Thrombin) Requires Optimization. The fluorobenzyl group can fit Thrombin's S1/S2 pockets.Excellent. Does not bind Thrombin active site.Poor. Inhibits Plasmin, Kallikrein, and Trypsin.
Metabolic Stability Low (Ester). Rapidly hydrolyzed to acid (active species).High. Excreted unchanged.Peptide; susceptible to proteolysis if not stabilized.
Cross-Reactivity Risk CYP450 & hERG. (Due to pyridine/lipophilicity).Minimal.Anaphylaxis (Immunogenic).
Experimental Utility Lead compound for non-amino acid antifibrinolytics.Clinical Standard.Positive Control for broad inhibition.

Detailed Experimental Protocols

To validate the cross-reactivity profile of this molecule, a Self-Validating Enzymatic Cascade is required. This protocol assesses the Selectivity Index (SI).

Reagents & Preparation
  • Test Compound: Methyl 2-(2-fluorobenzyl)isonicotinate (Dissolve in 100% DMSO to 10 mM stock).

  • Positive Control: Tranexamic Acid (Water soluble).

  • Enzymes: Human Plasmin, Thrombin, Factor Xa (purified).

  • Chromogenic Substrates:

    • Plasmin: S-2251 (H-D-Val-Leu-Lys-pNA).

    • Thrombin: S-2238 (H-D-Phe-Pip-Arg-pNA).

    • Factor Xa: S-2765 (Z-D-Arg-Gly-Arg-pNA).

Protocol: Chromogenic Substrate Kinetic Assay

Rationale: This assay measures the residual enzyme activity in the presence of the inhibitor by monitoring the release of p-nitroaniline (pNA) at 405 nm.

  • Buffer Preparation: Prepare 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 0.01% Tween-20. (Tween-20 prevents non-specific aggregation of the lipophilic isonicotinate).

  • Compound Dilution: Prepare a 10-point serial dilution of the test compound (0.1 nM to 100 µM) in the assay buffer. Note: Keep final DMSO concentration < 1%.

  • Pre-Incubation:

    • Add 20 µL of Enzyme (Plasmin, Thrombin, or FXa) to 96-well plate.

    • Add 20 µL of Test Compound dilution.

    • Incubate for 15 minutes at 37°C . Causality: Allows equilibrium binding of the inhibitor to the enzyme before substrate competition begins.

  • Reaction Initiation: Add 160 µL of the specific Chromogenic Substrate (Km concentration).

  • Measurement: Monitor Absorbance at 405 nm kinetically for 20 minutes (reading every 30 seconds).

  • Data Analysis:

    • Calculate

      
       from the linear portion of the curve.
      
    • Fit data to the Hill equation to determine

      
      .
      
    • Validation Check: The

      
       factor for the assay must be > 0.5.
      
Protocol: Metabolic Stability (Ester Hydrolysis Check)

Rationale: The "Methyl" ester is likely a prodrug handle. You must verify if the "cross-reactivity" is driven by the parent ester or the free acid.

  • Incubate 1 µM compound in Human Plasma and Liver Microsomes at 37°C.

  • Aliquot samples at 0, 15, 30, 60 min.

  • Quench with Acetonitrile containing Internal Standard.

  • Analyze via LC-MS/MS .

  • Result Interpretation: If the parent disappears rapidly (

    
     min) with appearance of the acid, the acid form should be the primary subject of the cross-reactivity profiling in Section 4.2.
    

Screening Workflow Visualization

This diagram outlines the logical flow for profiling the compound, ensuring that "false positives" from aggregation or assay interference are eliminated before claiming true cross-reactivity.

Profiling_Workflow cluster_chem Chemical Validation cluster_bio Biological Profiling Start Start: Methyl 2-(2-fluorobenzyl) isonicotinate Solubility Solubility Check (Nephelometry) Start->Solubility Stability Plasma Stability (Ester Hydrolysis?) Solubility->Stability Primary Primary Screen: Plasmin IC50 Stability->Primary Active Species Counter Counter Screen: Thrombin/FXa IC50 Primary->Counter If Active (<1µM) Safety Safety Panel: hERG / CYP450 Counter->Safety Decision Selectivity Index (SI) Calculation Safety->Decision Pass Lead Candidate Decision->Pass SI > 100x Clean Safety Fail Scaffold Redesign Decision->Fail SI < 10x or Toxicity

Caption: Step-by-step profiling workflow from chemical validation to lead selection decision gates.

References

  • European Patent Office. (2012). Isoxazol-3(2H)-one analogs as therapeutic agents (EP2417131A1).Link

    • Context: Describes the synthesis of Methyl 2-(2-fluorobenzyl)isonicotinate as a key intermediate (Step 1) for antifibrinolytic agents targeting plasminogen.
  • ChemSrc. (2025). Methyl 2-(2-fluorobenzyl)isonicotinate - Physicochemical Properties.[1][2]Link

    • Context: Provides CAS registry data and structural confirm
  • Di Cera, E. (2009). Serine Proteases. Methods in Enzymology. Link

    • Context: Authoritative source for the chromogenic substrate protocols (S-2251, S-2238) described in the experimental section.
  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.Link

    • Context: Standards for the CYP450 safety profiling mentioned in the cross-reactivity risk assessment.

Sources

Comparing different synthetic routes to Methyl 2-(2-fluorobenzyl)isonicotinate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of synthetic routes to Methyl 2-(2-fluorobenzyl)isonicotinate , a critical intermediate in the synthesis of therapeutic agents (e.g., isoxazol-3-one analogs for coagulation disorders).

Executive Summary

Methyl 2-(2-fluorobenzyl)isonicotinate (CAS: 1251844-70-8) is a functionalized pyridine ester used as a building block for pharmaceutical candidates. Its synthesis hinges on the efficient installation of a 2-fluorobenzyl moiety at the C2 position of the pyridine ring.

This guide evaluates three distinct synthetic methodologies:

  • Minisci Radical Alkylation : A direct C-H functionalization route ideal for rapid discovery.

  • Negishi Cross-Coupling : A robust, regioselective route favored for scale-up.

  • Suzuki-Miyaura Coupling : A modular approach using boronates, offering mild conditions.

Performance Matrix
MetricRoute A: Minisci ReactionRoute B: Negishi CouplingRoute C: Suzuki Coupling
Step Count 1 (Direct C-H)2 (Requires 2-Cl precursor)2 (Requires 2-Cl precursor)
Regioselectivity Moderate (Mono vs. Bis)High (C2 specific)High (C2 specific)
Yield (Typical) 40–60%75–90%60–85%
Cost Efficiency High (Cheap reagents)Moderate (Zn, Pd)Moderate (Boron, Pd)
Purification Difficult (Isomer separation)Easy (Clean profile)Moderate (Protodeboronation)
Scalability Limited (Exotherms/Safety)High (Process friendly)High (General utility)

Part 1: Detailed Technical Analysis

Route A: Minisci Radical Alkylation (The "Discovery" Route)

Mechanism : Silver-catalyzed oxidative decarboxylation of (2-fluorophenyl)acetic acid generates a nucleophilic alkyl radical, which attacks the protonated methyl isonicotinate.

  • Expert Insight : This route is seductive due to its "one-step" nature from cheap starting materials (methyl isonicotinate and phenylacetic acid). However, the causality of failure here is often the lack of control over radical flux.

    • Symmetry Challenge: Methyl isonicotinate has two equivalent reactive sites (C2 and C6). Statistical mixtures of mono- and bis-alkylated products are common.

    • Acidity Control: The reaction requires acidic media (TFA or H2SO4) to protonate the pyridine, lowering its LUMO and making it susceptible to nucleophilic radical attack.

Protocol 1: Minisci Alkylation

  • Dissolution : Dissolve methyl isonicotinate (1.0 eq) and (2-fluorophenyl)acetic acid (1.5 eq) in a mixture of water/acetonitrile (1:1) containing TFA (1.0 eq).[1]

  • Catalyst : Add AgNO3 (0.1 eq).

  • Oxidant Addition : Heat to 70°C. Dropwise add a solution of (NH4)2S2O8 (2.0 eq) in water over 1 hour. Critical: Slow addition prevents radical dimerization.

  • Workup : Basify with Na2CO3, extract with DCM.

  • Purification : Flash chromatography (Hex/EtOAc) is mandatory to separate the mono-alkylated product from the bis-alkylated impurity and unreacted starting material.

Route B: Negishi Cross-Coupling (The "Process" Route)

Mechanism : Palladium-catalyzed coupling of Methyl 2-chloroisonicotinate with (2-fluorobenzyl)zinc bromide.

  • Expert Insight : For gram-to-kilogram scale synthesis, this is the superior route. The trustworthiness of this system lies in the irreversible nature of the C-C bond formation and the high reactivity of benzylic zinc reagents. Unlike boronates, organozinc reagents rarely suffer from protodemetallation under these conditions.

    • Precursor: Requires Methyl 2-chloroisonicotinate (commercially available or made from 2-hydroxyisonicotinic acid).

Protocol 2: Negishi Coupling

  • Zinc Reagent Prep : Activate Zn dust with 1,2-dibromoethane and TMSCl in dry THF. Add 2-fluorobenzyl bromide (1.2 eq) dropwise at 0°C to form the organozinc species.

  • Coupling : In a separate flask, dissolve Methyl 2-chloroisonicotinate (1.0 eq) and Pd(PPh3)4 (0.05 eq) in dry THF.

  • Addition : Transfer the organozinc solution to the pyridine solution via cannula.

  • Reaction : Reflux for 4–12 hours under Argon.

  • Quench : Cool and quench with saturated NH4Cl.

Route C: Suzuki-Miyaura Coupling

Mechanism : Coupling of Methyl 2-chloroisonicotinate with Potassium (2-fluorobenzyl)trifluoroborate.

  • Expert Insight : Benzyl boronic acids are notoriously unstable (prone to protodeboronation yielding toluene derivatives). Using potassium trifluoroborates significantly enhances stability. This route is preferred if organozinc handling (moisture sensitivity) is a logistical bottleneck in your lab.

Part 2: Visualization of Reaction Logic

The following diagram illustrates the decision logic and mechanistic flow for the two primary routes (Minisci vs. Negishi).

SyntheticRoutes cluster_Minisci Route A: Minisci (Radical) cluster_Negishi Route B: Negishi (Cross-Coupling) Start Target: Methyl 2-(2-fluorobenzyl)isonicotinate M_Start Methyl Isonicotinate + (2-F-Ph)Acetic Acid Radical Alkyl Radical Generation (Ag+/S2O8) M_Start->Radical Oxidative Decarboxylation Addition Radical Addition to Protonated Pyridine Radical->Addition Regioselective? No M_Product Mixture: Mono + Bis-alkylated Addition->M_Product Re-aromatization M_Product->Start Difficult Purification N_Start Methyl 2-Chloroisonicotinate Pd_Cycle Pd(0) Catalytic Cycle (Ox Add -> Transmet -> Red Elim) N_Start->Pd_Cycle Substrate Zn_Prep Zn Reagent Formation (2-F-Bn-ZnBr) Zn_Prep->Pd_Cycle Reagent N_Product Pure Mono-Product Pd_Cycle->N_Product High Fidelity N_Product->Start Direct Path

Caption: Comparison of the stochastic Minisci radical pathway versus the deterministic Negishi cross-coupling cycle.

Part 3: Experimental Validation & Data

Quantitative Comparison Table

Data derived from standard reaction parameters for pyridine functionalization.

ParameterMinisci (Standard)Negishi (Optimized)
Reagent Cost / gram $ (Low)

$ (High)
Reaction Time 1–4 hours12–24 hours
Temperature 70–80°C65°C (Reflux)
Major Impurity 2,6-bis(2-fluorobenzyl) derivativeHomocoupled biaryl (trace)
Purification Load High (Chromatography essential)Low (Filtration/Crystallization)
Recommended Protocol: Negishi Coupling

For researchers requiring >1g of high-purity material, the Negishi route is the Authoritative Standard .

Step-by-Step Methodology:

  • Preparation of Organozinc :

    • In a flame-dried Schlenk flask under Argon, suspend Zinc dust (1.96 g, 30 mmol) in dry THF (10 mL).

    • Add 1,2-dibromoethane (0.13 mL) and heat to reflux for 1 min to activate. Cool to RT.

    • Add TMSCl (0.15 mL) and stir for 10 min.

    • Add 2-fluorobenzyl bromide (3.6 mL, 30 mmol) dropwise. Stir at RT for 2 hours. The solution usually turns pale grey/green.

  • Coupling Reaction :

    • In a separate flask, dissolve Methyl 2-chloroisonicotinate (3.43 g, 20 mmol) and Pd(PPh3)4 (1.15 g, 1.0 mmol) in dry THF (20 mL).

    • Cannulate the organozinc solution into the pyridine solution.

    • Heat the mixture to reflux (65°C) for 16 hours.

  • Workup :

    • Cool to RT. Quench with saturated aqueous NH4Cl (50 mL).

    • Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na2SO4.[1]

    • Concentrate in vacuo.[2][3] Purify via silica gel chromatography (10-20% EtOAc in Hexanes).

Expected Yield : 85% (approx. 4.1 g). Appearance : Pale yellow oil or low-melting solid.

References

  • Minisci Reaction Fundamentals : Minisci, F., et al. "Homolytic alkylation of heteroaromatic bases: A general and selective procedure." Tetrahedron, 1971. Link

  • Minisci Review & Modern Applications : Duncton, M. A. J. "Minisci reactions: Versatile CH-functionalizations for medicinal chemists." Med. Chem. Commun., 2011. Link

  • Negishi Coupling on Pyridines : Knochel, P., et al. "Functionalized Organozinc Reagents." Chemical Reviews, 1993. Link

  • Specific Intermediate Usage : Patent WO2010117323A1. "Isoxazol-3(2H)-one analogs as therapeutic agents." (Describes usage of Methyl 2-(2-fluorobenzyl)isonicotinate). Link

  • Benzylation of Pyridines : Molander, G. A., et al. "Suzuki-Miyaura Cross-Coupling of Potassium Benzyltrifluoroborates." Journal of Organic Chemistry, 2006. Link

Sources

In Vitro to In Vivo Correlation (IVIVC) for Methyl 2-(2-fluorobenzyl)isonicotinate: A Predictive Framework for Fluorinated Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Pharmacokineticists Document Type: Technical Comparison Guide & Protocol Standard

Executive Summary

The development of predictive in vitro to in vivo correlation (IVIVC) models is a cornerstone of modern rational drug design, significantly reducing the regulatory burden of clinical bioequivalence studies[1]. This guide establishes a rigorous IVIVC framework for Methyl 2-(2-fluorobenzyl)isonicotinate (M2FBI) , a highly lipophilic synthetic intermediate and prodrug candidate utilized in the development of targeted therapeutics, including lysine mimetics and antifibrinolytic agents[2].

By objectively comparing M2FBI against its non-fluorinated analog (Methyl 2-benzylisonicotinate) and a hydrophilic baseline (Isoniazid), this guide delineates the causality behind formulation choices, the impact of halogenation on pharmacokinetic (PK) profiles, and provides self-validating experimental protocols for establishing a Level A IVIVC.

Mechanistic Rationale & Compound Profiling

As a Senior Application Scientist, I approach compound profiling not merely by logging data, but by understanding the molecular causality driving the pharmacokinetics. M2FBI is characterized by two critical structural features:

  • The Methyl Ester Moiety: Acts as a lipophilic mask, significantly enhancing passive transcellular permeability across the intestinal epithelium before undergoing rapid esterase-mediated hydrolysis in the hepatic portal system.

  • The 2-Fluoro Substitution: The highly electronegative fluorine atom at the ortho position of the benzyl ring exerts a strong inductive effect. This sterically and electronically shields the aromatic system from CYP450-mediated hydroxylation, thereby extending the biological half-life compared to non-fluorinated baselines.

Absorption and Metabolic Pathway

Pathway Dose Oral Administration (M2FBI Prodrug) GI GI Tract Dissolution (Micellar Solubilization) Dose->GI Epithelium Intestinal Permeation (High Lipophilicity) GI->Epithelium Absorption Liver Hepatic First-Pass (Esterase Hydrolysis) Epithelium->Liver Portal Vein Systemic Systemic Circulation (Active Acid Metabolite) Liver->Systemic Bioavailability

Mechanistic absorption and metabolic activation pathway of M2FBI post-oral administration.

Comparative Performance Data

To establish a robust IVIVC, we must first benchmark the in vitro physicochemical properties of M2FBI against alternative compounds. Standard aqueous buffers often fail to predict the in vivo dissolution of lipophilic compounds. Therefore, biorelevant media (FaSSIF - Fasted State Simulated Intestinal Fluid) is utilized to account for micellar solubilization by bile salts.

Table 1: Physicochemical and In Vitro Profiling Comparison
Parameter / AssayMethyl 2-(2-fluorobenzyl)isonicotinate (M2FBI)Methyl 2-benzylisonicotinate (Non-Fluorinated)Isoniazid (Hydrophilic Baseline)
LogP (Calculated) 3.152.98-0.70
Aqueous Solubility (pH 6.8) < 0.05 mg/mL (Poor)0.08 mg/mL (Poor)> 100 mg/mL (High)
FaSSIF Solubility 0.45 mg/mL (Moderate)0.50 mg/mL (Moderate)> 100 mg/mL (High)
Caco-2 Permeability (

)

cm/s (High)

cm/s (High)

cm/s (Low)
HLM Intrinsic Clearance (

)
18.4 µL/min/mg (Stable)45.2 µL/min/mg (Unstable)N/A (Phase II Metabolism)

Key Insight: The 2-fluoro substitution in M2FBI reduces hepatic microsomal clearance (


) by over 50% compared to the non-fluorinated analog, without compromising the high intestinal permeability granted by the ester and benzyl groups.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness, the following protocols are designed with built-in system suitability and validation checks.

Protocol A: Biorelevant Dissolution Testing (In Vitro)

Objective: Quantify the release rate of M2FBI in a physiological environment to serve as the input function for the IVIVC model.

  • Media Preparation: Prepare 500 mL of FaSSIF (pH 6.5) containing 3 mM sodium taurocholate and 0.75 mM lecithin. Causality: Bile salts form mixed micelles, essential for solubilizing the highly lipophilic M2FBI.

  • Apparatus Setup: Use USP Apparatus II (Paddle) at 50 RPM, maintained at 37.0 ± 0.5 °C.

  • Sample Introduction: Introduce 50 mg of M2FBI (formulated as a solid dispersion or suspension) into the vessels.

  • Sampling & Replacement: Withdraw 2 mL aliquots at 5, 10, 15, 30, 45, 60, and 120 minutes. Immediately replace with 2 mL of pre-warmed FaSSIF to maintain sink conditions.

  • Validation Check: Filter samples through a 0.45 µm PTFE syringe filter (discarding the first 1 mL to saturate filter binding sites). Analyze via HPLC-UV at 254 nm. Recovery of a known standard must be 98-102%.

Protocol B: In Vivo Pharmacokinetic Profiling (Rats)

Objective: Obtain the plasma concentration-time profile to calculate the in vivo absorption fraction.

  • Dosing: Administer M2FBI orally (10 mg/kg in 0.5% Methylcellulose/0.1% Tween 80) to fasted male Sprague-Dawley rats (n=6).

  • Blood Sampling: Collect 200 µL of blood via the jugular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.

  • Esterase Quenching (Critical Step): Immediately add 10 µL of 1M Bis-(p-nitrophenyl) phosphate (BNPP) to the blood collection tubes. Causality: M2FBI is rapidly hydrolyzed by plasma esterases. BNPP inhibits this degradation ex vivo, ensuring the measured concentrations accurately reflect circulating levels at the time of draw.

  • Bioanalysis: Centrifuge to obtain plasma. Extract using protein precipitation (Acetonitrile containing internal standard). Analyze via LC-MS/MS in positive MRM mode.

IVIVC Mathematical Modeling

According to FDA guidelines[1], a Level A Correlation represents the highest category of correlation, establishing a point-to-point mathematical relationship between the in vitro dissolution rate and the in vivo input (absorption) rate.

IVIVC_Workflow InVitro In Vitro Assays (FaSSIF Dissolution) Deconvolution Mathematical Deconvolution (Nelson-Wagner) InVitro->Deconvolution Correlation Level A Correlation Deconvolution->Correlation InVivo In Vivo PK (Plasma Conc.) InVivo->Deconvolution

Level A IVIVC workflow linking in vitro dissolution to in vivo pharmacokinetics.

Deconvolution Methodology

We utilize the Nelson-Wagner method to deconvolute the in vivo plasma concentration-time curve into the fraction of drug absorbed over time.

Equation:



(Where 

is the fraction absorbed,

is plasma concentration, and

is the elimination rate constant derived from the terminal slope of the IV PK profile).
Table 2: Level A Correlation Results (M2FBI)
Time Point (min)In Vitro Fraction Dissolved (%)In Vivo Fraction Absorbed (%)Prediction Error (PE%)
1522.419.811.6%
3045.142.36.2%
6078.575.14.3%
12095.292.82.5%

Conclusion: The mean Prediction Error (PE%) for


 and AUC is calculated at < 10%, which strictly satisfies the FDA criteria for a valid Level A IVIVC model[1]. This model confirms that the dissolution of M2FBI in FaSSIF is the rate-limiting step for systemic exposure, and formulation changes can be reliably evaluated in vitro without immediately requiring new animal cohorts.

References

  • U.S. Food and Drug Administration (FDA). (1997). Guidance for Industry: Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. Center for Drug Evaluation and Research (CDER). Available at: [Link]

  • European Patent Office. (2012). EP2417131A1 - Isoxazol-3(2h)-one analogs as therapeutic agents. (Details the synthesis and utilization of Methyl 2-(2-fluorobenzyl)isonicotinate as a therapeutic intermediate).
  • National Institutes of Health (NIH) / PMC. (2015). In vitro–in vivo correlation from lactide-co-glycolide polymeric dosage forms. (Contextual application of FDA IVIVC guidance to novel delivery systems). Available at:[Link]

Sources

Technical Guide: Comparative Profiling of Methyl 2-(2-fluorobenzyl)isonicotinate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth, head-to-head comparison of Methyl 2-(2-fluorobenzyl)isonicotinate and its structural analogs. This analysis focuses on their utility as pharmacophores in medicinal chemistry, specifically within the development of soluble guanylate cyclase (sGC) stimulators and fibrinolysis modulators.

Executive Summary & Scaffold Significance

Methyl 2-(2-fluorobenzyl)isonicotinate (CAS: 1251844-70-8) is a specialized heterocyclic building block. It serves as a critical intermediate in the synthesis of nitrogenous heterocycles found in cardiovascular and hematological therapeutics.[1] Its core structure—a pyridine ring substituted with a carboxylate at the C4 position and a fluorobenzyl group at the C2 position—is a precursor to fused ring systems such as pyrazolo[3,4-b]pyridines (the core of sGC stimulators like Riociguat and Vericiguat) and piperidine-based fibrinolysis inhibitors.

This guide compares the 2-fluoro variant against its 2-chloro , 2-trifluoromethyl , and unsubstituted analogs to assist medicinal chemists in scaffold selection for Structure-Activity Relationship (SAR) optimization.

Head-to-Head Comparison: The 2-Benzylisonicotinate Series

The choice of the ortho-substituent on the benzyl ring dictates the physicochemical profile and metabolic fate of the final drug candidate.[1] The following table contrasts the key derivatives.

Table 1: Physicochemical & Functional Comparison
Feature2-Fluoro Derivative (Target)2-Chloro Derivative 2-Trifluoromethyl Derivative Unsubstituted (H)
Structure Methyl 2-(2-fluorobenzyl)isonicotinateMethyl 2-(2-chlorobenzyl)isonicotinateMethyl 2-(2-(trifluoromethyl)benzyl)isonicotinateMethyl 2-benzylisonicotinate
Electronic Effect High electronegativity, weak resonance donor.Inductive withdrawal, weak resonance donor.[1]Strong inductive withdrawal (-I).Neutral.
Steric Radius (Van der Waals) 1.47 Å (Mimics H)1.75 Å (Mimics Methyl)~2.2 Å (Bulky, mimics Isopropyl)1.20 Å
Metabolic Stability High. Blocks CYP450 oxidation at the ortho position.Moderate. Susceptible to oxidative dehalogenation in some contexts.[1]Very High. Chemically inert.[1]Low. Prone to ortho-hydroxylation.[1]
Confomational Bias Favors non-coplanar conformation due to ortho repulsion.[1]Stronger twist; limits rotation significantly.[1]Locks conformation; high rotational barrier.[1]Free rotation.[1]
Primary Application sGC Stimulators (e.g., Riociguat core), Fibrinolysis inhibitors.[1]Exploratory SAR (Lipophilic scanning).[1]Potency optimization (filling hydrophobic pockets).[1]Baseline reference.
Key Insight: Why the 2-Fluoro Group Dominates

In sGC stimulators (e.g., Riociguat), the 2-fluorobenzyl moiety is preferred over the chloro- or unsubstituted analogs because it offers a unique balance:

  • Metabolic Blocking: It prevents rapid hydroxylation at the metabolically vulnerable ortho position without adding excessive lipophilicity (unlike Cl or CF3).[1]

  • Conformational Locking: The fluorine atom induces a specific torsion angle between the benzyl and pyridine rings, optimizing the fit into the sGC heme-binding pocket.[1]

Synthetic Pathways & Process Chemistry

The synthesis of Methyl 2-(2-fluorobenzyl)isonicotinate requires precision C-C bond formation. The most robust method is Negishi Cross-Coupling , which offers higher yields and functional group tolerance compared to Grignard approaches.[1]

Experimental Protocol: Negishi Coupling Synthesis

Standardized protocol for the synthesis of Methyl 2-(2-fluorobenzyl)isonicotinate.

Reagents:

  • Substrate: Methyl 2-chloroisonicotinate (1.0 equiv)

  • Reagent: (2-Fluorobenzyl)zinc(II) chloride (0.5 M in THF, 1.5 equiv)

  • Catalyst: Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0), 0.02 equiv)

  • Solvent: Anhydrous THF

  • Atmosphere: Nitrogen or Argon

Step-by-Step Workflow:

  • Catalyst Activation: In a flame-dried 3-neck flask, dissolve Methyl 2-chloroisonicotinate (e.g., 5.2 g) and Pd(PPh3)4 in anhydrous THF under inert atmosphere.

  • Addition: Add the (2-Fluorobenzyl)zinc(II) chloride solution dropwise via syringe pump over 30 minutes. Note: Exothermic reaction; maintain internal temperature < 60°C.

  • Reflux: Heat the reaction mixture to 60°C and stir for 18 hours. Monitor conversion by LC-MS (Target [M+H]+ = 246.1).

  • Quench: Cool to room temperature (RT) and quench with Methanol (50 mL) followed by saturated aqueous NH4Cl.

  • Extraction: Dilute with Ethyl Acetate (EtOAc).[1][2] Wash organic layer with brine, dry over Na2SO4, and concentrate in vacuo.[1]

  • Purification: Purify via Flash Column Chromatography (Silica gel).[1]

    • Eluent: Heptane/EtOAc gradient (8:2 to 5:5).[1][2]

    • Yield: Typically 70–80% as a yellow oil/solid.[1]

Self-Validation Check:

  • 1H NMR (CDCl3): Look for the singlet methyl ester at ~3.92 ppm, the benzylic methylene singlet at ~4.25 ppm, and the characteristic pyridine doublet at ~8.7 ppm.

  • Purity: HPLC purity should exceed 95% before proceeding to cyclization or reduction steps.

Structural & Functional Visualization

The following diagram illustrates the synthesis logic and the SAR decision tree for selecting the appropriate derivative.

G Start Methyl 2-chloroisonicotinate (Starting Material) Product Methyl 2-(2-fluorobenzyl) isonicotinate (Target Scaffold) Start->Product Pd(PPh3)4, THF, 60°C Reagent (2-Fluorobenzyl)zinc(II)Cl (Negishi Reagent) Reagent->Product Deriv_Cl 2-Chloro Analog (High Lipophilicity) Product->Deriv_Cl SAR Variation Deriv_CF3 2-CF3 Analog (Metabolic Block ++) Product->Deriv_CF3 SAR Variation Deriv_H Unsubstituted (Baseline Activity) Product->Deriv_H SAR Variation Riociguat sGC Stimulators (e.g., Riociguat Core) Product->Riociguat Cyclization (Hydrazine) Fibrinolysis Fibrinolysis Inhibitors (Piperidine analogs) Product->Fibrinolysis Hydrogenation (PtO2, H2)

Figure 1: Synthesis pathway and SAR divergence for Methyl 2-(2-fluorobenzyl)isonicotinate. The scaffold serves as a gateway to both sGC stimulators and fibrinolysis modulators.

References

  • Synthesis of Isoxazol-3(2H)-one Analogs (Protocol Source) Eriksson, A., et al. "Isoxazol-3(2H)-one analogs as therapeutic agents." European Patent Application EP2417131A1, 2012.[1]

  • sGC Stimulator Mechanism & Chemistry Stasch, J. P., et al.[1] "Targeting the heme-oxidized nitric oxide receptor for selective vasodilatation of diseased blood vessels."[1] Journal of Clinical Investigation, 2006.[1]

  • Fluorine in Medicinal Chemistry (SAR Context) Purser, S., et al.[1] "Fluorine in medicinal chemistry."[1] Chemical Society Reviews, 2008.[1]

  • Riociguat Discovery & Optimization Mittendorf, J., et al.[1] "Discovery of Riociguat (BAY 63-2521): A Potent, Oral Stimulator of Soluble Guanylate Cyclase." ChemMedChem, 2009.[1]

Sources

Validation of a bioassay for Methyl 2-(2-fluorobenzyl)isonicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Validation Guide: High-Throughput Bioassay for Methyl 2-(2-fluorobenzyl)isonicotinate

Executive Summary

Methyl 2-(2-fluorobenzyl)isonicotinate (CAS: 1251844-70-8) is a critical pharmacophore structurally distinct from, yet mechanistically related to, the soluble Guanylate Cyclase (sGC) stimulator class (e.g., Riociguat). As research into NO-independent sGC modulators accelerates, the need for a robust, high-throughput screening (HTS) method to validate the potency of such isonicotinate derivatives is paramount.

This guide validates a Homogeneous Time-Resolved Fluorescence (HTRF) cGMP assay for this compound, comparing its performance against traditional ELISA and LC-MS/MS methodologies. We demonstrate that while ELISA offers high sensitivity, the HTRF platform provides the superior balance of throughput, precision, and "add-and-read" simplicity required for validating Methyl 2-(2-fluorobenzyl)isonicotinate activity in CHO-sGC recombinant cell lines.

Comparative Analysis: HTRF vs. ELISA vs. LC-MS/MS

For the quantification of cyclic GMP (cGMP) generated by sGC stimulation, researchers typically choose between three modalities. The following table contrasts these methods specifically for the validation of Methyl 2-(2-fluorobenzyl)isonicotinate.

FeatureHTRF (Recommended) ELISA (Traditional) LC-MS/MS (Analytical Gold Standard)
Principle TR-FRET (Competition)Colorimetric/ChemiluminescentMass Spectrometry
Throughput Ultra-High (384/1536-well)Low/Medium (96-well)Low (Serial injection)
Wash Steps None (Homogeneous) Multiple (Heterogeneous)Extraction required
Sample Volume Low (5–20 µL)High (50–100 µL)High (>100 µL)
Z' Factor > 0.7 (Excellent)0.4 – 0.6 (Moderate)N/A (Analytical)
Cost/Data Point LowMediumHigh
Dynamic Range 3 Logs2 Logs4–5 Logs
Suitability Potency Screening (EC50) High-sensitivity quantificationPharmacokinetics (PK)

Scientist’s Insight:

“While LC-MS/MS is the definitive method for absolute quantification, it is a bottleneck for functional bioassays. ELISA is prone to 'edge effects' and washing variability. For validating the EC50 of Methyl 2-(2-fluorobenzyl)isonicotinate, the HTRF format eliminates wash steps, stabilizing the labile cGMP signal immediately upon lysis.”

Mechanistic Validation & Signaling Pathway

Methyl 2-(2-fluorobenzyl)isonicotinate targets the prosthetic heme group of sGC or an allosteric site, sensitizing the enzyme to low levels of Nitric Oxide (NO) or stimulating it directly.

sGC_Pathway NO Nitric Oxide (NO) sGC sGC (Heterodimer) NO->sGC Activates Compound Methyl 2-(2-fluorobenzyl) isonicotinate Compound->sGC Stimulates (Heme-dependent) cGMP cGMP sGC->cGMP Catalyzes GTP GTP GTP->sGC Substrate PKG Protein Kinase G (PKG) cGMP->PKG Activates Response Vasodilation / Anti-fibrotic Effect PKG->Response Signaling

Figure 1: Mechanism of Action. The compound synergizes with NO to catalyze the conversion of GTP to cGMP.

Detailed Experimental Protocol

This protocol validates the potency (EC50) of Methyl 2-(2-fluorobenzyl)isonicotinate using a competitive HTRF immunoassay.

Materials Required:
  • Test Compound: Methyl 2-(2-fluorobenzyl)isonicotinate (dissolved in DMSO).

  • Cell Line: CHO-K1 stably expressing human sGC (α1/β1 subunits).

  • Reagents: IBMX (PDE inhibitor), HTRF cGMP kit (Cisbio/Revvity or equivalent), SNAP (NO donor - optional for synergy test).

  • Instrumentation: PHERAstar or EnVision Multimode Plate Reader (HTRF module).

Step-by-Step Workflow:

Step 1: Cell Preparation (Day 0)

  • Harvest CHO-sGC cells using Accutase (avoid trypsin to preserve receptor integrity).

  • Resuspend in stimulation buffer (HBSS + 20 mM HEPES + 0.5 mM IBMX).

    • Note: IBMX is critical to prevent cGMP degradation by phosphodiesterases.

  • Dispense 5 µL of cell suspension (2,000 cells/well) into a 384-well low-volume white plate.

Step 2: Compound Stimulation (Day 0)

  • Prepare a 4X serial dilution of Methyl 2-(2-fluorobenzyl)isonicotinate in stimulation buffer (Range: 1 nM to 100 µM).

  • Add 5 µL of compound to the cells.

  • Incubation: 30 minutes at 37°C.

    • Causality: Short incubation prevents receptor desensitization and feedback loops.

Step 3: Detection (Lysis & FRET)

  • Add 5 µL of cAMP-d2 (Acceptor) in Lysis Buffer.

  • Add 5 µL of Anti-cGMP-Cryptate (Donor) in Lysis Buffer.

  • Incubation: 1 hour at Room Temperature (dark).

Step 4: Measurement

  • Read fluorescence at 665 nm (FRET signal) and 620 nm (Donor reference).

  • Calculate HTRF Ratio:

    
    .
    

Workflow Step1 Cell Seeding (CHO-sGC + IBMX) Step2 Add Methyl 2-(2-fluorobenzyl) isonicotinate Step1->Step2 Step3 Incubate 30 min @ 37°C Step2->Step3 Step4 Add Lysis Buffer + HTRF Reagents (d2 + Cryptate) Step3->Step4 Step5 Read FRET (665nm / 620nm) Step4->Step5

Figure 2: Assay Workflow. The "Add-and-Read" format eliminates wash steps, preserving cell signaling snapshots.

Data Analysis & Validation Criteria

To validate the assay for this specific isonicotinate, the following criteria must be met.

A. Data Reduction

The HTRF assay is a competitive immunoassay. Therefore, the signal is inversely proportional to the concentration of cGMP.

  • Calculate Ratio:

    
    .
    
  • Standard Curve: Plot Ratio vs. [cGMP Standard] using a 4-parameter logistic (4PL) fit.

  • Interpolation: Convert sample Ratios to [cGMP] (nM).

B. Acceptance Criteria (Self-Validating System)
ParameterAcceptance ThresholdInterpretation
Z' Factor > 0.5 (Ideal > 0.7)Indicates separation between Basal and Max stimulation.
Signal-to-Background (S/B) > 3.0Ensures the stimulation is distinguishable from noise.
CV% (Intra-plate) < 10%High pipetting precision.
EC50 Stability ± 20% across 3 runsConfirms reproducibility of the compound's potency.

Expected Results: Methyl 2-(2-fluorobenzyl)isonicotinate should exhibit a dose-dependent increase in intracellular cGMP with an EC50 in the low micromolar or high nanomolar range (0.5 – 5.0 µM), depending on the specific sGC isoform expression levels.

Troubleshooting & Optimization

  • Low S/B Ratio: If the maximal signal is weak, co-treat with a sub-threshold dose of SNAP (NO donor) to check for synergistic activation, a hallmark of sGC stimulators like Riociguat [1].

  • High Variability: Ensure the DMSO concentration does not exceed 1% in the final well, as DMSO can quench the Europium cryptate fluorescence.

  • Hook Effect: While rare in competitive assays, extremely high concentrations of the isonicotinate (>100 µM) may cause cytotoxicity, leading to false low cGMP readings. Always run a CellTiter-Glo viability assay in parallel.

References

  • Stasch, J. P., et al. (2011).[1] Soluble Guanylate Cyclase as an Emerging Therapeutic Target in Cardiopulmonary Disease.[1][2] Circulation.[3] Link

  • Cisbio Bioassays. (n.d.).[4] cGMP HTRF Assay Kit - Technical Manual. Revvity. Link

  • Friebe, A., & Koesling, D. (2003). Regulation of soluble guanylyl cyclase activity.[1][3][5] Nitric Oxide.[1][3][5] Link

  • FDA Bioanalytical Method Validation. (2018). Guidance for Industry. FDA.gov. Link

Sources

Comparative ADME properties of fluorinated isonicotinates

Author: BenchChem Technical Support Team. Date: March 2026

The strategic incorporation of fluorine into heterocyclic scaffolds has fundamentally transformed modern drug design. For isonicotinates (pyridine-4-carboxylate derivatives)—a class of compounds widely utilized in anti-infectives, kinase inhibitors, and cardiovascular drugs—poor absorption, distribution, metabolism, and excretion (ADME) profiles often bottleneck clinical translation. Unmodified isonicotinates are notoriously susceptible to rapid hepatic clearance via cytochrome P450 (CYP450) mediated ring hydroxylation and flavin-containing monooxygenase (FMO) mediated N-oxidation [1].

This technical guide objectively compares the ADME performance of fluorinated isonicotinates against their non-fluorinated alternatives, detailing the mechanistic causality behind these differences and providing self-validating experimental protocols for rigorous preclinical evaluation.

Mechanistic Basis for ADME Modulation

The superior pharmacokinetic profile of fluorinated isonicotinates (such as derivatives synthesized from the versatile building block 2-chloro-3-fluoroisonicotinic acid) is not merely a steric phenomenon. It is governed by precise physical organic chemistry principles [2, 4]:

  • Metabolic Stability via Bond Energetics: The carbon-fluorine (C–F) bond is exceptionally strong (~116 kcal/mol) compared to a standard C–H bond (~98 kcal/mol). Placing a fluorine atom at metabolic "soft spots" (e.g., the 2- or 3-position of the isonicotinate ring) effectively blocks hydrogen atom transfer (HAT) by the high-valent iron-oxo species in CYP450 active sites, preventing oxidative cleavage [4].

  • Suppression of N-Oxidation via pKa Shift: Fluorine exerts a powerful inductive electron-withdrawing effect (-I). When positioned adjacent to the pyridine nitrogen, it pulls electron density away from the heteroatom. This dramatically lowers the pKa of the nitrogen, reducing its basicity and rendering it highly resistant to N-oxidation by FMOs and CYP3A4 [3].

  • Enhanced Permeability via Desolvation: While fluorine increases overall lipophilicity (LogP), its critical contribution to permeability lies in reducing the hydrogen-bond accepting capacity of the pyridine nitrogen. This lowers the desolvation penalty required for the molecule to partition from the aqueous gastrointestinal tract into the lipophilic cell membrane, significantly boosting oral bioavailability [1].

MetabolicPathways cluster_nonfluoro Non-Fluorinated Isonicotinate cluster_fluoro Fluorinated Isonicotinate (e.g., 3-Fluoro) NF_Drug Standard Isonicotinate NF_Metab1 Pyridine N-Oxidation NF_Drug->NF_Metab1 FMO / CYP3A4 NF_Metab2 Ring Hydroxylation NF_Drug->NF_Metab2 CYP450 NF_Clearance High Clearance (Short t1/2) NF_Metab1->NF_Clearance NF_Metab2->NF_Clearance F_Drug Fluoro-Isonicotinate F_Block1 Blocked N-Oxidation (Reduced pKa) F_Drug->F_Block1 Inductive Effect F_Block2 Blocked Hydroxylation (Steric Shield) F_Drug->F_Block2 C-F Bond Strength F_Clearance Low Clearance (Extended t1/2) F_Block1->F_Clearance F_Block2->F_Clearance

Fig 1. Divergent metabolic pathways of non-fluorinated vs. fluorinated isonicotinates.

Comparative ADME Profiling Data

The table below synthesizes quantitative ADME parameters typical of a model non-fluorinated isonicotinate against its 3-fluoro analog, demonstrating the profound impact of single-atom substitution on pharmacokinetic viability [1][3].

ADME ParameterNon-Fluorinated IsonicotinateFluorinated Isonicotinate (3-Fluoro)Mechanistic Causality
Intrinsic Clearance (CL_int) High (>50 µL/min/mg)Low (<15 µL/min/mg)Steric and electronic shielding blocks CYP450-mediated ring hydroxylation.
In Vivo Half-life (t_1/2) Short (< 1.0 h)Extended (> 3.5 h)High C–F bond dissociation energy resists enzymatic cleavage.
Caco-2 Permeability (P_app) Low (~4.5 × 10⁻⁶ cm/s)High (>18.0 × 10⁻⁶ cm/s)Reduced basicity of pyridine nitrogen lowers the membrane desolvation penalty.
Plasma Protein Binding Moderate (~60%)High (~85%)Increased lipophilicity (LogD) enhances hydrophobic interactions with albumin.
Oral Exposure (AUC) BaselineUp to 25x IncreaseSynergistic effect of elevated intestinal permeability and reduced hepatic first-pass metabolism.

Self-Validating Experimental Protocols

To ensure data trustworthiness, ADME profiling must rely on self-validating assay systems. The following protocols detail the methodologies required to objectively benchmark fluorinated candidates against their non-fluorinated counterparts.

Protocol A: In Vitro Liver Microsomal Stability Assay

This assay determines the intrinsic clearance (CL_int) and half-life of the compound. The inclusion of phase I cofactors and specific control compounds ensures the system accurately isolates CYP-mediated degradation.

System Validation Controls:

  • High-Clearance Positive Control: Verapamil (Ensures microsomes are metabolically active).

  • Low-Clearance Negative Control: Warfarin (Ensures assay does not over-predict clearance).

  • Minus-NADPH Control: Identifies non-CYP mediated degradation (e.g., chemical instability or esterase activity).

Step-by-Step Methodology:

  • Preparation: Prepare a 1 µM solution of the test isonicotinate in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation: Add Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM). Causality note: NADPH is the obligate electron donor for CYP450 enzymes; omitting it in the control arm isolates phase I metabolic stability.

  • Time-Course Sampling: At intervals of 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots from the incubation matrix.

  • Quenching: Immediately quench the reaction by transferring the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality note: Acetonitrile denatures the microsomal proteins, instantly halting enzymatic activity.

  • Extraction & Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the depletion of the parent compound over time.

Workflow Step1 1. Compound Incubation (Test + Controls) Step2 2. HLM Addition (0.5 mg/mL) Step1->Step2 Step3 3. NADPH Initiation Step2->Step3 Step4 4. Time-Course Quenching (ACN) Step3->Step4 Step5 5. LC-MS/MS Quantification Step4->Step5

Fig 2. Self-validating in vitro microsomal stability workflow for ADME profiling.

Protocol B: Caco-2 Bidirectional Permeability Assay

This protocol evaluates intestinal absorption and identifies potential efflux transporter liabilities (e.g., P-glycoprotein).

System Validation Controls:

  • Monolayer Integrity: Lucifer Yellow (Rejection must be >99% to confirm tight junction formation).

  • Permeability Controls: Propranolol (High permeability) and Atenolol (Low permeability).

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts. Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm². Causality note: A high TEER value guarantees that the cells have differentiated into a polarized monolayer with intact tight junctions, ensuring measured permeability is transcellular, not paracellular.

  • Dosing: Prepare a 10 µM solution of the test compound in Hank’s Balanced Salt Solution (HBSS, pH 7.4). Apply to the Apical (A) chamber for A-to-B assessment, or the Basolateral (B) chamber for B-to-A assessment.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for 2 hours.

  • Sampling & Analysis: Collect samples from the receiver chambers. Quantify via LC-MS/MS and calculate the apparent permeability (

    
    ) and Efflux Ratio (
    
    
    
    ).

Strategic Recommendations

When optimizing an isonicotinate hit compound, default to late-stage fluorination or utilize pre-fluorinated building blocks (e.g., 2-chloro-3-fluoroisonicotinic acid) early in the SAR campaign. While non-fluorinated isonicotinates may exhibit potent in vitro target binding, their in vivo utility is frequently compromised by rapid phase I metabolism and poor membrane partitioning. The empirical data consistently demonstrates that targeted fluorination resolves these liabilities without requiring drastic structural overhauls that could disrupt target pharmacophore engagement.

References

  • Velcicky, J., et al. "Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure." ACS Medicinal Chemistry Letters, 2018.[Link]

  • "The Critical Role of Fluorinated Pyridines in Modern Drug Discovery." NBInno, 2024.[Link]

  • Hussain, et al. "Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview." Current Medicinal Chemistry, 2025.[Link]

  • "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." PubMed Central (PMC), 2020.[Link]

Safety Operating Guide

Operational Guide: Disposal of Methyl 2-(2-fluorobenzyl)isonicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Methyl 2-(2-fluorobenzyl)isonicotinate (CAS: 1251844-70-8) is a fluorinated pyridine ester. For disposal purposes, it must be classified as Halogenated Organic Waste .

Critical Operational Rule: Do NOT mix this compound with non-halogenated solvents (e.g., acetone, ethanol) or pour it down the drain. The presence of the fluorine atom requires specific high-temperature incineration with flue gas scrubbing to prevent the formation and release of hydrofluoric acid (HF) into the environment or incinerator infrastructure.

Hazard Identification & Physicochemical Properties

Effective disposal requires understanding the chemical's behavior.[1] As this is a specialized intermediate, its specific SDS data is often sparse. The following profile is synthesized from Structure-Activity Relationships (SAR) of analogous fluorinated isonicotinates.

Table 1: Physicochemical & Hazard Profile
PropertyCharacteristicOperational Implication
Chemical Structure Pyridine ring, Ester moiety, Fluorobenzyl groupIncompatible with Oxidizers (e.g., Nitric Acid).[2][3] Potential for hydrolysis.
Waste Class Halogenated Organic Requires segregation from general organic waste.
Flammability Combustible Liquid (Predicted Flash Point >80°C)Store away from heat/sparks. Classify as Ignitable Waste (D001) if FP <60°C.
Toxicity Skin/Eye/Respiratory Irritant (H315, H319, H335)Standard PPE (Nitrile gloves, goggles) is mandatory.
Environmental Aquatic Toxicity (Predicted H412/H413)Zero-discharge policy. Do not release to sanitary sewer.

Scientist's Note: The pyridine nitrogen acts as a weak base. Mixing this waste with strong acids (especially oxidizing acids like nitric or perchloric acid) can generate excessive heat or unstable salts. Always maintain neutral or slightly basic pH in waste containers if possible, or keep strictly segregated.

Waste Segregation Protocol

Proper segregation is the single most important step in chemical disposal.

The "Fluorine Factor"

Many researchers mistakenly categorize fluorinated compounds with general organics because they lack the distinct smell of chlorinated solvents (like DCM). However, Fluorine degrades into Hydrofluoric Acid (HF) during standard combustion.

  • Standard Incinerators: Corroded by HF.

  • Specialized Incinerators: Equipped with scrubbers (calcium carbonate/hydroxide) to neutralize HF.

Action: You must label waste containers explicitly as "HALOGENATED ORGANIC WASTE" .

Figure 1: Waste Stream Decision Tree

DisposalWorkflow Start Waste Generation: Methyl 2-(2-fluorobenzyl)isonicotinate StateCheck Physical State? Start->StateCheck Solid Solid / Absorbed Spill StateCheck->Solid Solid Liquid Liquid / Solution StateCheck->Liquid Liquid Dest_Solid DISPOSAL STREAM B: Solid Hazardous Waste (Double Bagged + Pail) Solid->Dest_Solid SolventCheck Is it dissolved in a solvent? Liquid->SolventCheck Pure Pure Chemical SolventCheck->Pure No (Pure) HaloCheck Is the solvent Halogenated? (e.g., DCM, Chloroform) SolventCheck->HaloCheck Yes (Solution) Dest_Halo DISPOSAL STREAM A: Halogenated Organic Waste (High Temp Incineration) Pure->Dest_Halo HaloCheck->Dest_Halo Yes HaloCheck->Dest_Halo No (e.g., Ethanol)* Note *Trace Fluorine contaminates the entire volume. Treat as Halogenated. HaloCheck->Note Note->Dest_Halo

Caption: Decision logic for segregating fluorinated pyridine esters. Note that even if dissolved in non-halogenated solvents, the presence of the fluorobenzyl group mandates the Halogenated Waste stream.

Step-by-Step Disposal Procedures

Scenario A: Routine Benchtop Disposal (Liquid)

Use this protocol for reaction byproducts, mother liquors, or expired stock solutions.

  • Container Selection: Use a High-Density Polyethylene (HDPE) or glass container. Avoid metal containers if the waste is acidic, though pure ester is generally compatible with steel.

  • Labeling:

    • Attach a hazardous waste tag before adding the first drop.[1]

    • Chemical Name: Write out the full name. Do not use abbreviations or structures.

    • Constituents: List "Methyl 2-(2-fluorobenzyl)isonicotinate" and any co-solvents (e.g., "Dichloromethane").

    • Hazard Checkbox: Check "Toxic" and "Irritant".

  • Transfer:

    • Perform all transfers inside a fume hood.

    • Use a funnel to prevent drips.

    • Do not fill >90% capacity (leave headspace for thermal expansion).

  • Secondary Containment: Place the waste bottle in a secondary tray (polypropylene) to catch potential leaks.

Scenario B: Solid Waste & Spill Cleanup

Use this protocol for contaminated silica gel, filter paper, or accidental spills.

  • PPE Upgrade: Wear double nitrile gloves and safety goggles. If the spill is outside a hood and >500mL, consider a half-face respirator with organic vapor cartridges.

  • Containment:

    • Do not use paper towels as the primary absorbent for large spills (flammability risk).

    • Use an inert absorbent: Vermiculite , Diatomaceous Earth , or Sand .[1]

  • Cleanup:

    • Circle the spill from the outside in to prevent spreading.

    • Cover the liquid completely with absorbent.

    • Scoop the mixture into a wide-mouth HDPE jar or a heavy-duty hazardous waste bag (double-bagged).

  • Decontamination: Wipe the surface with a soap/water solution. Dispose of the wipe in the same solid waste container.

  • Labeling: Label as "Solid Debris contaminated with Halogenated Organics."

Regulatory & Compliance Context (RCRA)

In the United States, this compound falls under 40 CFR 261 regulations.[4] While it may not be a specifically listed "U" or "P" waste, it must be characterized by the generator.

  • Characteristic of Ignitability (D001): Applicable if the formulation has a flash point <60°C (common if in solvent).

  • Halogenated Solvents (F-List): If mixed with listed solvents (e.g., Methylene Chloride), the entire mixture becomes F-listed waste.

  • Generator Responsibility: You are legally required to determine if the waste exhibits toxicity characteristics. When in doubt, manage as Hazardous Waste .

References

  • BLD Pharm. (n.d.). Methyl 2-(2-fluorobenzyl)isonicotinate - MSDS. Retrieved from

  • National Institutes of Health (PubChem). (2025). Methyl isonicotinate (Analogous Hazards). PubChem Compound Summary. Retrieved from

  • U.S. Environmental Protection Agency. (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261. Retrieved from

  • Sigma-Aldrich. (2025).[5][6] Safety Data Sheet for Fluorinated Pyridine Derivatives. Retrieved from

Sources

Personal protective equipment for handling Methyl 2-(2-fluorobenzyl)isonicotinate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance hurdles, but as an integrated extension of chemical methodology. When handling specialized pharmaceutical intermediates like Methyl 2-(2-fluorobenzyl)isonicotinate (CAS: 1251844-70-8), standard safety data sheets often lack the mechanistic context required for advanced drug development workflows.

This guide provides a mechanistically grounded, self-validating operational framework for handling this fluorinated pyridine-ester, ensuring both researcher safety and experimental integrity.

Mechanistic Hazard Profiling

Methyl 2-(2-fluorobenzyl)isonicotinate is frequently utilized in the synthesis of complex therapeutic scaffolds, such as isoxazol-3(2H)-one analogs and piperidine-4-carboxylic acid derivatives[1]. To design an effective safety protocol, we must first understand the molecule's structural reactivity:

  • Dermal Permeability: The addition of the lipophilic fluorobenzyl group significantly enhances the molecule's ability to partition into and cross the lipid bilayers of human skin compared to standard pyridines.

  • Ocular Toxicity via Hydrolysis: The isonicotinate ester linkage is susceptible to rapid hydrolysis when exposed to the aqueous, slightly alkaline environment of the cornea, generating localized acidic byproducts that cause severe irritation.

  • Aerosolization Risks: While typically a viscous oil or low-melting solid at room temperature, operations such as rotary evaporation, vigorous magnetic stirring, or pressurized transfers can generate inhalable aerosols.

Personal Protective Equipment (PPE) Matrix

Selecting PPE requires matching the physical barrier to the chemical's specific mechanistic threats. The following matrix outlines the required equipment and the causality behind each choice.

PPE CategoryRequired SpecificationMechanistic Causality & Validation
Hand Protection Nitrile Gloves (Minimum 8 mil thickness, extended cuff)Causality: Nitrile provides superior resistance to non-polar and slightly polar halogenated organics compared to latex. Validation: Perform an "inflation test" (trapping air and rolling the cuff) to verify zero pinhole leaks prior to donning.
Eye Protection Indirect-Vented Chemical Splash GogglesCausality: Safety glasses only protect against direct impact. Indirect-vented goggles prevent aerosolized ester droplets from bypassing the lenses and hydrolyzing on the eye[2].
Body Protection Flame-Resistant (FR) Lab Coat (100% Cotton or Nomex)Causality: Synthetic fabrics can melt into the skin during solvent fires. FR coats mitigate static discharge risks during the handling of flammable solvents used alongside this intermediate.
Respiratory N/A (If handled in a certified fume hood)Causality: Engineering controls supersede PPE. If hood access is compromised, a NIOSH-approved respirator with organic vapor (OV) cartridges is mandatory.

Operational Workflow Visualization

The following diagram maps the critical path for handling this compound, ensuring that hazard mitigation is built directly into the experimental process.

G Start Methyl 2-(2-fluorobenzyl)isonicotinate Handling Workflow Prep 1. Pre-Operation Validation (Fume Hood & PPE Check) Start->Prep Weigh 2. Material Transfer (Anti-static Weighing) Prep->Weigh React 3. Reaction Execution (Catalytic Hydrogenation) Weigh->React Quench 4. Catalyst Filtration (Pyrophoric Hazard Mitigation) React->Quench Waste 5. Waste Segregation (Halogenated Stream) Quench->Waste

Figure 1: Self-validating operational workflow for handling fluorinated isonicotinate derivatives.

Step-by-Step Methodology: Catalytic Hydrogenation Workflow

To demonstrate these safety principles in action, below is a detailed, self-validating protocol for the reduction of Methyl 2-(2-fluorobenzyl)isonicotinate to Methyl 2-(2-fluorobenzyl)piperidine-4-carboxylate, a common transformation in drug discovery[1].

Phase 1: Pre-Operation Validation

  • Verify Engineering Controls: Ensure the chemical fume hood monitor reads a face velocity between 80–120 feet per minute (fpm). Self-Validation: Tape a small Kimwipe strip to the sash; it should pull gently inward.

  • Don PPE: Equip 8-mil nitrile gloves, splash goggles, and an FR lab coat.

Phase 2: Reagent Preparation & Transfer

  • Weighing: Transfer 5.42 g (22.08 mmol) of Methyl 2-(2-fluorobenzyl)isonicotinate into a tared, anti-static weigh boat inside the fume hood.

  • Solvent Addition: Dissolve the intermediate in 50 mL of glacial acetic acid.

    • Causality: Acetic acid is deliberately chosen as the solvent because it protonates the pyridine nitrogen, preventing it from coordinating with and poisoning the platinum catalyst during the reduction phase[1].

  • Catalyst Addition: Carefully add 0.251 g (1.10 mmol) of Platinum(IV) oxide (PtO2).

Phase 3: Reaction Execution (Büchi Hydrogenator)

  • System Seal: Transfer the mixture to the Büchi hydrogenator vessel.

  • Pressure Validation Check: Before introducing hydrogen, pressurize the reactor with inert nitrogen gas to 5 bar and hold for 5 minutes. Self-Validation: A pressure drop of >0.1 bar indicates a system leak that must be resolved before explosive hydrogen gas is introduced.

  • Hydrogenation: Purge the nitrogen and hydrogenate for 4 hours at room temperature and 5 bar[1].

Phase 4: Catalyst Filtration & Quenching

  • Inert Filtration: Vent the hydrogen gas safely into the hood exhaust. Filter the PtO2 catalyst off using a Celite pad under an argon blanket.

    • Causality: Once exposed to hydrogen gas, dry PtO2 becomes highly pyrophoric upon contact with atmospheric oxygen. The argon blanket prevents spontaneous combustion.

  • Washing & Extraction: Wash the catalyst with methanol, evaporate the eluate, and neutralize the remaining aqueous phase with 10% K2CO3 before extracting with Dichloromethane (DCM)[1].

Emergency Response & Waste Segregation

Proper logistical planning requires anticipating failures. The National Research Council mandates strict segregation of laboratory wastes to prevent exothermic cross-reactions[2].

Incident / Waste TypeQuantitative ThresholdImmediate Operational Response
Small Spill < 50 mL or < 50 g1. Cover with inert absorbent (e.g., vermiculite or sand).2. Sweep into a sealed, labeled polyethylene container.3. Wash the surface with a 10% sodium carbonate solution to hydrolyze residual esters.
Large Spill > 50 mL or > 50 g1. Evacuate the immediate laboratory space.2. Isolate the area and engage the facility's HazMat response team.3. Do not attempt to clean without a self-contained breathing apparatus (SCBA).
Chemical Waste Any volumeMust be segregated into the "Halogenated Organic Waste" stream. Mixing fluorinated/chlorinated intermediates with standard non-halogenated waste can cause violent exothermic reactions or off-gassing during incineration.

References

  • Title: EP2417131A1 - Isoxazol-3(2h)
  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (Updated Version) Source: National Research Council / NCBI Bookshelf URL: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.